molecular formula C5H11O8P B10759544 D-Ribulose 5-phosphate CAS No. 551-85-9

D-Ribulose 5-phosphate

カタログ番号: B10759544
CAS番号: 551-85-9
分子量: 230.11 g/mol
InChIキー: FNZLKVNUWIIPSJ-UHNVWZDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Ribulose 5-phosphate is a pivotal keto-sugar phosphate and a crucial metabolic intermediate at the heart of the pentose phosphate pathway (PPP). Its primary research value lies in its role as the substrate for the enzyme ribulose-5-phosphate epimerase, which produces D-xylulose-5-phosphate. Together, these intermediates fuel the non-oxidative phase of the PPP, facilitating the reversible interconversion of sugars and enabling the generation of D-ribose-5-phosphate for nucleotide and nucleic acid biosynthesis, as well as NADPH for anabolic reactions and cellular redox maintenance. Researchers utilize this compound to study carbohydrate metabolism, carbon flux in central metabolism, and the regulation of the PPP in various contexts, including cancer cell proliferation, oxidative stress response, and photosynthetic carbon assimilation in plants. Its mechanism of action involves carbon-carbon bond rearrangements catalyzed by transketolases and transaldolases, making it an indispensable tool for in vitro enzymatic assays, metabolic pathway reconstitution, and isotope tracing studies to elucidate metabolic network dynamics in both physiological and disease states. This high-purity compound is critical for advancing our understanding of metabolic disorders, bioenergetics, and cellular biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLKVNUWIIPSJ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
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DSSTOX Substance ID

DTXSID301336247, DTXSID001336250
Record name Ribulose 5-phosphate
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Record name D-Ribulose 5-phosphate
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Molecular Weight

230.11 g/mol
Source PubChem
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Physical Description

Solid
Record name D-Ribulose 5-phosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

551-85-9, 4151-19-3
Record name D-Ribulose 5-phosphate
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Record name D-Ribulose 5-phosphate
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Record name D-RIBULOSE 5-PHOSPHATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of D-Ribulose 5-Phosphate: Unraveling a Key Step in Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery

The elucidation of the path of carbon in photosynthesis, a landmark achievement in biochemistry, revealed the intricate cyclic process known as the Calvin-Benson-Bassham cycle. A pivotal intermediate in this cycle is D-Ribulose 5-phosphate (Ru5P), the precursor to the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). The discovery of Ru5P and its role was not a singular event but rather the culmination of a series of innovative experiments that meticulously traced the journey of carbon from atmospheric CO2 to the building blocks of life. This technical guide delves into the history of the discovery of this compound's crucial role in photosynthesis, providing a detailed account of the experimental methodologies, quantitative data, and the logical framework that led to our current understanding.

The Advent of Radiotracers and Chromatography: A New Era in Metabolic Research

The groundbreaking work of Melvin Calvin, Andrew Benson, James Bassham, and their colleagues at the University of California, Berkeley, in the late 1940s and 1950s, was made possible by two key technological advancements: the availability of the radioactive isotope carbon-14 (B1195169) (¹⁴C) and the development of paper chromatography.[1] Carbon-14, with its relatively long half-life, served as an ideal tracer to follow the path of carbon atoms as they were incorporated into various organic molecules during photosynthesis.[2] Paper chromatography provided a powerful method to separate the complex mixture of radiolabeled compounds produced by the photosynthetic organisms.[3]

The "Lollipop" Experiment: Capturing Photosynthesis in Action

The experimental system devised by Calvin's team, famously known as the "lollipop" experiment, was elegant in its simplicity and effectiveness.[4][5] It allowed for the precise timing of the exposure of photosynthetic organisms, typically the unicellular green alga Chlorella, to ¹⁴CO₂.

Experimental Workflow

The workflow of the lollipop experiment was designed to capture the earliest products of carbon fixation and trace their subsequent transformations.

Lollipop_Experiment_Workflow cluster_setup Experimental Setup cluster_experiment ¹⁴CO₂ Pulse-Chase cluster_analysis Analysis of Products Algae_Culture Chlorella Culture in 'Lollipop' Apparatus Light_Source Illumination to induce photosynthesis CO2_Source Initial supply of non-radioactive CO2 Inject_14CO2 Inject ¹⁴CO₂ into the apparatus CO2_Source->Inject_14CO2 Timed_Sampling Take samples at short time intervals (e.g., 2s, 5s, 30s, 90s) Inject_14CO2->Timed_Sampling Stop_Reaction Kill algae in hot ethanol (B145695) to stop enzymatic reactions Timed_Sampling->Stop_Reaction Extraction Extract soluble compounds Stop_Reaction->Extraction Chromatography Separate compounds by 2D Paper Chromatography Extraction->Chromatography Autoradiography Expose X-ray film to chromatogram to detect ¹⁴C-labeled spots Chromatography->Autoradiography Identification Identify radioactive compounds by co-chromatography with known standards Autoradiography->Identification

Figure 1: Experimental workflow of the "lollipop" experiment.

Data Presentation: The Time-Course of ¹⁴C Incorporation

By taking samples at very short time intervals after the introduction of ¹⁴CO₂, Calvin's team was able to determine the sequence in which different intermediates of the photosynthetic pathway became labeled. The first stable product to be identified was 3-phosphoglycerate (B1209933) (3-PGA).[5] As the exposure time to ¹⁴CO₂ increased, the radioactivity appeared in other compounds, including sugar phosphates. The quantitative analysis of the distribution of ¹⁴C among these intermediates over time was crucial in piecing together the cyclic nature of the pathway.

Time (seconds)3-Phosphoglycerate (3-PGA) (% of total ¹⁴C fixed)Sugar Phosphates (including Ribulose 5-phosphate) (% of total ¹⁴C fixed)Other Compounds (Amino Acids, Organic Acids) (% of total ¹⁴C fixed)
2> 70< 10< 20
5~ 50~ 20~ 30
30~ 20~ 40~ 40
90< 10> 50~ 40

Note: The data presented in this table is a qualitative representation based on the findings of Calvin, Benson, and Bassham's experiments. The exact percentages varied between experiments but the general trend of early labeling of 3-PGA followed by the labeling of sugar phosphates was consistently observed.

Experimental Protocols

The success of these experiments hinged on the meticulous execution of several key techniques.

Algal Culture and ¹⁴CO₂ Fixation
  • Organism: The unicellular green alga Chlorella pyrenoidosa was cultured in a nutrient medium.

  • Apparatus: A flat, circular glass vessel (the "lollipop") with a volume of approximately 100 ml was used.[4] The flat design ensured uniform illumination of the algal suspension.

  • Procedure: A suspension of Chlorella was allowed to photosynthesize in the presence of a continuous stream of air containing a low concentration of non-radioactive CO₂. At the start of the experiment, a solution of sodium bicarbonate containing ¹⁴C (NaH¹⁴CO₃) was injected into the algal suspension. At precise time intervals, aliquots of the suspension were rapidly drained into a vessel containing hot ethanol (80°C) to immediately denature the enzymes and halt all metabolic activity.[5]

Two-Dimensional Paper Chromatography
  • Preparation of Extract: The ethanol-killed algal suspension was extracted to obtain the soluble radioactive compounds.

  • Chromatography Paper: Large sheets of Whatman No. 1 filter paper were used.

  • Solvent Systems:

    • First Dimension: Phenol saturated with water. The chromatogram was developed in an atmosphere saturated with the solvent vapor.

    • Second Dimension: Butanol-propionic acid-water mixture. After the first run, the paper was dried, rotated 90 degrees, and then developed in the second solvent system.[3]

  • Purpose: This two-dimensional separation technique provided a high degree of resolution, allowing for the separation of a large number of closely related compounds present in the algal extract.

Autoradiography and Compound Identification
  • Detection of Radioactivity: The dried chromatogram was placed in contact with a sheet of X-ray film for a period of several days to weeks. The radioactive spots on the paper exposed the film, creating a map of the ¹⁴C-labeled compounds (an autoradiogram).

  • Identification: The radioactive spots were identified by comparing their positions on the chromatogram with the positions of known, non-radioactive compounds that were run under the same conditions and visualized using specific chemical sprays. The radioactive compounds could also be eluted from the paper for further chemical analysis.[6]

The Discovery of this compound and the Regeneration Phase

The time-course experiments revealed that after 3-PGA, the radioactivity appeared in a variety of sugar phosphates, including triose phosphates, hexose (B10828440) phosphates, and pentose (B10789219) phosphates.[5] A key challenge was to understand how the initial CO₂ acceptor, a five-carbon sugar, was regenerated to sustain the cycle.

Through careful analysis of the labeling patterns of different sugar phosphates, it became evident that a series of complex rearrangements were occurring. The discovery of sedoheptulose-7-phosphate as an intermediate was a crucial step in unraveling this part of the cycle.

The identification of this compound as a key intermediate in the regeneration phase was a significant breakthrough. It was found to be the immediate precursor to Ribulose-1,5-bisphosphate (RuBP), the molecule that directly reacts with CO₂.

The enzymatic basis for this conversion was later established with the discovery of phosphoribulokinase (PRK) , an enzyme that catalyzes the ATP-dependent phosphorylation of this compound at the C1 position to form RuBP.[7] Another key enzyme, ribose-5-phosphate (B1218738) isomerase , was identified as being responsible for the interconversion of ribose-5-phosphate and ribulose-5-phosphate.

Signaling Pathways and Logical Relationships

The discovery of this compound's role is embedded within the larger logical framework of the Calvin-Benson-Bassham cycle.

Calvin_Cycle cluster_fixation 1. Carbon Fixation cluster_reduction 2. Reduction cluster_regeneration 3. Regeneration of RuBP RuBP Ribulose-1,5-bisphosphate (RuBP) (5C) PGA 2x 3-Phosphoglycerate (3-PGA) (3C) RuBP->PGA (unstable 6C intermediate) BPGA 2x 1,3-Bisphosphoglycerate (3C) PGA->BPGA ATP_in1 2 ATP CO2 CO₂ CO2->RuBP RuBisCO G3P 2x Glyceraldehyde-3-phosphate (G3P) (3C) BPGA->G3P ADP_out1 2 ADP NADPH_in 2 NADPH NADP_out 2 NADP⁺ G3P_regen 5x Glyceraldehyde-3-phosphate (G3P) (3C) G3P_out 1x G3P to Carbohydrate Synthesis G3P->G3P_out ATP_in1->BPGA NADPH_in->G3P Ru5P 3x Ribulose-5-phosphate (Ru5P) (5C) G3P_regen->Ru5P Series of reactions RuBP_regen 3x Ribulose-1,5-bisphosphate (RuBP) (5C) Ru5P->RuBP_regen Phosphoribulokinase (PRK) ADP_out2 3 ADP ATP_in2 3 ATP ATP_in2->RuBP_regen

Figure 2: The Calvin-Benson-Bassham Cycle highlighting the regeneration phase.

Conclusion

The discovery of this compound as a key intermediate in the Calvin-Benson-Bassham cycle was a testament to the power of new analytical techniques and a systematic, logical approach to unraveling complex biochemical pathways. The elegant pulse-chase experiments using ¹⁴CO₂, coupled with the resolving power of two-dimensional paper chromatography, allowed researchers to visualize the flow of carbon in photosynthesis for the first time. This foundational work not only elucidated the mechanism of carbon fixation in plants but also laid the groundwork for decades of research in photosynthesis, bioenergy, and crop improvement. The identification of Ru5P and the enzymes that act upon it, such as phosphoribulokinase, filled in a critical piece of the puzzle, completing our understanding of how the photosynthetic machinery regenerates the essential CO₂ acceptor, ensuring the continuous assimilation of carbon from the atmosphere into the biosphere.

References

The Pivotal Role of D-Ribulose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP) represents a critical hub in cellular metabolism, orchestrating the interconversion of sugar phosphates to meet the biosynthetic and bioenergetic needs of the cell. At the heart of this intricate network lies D-Ribulose 5-phosphate (Ru5P), the product of the oxidative PPP and the primary substrate for the non-oxidative reactions. This technical guide provides an in-depth exploration of the role of Ru5P, detailing its enzymatic conversions, the kinetic properties of the involved enzymes, and the regulatory logic that governs carbon flux through this pathway. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visual diagrams of the metabolic and regulatory logic to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: this compound as the Gateway to the Non-Oxidative PPP

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis, diverging at the level of glucose-6-phosphate.[1][2] It is canonically divided into two phases: the oxidative and the non-oxidative. The oxidative phase is an irreversible process that generates NADPH, a critical reducing equivalent for antioxidant defense and reductive biosynthesis, and produces the five-carbon sugar phosphate, this compound (Ru5P).[1][2]

Ru5P stands at a crucial metabolic crossroads, serving as the exclusive entry point into the non-oxidative PPP. This phase is a series of reversible reactions that do not produce NADPH but are essential for:

  • Nucleotide Biosynthesis: Producing D-Ribose 5-phosphate (R5P), the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA, RNA).[3]

  • Glycolytic Intermediates: Regenerating the glycolytic intermediates Fructose 6-phosphate (F6P) and Glyceraldehyde 3-phosphate (G3P), thereby linking pentose metabolism back to central carbon metabolism.[3]

  • Aromatic Amino Acid Synthesis: Providing the precursor Erythrose 4-phosphate (E4P) for the synthesis of aromatic amino acids.[1]

The fate of Ru5P is determined by the cell's metabolic state and is directed by two key enzymes that catalyze its initial interconversion. The flexibility of the non-oxidative PPP allows cells to adapt to varying demands for NADPH, R5P, and ATP.[2]

Enzymatic Conversion of this compound

Ru5P is the substrate for two distinct enzymes that channel it into different metabolic fates within the non-oxidative PPP.

Isomerization to D-Ribose 5-Phosphate (R5P)

Enzyme: Ribose-5-phosphate (B1218738) isomerase (RPI) (EC 5.3.1.6)

This enzyme catalyzes the reversible aldose-ketose isomerization of Ru5P (a ketopentose) to R5P (an aldopentose).[4] This reaction is fundamental for supplying the ribose backbone required for nucleotide and nucleic acid synthesis.[3] In rapidly proliferating cells, such as cancer cells, the demand for R5P is high to support DNA replication and RNA transcription.[3]

Epimerization to D-Xylulose 5-Phosphate (Xu5P)

Enzyme: Ribulose-5-phosphate 3-epimerase (RPE) (EC 5.1.3.1)

RPE catalyzes the reversible epimerization of Ru5P at the C-3 carbon to form D-Xylulose 5-phosphate (Xu5P).[5] Xu5P, along with R5P, is a substrate for the enzyme transketolase, which further interconverts these five-carbon sugars into three- and seven-carbon sugar phosphates (G3P and Sedoheptulose 7-phosphate), ultimately leading to the regeneration of F6P and G3P that can re-enter glycolysis.[2]

The diagram below illustrates the central position of Ru5P and its conversion by RPI and RPE.

non_oxidative_ppp_core Ru5P This compound R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase (RPI) Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase (RPE) Nucleotides Nucleotide & Nucleic Acid Synthesis R5P->Nucleotides PRPP Synthetase Glycolysis Glycolysis Intermediates (F6P, G3P) R5P->Glycolysis Transketolase & Transaldolase Xu5P->Glycolysis Transketolase & Transaldolase

Figure 1: Central role of this compound in the non-oxidative PPP.

Regulation of Carbon Flux from this compound

The flux of carbon from Ru5P into either R5P or Xu5P is not primarily regulated by allosteric effectors on RPI or RPE. Instead, it is largely controlled by two main factors:

  • Substrate Availability: The rate of the oxidative PPP, which is tightly regulated by the cellular NADPH/NADP⁺ ratio, determines the supply of Ru5P.[1] High demand for NADPH (low NADPH/NADP⁺ ratio) activates Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative phase, leading to increased production of Ru5P.

  • Product Removal: The reversible nature of the RPI and RPE reactions means that the direction of flux is governed by the law of mass action. The subsequent consumption of R5P for nucleotide synthesis or the utilization of both R5P and Xu5P by transketolase and transaldolase pulls the reactions forward.[4][5] For instance, in a cell actively synthesizing DNA, the rapid consumption of R5P will drive the isomerization of Ru5P towards R5P.

The following diagram illustrates the logical relationship between cellular needs, the oxidative PPP, and the fate of Ru5P.

ppp_regulation_logic cluster_demand Cellular Demand cluster_pathway Metabolic Pathway Response High NADPH Demand\n(e.g., Oxidative Stress) High NADPH Demand (e.g., Oxidative Stress) G6PD_activity ↑ G6PD Activity (Rate-limiting step) High NADPH Demand\n(e.g., Oxidative Stress)->G6PD_activity Activates High Nucleotide Demand\n(e.g., Proliferation) High Nucleotide Demand (e.g., Proliferation) RPI_flux ↑ Flux towards R5P High Nucleotide Demand\n(e.g., Proliferation)->RPI_flux Pulls reaction Oxidative_PPP ↑ Oxidative PPP Flux G6PD_activity->Oxidative_PPP Ru5P_prod ↑ Ru5P Production Oxidative_PPP->Ru5P_prod Ru5P_prod->RPI_flux RPE_flux ↑ Flux towards Xu5P Ru5P_prod->RPE_flux Glycolysis_flux ↑ Flux to Glycolysis RPE_flux->Glycolysis_flux

Figure 2: Logical flow of PPP regulation based on cellular demand.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the dynamics of the non-oxidative PPP and for developing metabolic models.

Enzyme Kinetic Parameters

The following table summarizes selected kinetic parameters for Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate 3-epimerase (RPE) from various sources. These values can vary significantly depending on the organism, isoenzyme, and assay conditions.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
RPI (Type A) E. coliR5P3.1 ± 0.22100 ± 300[6]
RPI (Type B) T. cruziR5P4.0-[7]
Ru5P1.4-[7]
RPE Human (Erythrocytes)Ru5P--[8]
RPE P. falciparumRu5P--[9]

Note: Comprehensive kinetic data for human RPI and RPE is limited in the literature. The provided data from various organisms illustrates the range of activities.

Metabolite Concentrations and Metabolic Flux

Intracellular concentrations of PPP intermediates are typically low, and their turnover is high. Metabolic flux analysis, often using 13C-labeled glucose, provides a dynamic measure of the pathway's activity.

Cell TypeConditionMetaboliteConcentration (nmol/g)Flux (% of Glucose Uptake)Reference
Rat LiverFedRibulose 5-Phosphate5.8 ± 0.2-
FedXylulose 5-Phosphate8.6 ± 0.3-
FedRibose 5-Phosphate38.2 ± 1.2-
Human Cancer Cells (various)Proliferating--5-30%[10]
Human Mammary Epithelial Cells (tumorigenic)Proliferating-Increased Oxidative PPP Flux-[11]

Note: Flux through the PPP is highly variable and depends on the cell type and its metabolic state. Cancer cells, in particular, often exhibit an upregulated PPP flux to support their high proliferative rate and manage oxidative stress.[10]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is essential for studying the non-oxidative PPP. Below are detailed methodologies for key experiments.

Metabolite Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites, including sugar phosphates, from adherent or suspension-cultured mammalian cells.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol (B129727) / 20% Water (v/v)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge (4°C)

  • Dry ice

Procedure:

  • Quenching:

    • Adherent Cells: Aspirate the culture medium. Immediately place the culture dish on a bed of dry ice. Wash the cells twice with ice-cold 0.9% NaCl, aspirating completely after each wash.

    • Suspension Cells: Transfer cell suspension to a pre-chilled tube. Pellet cells by centrifugation (~200 x g, 2 min, 4°C). Aspirate supernatant and wash the pellet twice with ice-cold 0.9% NaCl, centrifuging and aspirating after each wash.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet or plate.

    • For adherent cells, scrape the cells into the solvent. For suspension cells, vigorously resuspend the pellet.

    • Transfer the cell lysate/suspension to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

    • Store the extracts at -80°C until LC-MS/MS analysis.

Quantification of Sugar Phosphates by Ion-Pair LC-MS/MS

This method allows for the sensitive and specific quantification of challenging polar and anionic metabolites like Ru5P, R5P, and Xu5P.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column suitable for high pH (e.g., Agilent Zorbax Extend-C18, Waters ACQUITY T3)

  • Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in 95:5 Water:Methanol

  • Mobile Phase B: 2-Propanol or Acetonitrile

  • Flow Rate: 0.2 - 0.4 mL/min

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the sugar phosphate isomers.

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each sugar phosphate (e.g., for pentose phosphates, m/z 229 -> m/z 97).

  • Data Analysis: Quantify metabolites using a calibration curve generated from authentic standards and normalize to an internal standard.

Coupled Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE)

This continuous assay measures RPE activity by coupling the formation of its product, Xu5P, to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12]

Principle:

  • RPE: this compound → D-Xylulose 5-Phosphate

  • Transketolase (TK): D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate (G3P)

  • Triosephosphate Isomerase (TPI): G3P → Dihydroxyacetone Phosphate (DHAP)

  • α-Glycerophosphate Dehydrogenase (α-GDH): DHAP + NADH + H⁺ → α-Glycerophosphate + NAD⁺

Assay Mixture (Final Concentrations):

  • 58 mM Glycylglycine buffer, pH 7.7

  • 1.7 mM this compound (Substrate)

  • 1.7 mM D-Ribose 5-Phosphate (TK co-substrate)

  • 15 mM MgCl₂

  • 0.002% (w/v) Thiamine Pyrophosphate (TPP, TK cofactor)

  • 0.13 mM NADH

  • 0.5 units Transketolase

  • 5 units Triosephosphate Isomerase / α-Glycerophosphate Dehydrogenase (typically a combined reagent)

  • Sample containing RPE enzyme

Procedure:

  • Prepare a master mix of all reagents except the substrate (Ru5P) and the enzyme sample in a cuvette.

  • Add the enzyme sample and incubate for 2-3 minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately mix by inversion and place the cuvette in a spectrophotometer set to 340 nm.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Enzyme activity is proportional to this rate.

The following workflow diagram summarizes the key steps in the experimental analysis of the non-oxidative PPP.

experimental_workflow cluster_metabolomics Metabolite Quantification cluster_enzymology Enzyme Activity Assay (e.g., RPE) cell_culture 1. Cell Culture quenching 2. Quench Metabolism (Dry Ice / Cold Saline) cell_culture->quenching extraction 3. Metabolite Extraction (Cold 80% Methanol) quenching->extraction lcms 4. LC-MS/MS Analysis (Ion-Pair Chromatography) extraction->lcms quant 5. Data Analysis & Quantification lcms->quant reagent_prep 1. Prepare Assay Mix (Buffer, Co-factors, NADH) enzyme_add 2. Add Enzyme Sample & Coupling Enzymes reagent_prep->enzyme_add reaction_start 3. Initiate with Substrate (this compound) enzyme_add->reaction_start spec 4. Monitor A340nm reaction_start->spec rate_calc 5. Calculate Activity spec->rate_calc

Figure 3: General experimental workflow for studying the non-oxidative PPP.

Conclusion and Future Directions

This compound is the indispensable link between the NADPH-producing oxidative phase and the biosynthetic non-oxidative phase of the pentose phosphate pathway. The enzymatic control of its fate by ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase allows the cell to dynamically shift carbon flux to satisfy its immediate needs for nucleotide precursors or glycolytic intermediates. For researchers and drug development professionals, understanding the regulation and kinetics of this metabolic node is paramount. Upregulation of the PPP is a known hallmark of many cancers, making the enzymes that control the fate of Ru5P potential therapeutic targets.[10] Future research should focus on elucidating the specific kinetic and regulatory properties of human RPI and RPE isoenzymes in various disease states and on developing potent and specific inhibitors to modulate the flux through this critical metabolic pathway. The protocols and data presented in this guide provide a foundational resource for pursuing these important research and development goals.

References

An In-depth Technical Guide to the Biosynthesis of D-Ribulose 5-Phosphate: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, serving as the precursor for nucleotide biosynthesis and a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP). This technical guide provides a comprehensive examination of the biosynthetic pathways of Ru5P in prokaryotes and eukaryotes, highlighting the conserved core mechanisms and significant variations across these domains of life. We delve into the enzymatic reactions, regulatory strategies, and subcellular organization of the canonical pentose phosphate pathway. Furthermore, this document outlines alternative routes for Ru5P synthesis that have been identified in certain prokaryotes, offering a broader perspective on the metabolic plasticity of microorganisms. Quantitative data on enzyme kinetics are presented for comparative analysis. Detailed experimental protocols for key analytical techniques, including metabolic flux analysis and enzyme activity assays, are provided to facilitate further research in this area. Finally, signaling and metabolic pathway diagrams are rendered using the Graphviz DOT language to visually articulate the complex relationships discussed.

Introduction

The biosynthesis of this compound (Ru5P) is a fundamental metabolic process conserved across all domains of life.[1][2][3] Ru5P is a five-carbon sugar phosphate that primarily serves two critical cellular functions: as a precursor for the synthesis of nucleotides and nucleic acids, and as an intermediate in the pentose phosphate pathway (PPP), a central route for generating NADPH for reductive biosynthesis and antioxidant defense.[1][4][5] While the core enzymatic steps leading to Ru5P are largely conserved, significant differences exist between prokaryotes and eukaryotes in terms of pathway organization, regulation, and the presence of alternative biosynthetic routes. Understanding these differences is crucial for fields ranging from microbiology and metabolic engineering to drug development, where enzymes of the PPP are considered potential therapeutic targets.

This guide offers a detailed comparative analysis of Ru5P biosynthesis, focusing on the well-established pentose phosphate pathway and highlighting the variations that distinguish prokaryotic and eukaryotic systems.

The Canonical Pentose Phosphate Pathway (PPP)

The primary and most widespread pathway for the synthesis of this compound is the pentose phosphate pathway, also known as the phosphogluconate pathway or the hexose (B10828440) monophosphate shunt.[3][6] The PPP is a cytosolic pathway in most organisms and is divided into two distinct phases: the oxidative phase and the non-oxidative phase.[3][5][6]

The Oxidative Phase: An Irreversible Route to this compound

The oxidative phase of the PPP is responsible for the direct synthesis of Ru5P from glucose-6-phosphate (G6P) and is characterized by the production of NADPH. This phase is essentially irreversible and consists of three main enzymatic reactions:[5]

  • Oxidation of Glucose-6-Phosphate: The committed and rate-limiting step of the PPP is the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) . This reaction reduces NADP+ to NADPH.[7][8]

  • Hydrolysis of 6-Phosphoglucono-δ-lactone: The lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase (6PGL) . This reaction can also occur spontaneously.[1]

  • Oxidative Decarboxylation of 6-Phosphogluconate: The final step of the oxidative phase is the oxidative decarboxylation of 6-phosphogluconate to yield this compound, carbon dioxide, and a second molecule of NADPH. This reaction is catalyzed by 6-phosphogluconate dehydrogenase (6PGDH) .

The Non-Oxidative Phase: Reversible Interconversions of Sugar Phosphates

The non-oxidative phase of the PPP consists of a series of reversible sugar phosphate interconversions catalyzed by two key enzymes: transketolase (TKT) and transaldolase (TAL) .[5] This phase allows for the conversion of Ru5P into other important intermediates, including:

  • Ribose-5-phosphate (B1218738) (R5P): An isomer of Ru5P, essential for nucleotide and nucleic acid synthesis. The isomerization is catalyzed by ribose-5-phosphate isomerase (RPI) .

  • Xylulose-5-phosphate (Xu5P): An epimer of Ru5P, formed by the action of ribulose-5-phosphate 3-epimerase (RPE) .

  • Fructose-6-phosphate (B1210287) (F6P) and Glyceraldehyde-3-phosphate (GAP): Intermediates of glycolysis, allowing the PPP to interface with the central glycolytic pathway.

  • Erythrose-4-phosphate (E4P): A precursor for the synthesis of aromatic amino acids in many microorganisms and plants.[4]

  • Sedoheptulose-7-phosphate (S7P): A seven-carbon sugar phosphate intermediate.

The reversibility of the non-oxidative phase allows the cell to adapt the output of the PPP to its specific metabolic needs. For instance, if the demand for NADPH is higher than for ribose-5-phosphate, the excess Ru5P can be converted back into glycolytic intermediates.

Comparative Analysis: Prokaryotes vs. Eukaryotes

While the fundamental architecture of the PPP is conserved, notable differences exist between prokaryotes and eukaryotes.

Subcellular Localization
  • Prokaryotes: In prokaryotic organisms, all the enzymes of the pentose phosphate pathway are located in the cytosol .

  • Eukaryotes: In most eukaryotic cells, the PPP enzymes are also primarily found in the cytosol .[1][3] However, a significant exception is found in plants and some parasitic protozoa . In plants, the majority of the PPP steps, particularly the oxidative phase, occur in plastids (e.g., chloroplasts), in addition to the cytosolic pathway.[1][3][9] This compartmentalization is crucial for providing NADPH for biosynthetic processes within the plastids, such as fatty acid synthesis and nitrogen assimilation. In some parasitic protozoa, PPP enzymes have been found within glycosomes .[1]

Alternative Pathways for this compound Biosynthesis in Prokaryotes

A key distinction between prokaryotes and eukaryotes is the presence of alternative pathways for pentose phosphate synthesis in some prokaryotes, particularly in the domain Archaea.

  • Reverse Ribulose Monophosphate (RuMP) Pathway: Many archaea lack a complete non-oxidative PPP. Instead, they are proposed to synthesize Ru5P via a reverse RuMP pathway .[2][10] This pathway converts fructose-6-phosphate to Ru5P.

  • Pentose Bisphosphate Pathway: Some archaea, like those in the order Thermococcales, utilize a pentose bisphosphate pathway for nucleoside degradation, which involves ribose-1,5-bisphosphate and ribulose-1,5-bisphosphate.[11][12]

  • Alternative Non-Oxidative PPP in Bacteria: Some bacteria can utilize alternative configurations of the non-oxidative PPP. For instance, in Escherichia coli, the disruption of the canonical PPP can lead to the activation of an alternative anabolic synthesis of pentose phosphates.[13]

Enzyme Variations

While the core functions of the PPP enzymes are conserved, there can be structural and regulatory differences between prokaryotic and eukaryotic orthologs. For example, sequence analyses of transketolase genes from yeasts have shown them to be more closely related to those from prokaryotes than from other eukaryotes.[14][15] Additionally, a novel type of glucose-6-phosphate dehydrogenase has been identified in the archaeon Haloferax volcanii, indicating evolutionary divergence in the oxidative PPP.[16]

Regulation of this compound Biosynthesis

The biosynthesis of Ru5P via the PPP is tightly regulated to meet the cell's metabolic demands.

  • Primary Regulation Point: The primary site of regulation is the first committed step of the oxidative phase, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH) .[3][5]

  • Feedback Inhibition by NADPH: G6PDH is allosterically inhibited by high levels of its product, NADPH .[3][5][6] A high NADPH/NADP+ ratio signals that the cell has a sufficient supply of reducing power, thus slowing down the PPP. Conversely, a low NADPH/NADP+ ratio stimulates G6PDH activity.

  • Transcriptional Regulation: In some organisms, the expression of PPP enzyme-encoding genes is subject to transcriptional regulation. For example, in E. coli, the expression of zwf (encoding G6PDH) can be influenced by metabolic conditions.[10]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in the non-oxidative pentose phosphate pathway in a representative prokaryote (Escherichia coli) and a eukaryote (mammalian liver).

Table 1: Kinetic Properties of Transaldolase

Organism/TissueSubstrateApparent Km (µM)
Escherichia coli (Transaldolase B)Fructose-6-phosphate1200
Erythrose-4-phosphate90
D,L-Glyceraldehyde-3-phosphate38
Sedoheptulose-7-phosphate285
Rat LiverFructose-6-phosphate300 - 350
Erythrose-4-phosphate130

Data for E. coli from Schörken et al. (1998)[17]. Data for Rat Liver from Heinrich et al. (1976)[18].

Table 2: Kinetic Properties of Transketolase

Organism/TissueSubstrateApparent Km (µM)
Rat LiverRibose-5-phosphate300
Xylulose-5-phosphate500

Data from Heinrich et al. (1976)[18].

Experimental Protocols

Metabolic Flux Analysis (MFA) using 13C-Labeled Glucose

This protocol provides a generalized workflow for quantifying the metabolic flux through the pentose phosphate pathway using stable isotope tracers.[19][20][21][22]

1. Cell Culture and Isotope Labeling:

  • Seed cells to achieve exponential growth at the time of harvest.
  • Prepare a culture medium with a known concentration of a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose).
  • Incubate the cells in the labeled medium for a duration sufficient to reach isotopic steady state (typically determined empirically, often 8-24 hours).[22]

2. Metabolism Quenching and Metabolite Extraction:

  • Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.[21]
  • Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the cells.[21]
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at high speed and low temperature to pellet cell debris.
  • Collect the supernatant containing the intracellular metabolites.
  • The extract can be stored at -80°C until analysis.[21]

3. Sample Preparation and Analysis by Mass Spectrometry (MS):

  • Dry the metabolite extract, for instance, using a vacuum concentrator.
  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility (e.g., using silylation reagents).[20]
  • Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key PPP and glycolytic intermediates.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer data for the natural abundance of 13C.
  • Use computational models and software to calculate the metabolic fluxes through the different branches of the PPP based on the measured mass isotopomer distributions.

Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol describes a common method for measuring the enzymatic activity of G6PDH.[7][8][23][24]

Principle: The activity of G6PDH is determined by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.[7][8]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Cuvettes.

  • Assay Buffer (e.g., Tris-HCl, pH 7.4-8.0).

  • Glucose-6-phosphate (G6P) solution.

  • NADP+ solution.

  • Cell-free extract or purified enzyme solution.

Procedure:

  • Set the spectrophotometer to a wavelength of 340 nm.

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+ solution, and the enzyme sample.

  • Prepare a blank reaction mixture without the G6P substrate to measure any background NADP+ reduction.

  • Initiate the reaction by adding the G6P solution to the sample cuvette and mix thoroughly.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the rate of change in absorbance (ΔA340/minute) from the linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).

Calculation of Specific Activity:

  • One unit (U) of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified assay conditions.

  • The specific activity is expressed as units of activity per milligram of protein (U/mg protein).

Mandatory Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate the key pathways and workflows discussed in this guide.

Oxidative_PPP cluster_enzymes Enzymes G6P Glucose-6-phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PDH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P D-Ribulose-5-phosphate PG->Ru5P 6PGDH G6PDH G6PDH NADPH1_out NADPH + H+ PGLase 6PGL PGDH 6PGDH NADPH2_out NADPH + H+ CO2_out CO2 NADP1_in NADP+ NADP2_in NADP+

Caption: Oxidative Phase of the Pentose Phosphate Pathway.

NonOxidative_PPP cluster_enzymes Enzymes Ru5P D-Ribulose-5-phosphate R5P Ribose-5-phosphate Ru5P->R5P RPI Xu5P Xylulose-5-phosphate Ru5P->Xu5P RPE S7P Sedoheptulose-7-phosphate R5P->S7P TKT Xu5P->S7P F6P Fructose-6-phosphate Xu5P->F6P GAP Glyceraldehyde-3-phosphate E4P Erythrose-4-phosphate GAP->E4P S7P->E4P TAL E4P->F6P TKT RPI RPI RPE RPE TKT1 TKT TAL TAL TKT2 TKT

Caption: Non-Oxidative Phase of the Pentose Phosphate Pathway.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation culture Cell Culture & Isotope Labeling quench Metabolism Quenching culture->quench extract Metabolite Extraction quench->extract prepare Sample Preparation (e.g., Derivatization) extract->prepare ms_analysis LC-MS or GC-MS Analysis prepare->ms_analysis process Data Processing & Isotopomer Distribution ms_analysis->process flux_calc Metabolic Flux Calculation process->flux_calc

Caption: Generalized Workflow for 13C-Metabolic Flux Analysis.

Conclusion

The biosynthesis of this compound is a cornerstone of cellular metabolism, intricately linked to nucleotide synthesis, redox balance, and the production of biosynthetic precursors. While the canonical pentose phosphate pathway provides a conserved framework for Ru5P production in both prokaryotes and eukaryotes, significant variations exist. The subcellular compartmentalization in eukaryotes, particularly plants, and the presence of alternative biosynthetic routes in prokaryotes, especially archaea, underscore the evolutionary adaptability of central carbon metabolism. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is essential for advancing our knowledge in metabolic engineering, disease biology, and the development of novel therapeutic strategies targeting cellular metabolism. The comparative insights and detailed protocols provided in this guide aim to serve as a valuable resource for researchers in these fields.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, playing a crucial role in both the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] In the pentose phosphate pathway, it serves as the precursor for the synthesis of nucleotide building blocks, such as ribose 5-phosphate, and is central to the production of NADPH for reductive biosynthesis and antioxidant defense.[2] In photosynthetic organisms, Ru5P is the substrate for the synthesis of ribulose-1,5-bisphosphate, the primary acceptor of carbon dioxide in the Calvin cycle. Given its central metabolic position, a thorough understanding of its chemical structure and stereochemistry is paramount for researchers in biochemistry, drug discovery, and metabolic engineering.

This technical guide provides a comprehensive overview of the chemical and stereochemical properties of this compound, including its structural representations, key quantitative data, and summaries of experimental protocols for its synthesis and analysis.

Chemical Structure and Stereochemistry

This compound is a phosphorylated ketopentose. Its structure is characterized by a five-carbon backbone with a ketone group at the C2 position and a phosphate group esterified to the hydroxyl group at the C5 position.

Systematic Name (IUPAC): {[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid[3]

Molecular Formula: C₅H₁₁O₈P[3]

Stereochemistry

The stereochemistry of this compound is defined by the chiral centers at C3 and C4. The "D" designation refers to the configuration at the chiral center furthest from the carbonyl group (C4), which is analogous to that of D-glyceraldehyde. The hydroxyl group at C3 is oriented to the right in the Fischer projection.

Structural Representations

This compound can be represented in several ways, each highlighting different aspects of its structure.

1. Fischer Projection (Acyclic Form): This representation illustrates the linear form of the molecule and clearly shows the stereochemical configuration at each chiral center.

2. Haworth Projection (Cyclic Furanose Form): In solution, this compound can exist in equilibrium with its cyclic furanose forms (α-D-ribulofuranose 5-phosphate and β-D-ribulofuranose 5-phosphate). The Haworth projection represents this five-membered ring structure. The formation of the hemiketal occurs between the C2 ketone and the C5 hydroxyl group.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 230.11 g/mol [3]
Monoisotopic Mass 230.01915430 Da[3]
Molecular Formula C₅H₁₁O₈P[3]
CAS Number 551-85-9[3]
GC-MS m/z 357.0, 147.0, 358.0, 103.0, 89.0[3]

Signaling Pathways and Logical Relationships

The interconversion between the linear and cyclic forms of this compound is a fundamental equilibrium in solution. The following diagram illustrates this relationship.

References

Thermodynamic Landscape of D-Ribulose 5-Phosphate Enzymatic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key enzymatic reactions involving D-Ribulose 5-phosphate (Ru5P), a critical intermediate in central carbon metabolism. Understanding the energetics of these reactions is paramount for researchers in metabolic engineering, drug discovery, and systems biology, as it governs the directionality and regulation of crucial pathways such as the Pentose Phosphate (B84403) Pathway (PPP) and the Calvin Cycle. This document summarizes quantitative thermodynamic data, details relevant experimental protocols, and provides visual representations of the involved metabolic pathways and experimental workflows.

Thermodynamic Data of this compound Enzymatic Reactions

The following tables summarize the available quantitative thermodynamic data for the principal enzymatic reactions in which this compound is a substrate or product. The data includes the standard transformed Gibbs free energy change (ΔrG'°), the standard reaction enthalpy change (ΔrH°), the standard reaction entropy change (ΔrS°), and the apparent equilibrium constant (K'eq).

Table 1: Thermodynamic Properties of Ribulose-5-Phosphate Isomerase Reaction

ParameterValueConditionsReference
ΔrG'° 2.4 kJ/molpH 7.0, 298.15 K, I = 0.25 M[1]
K'eq 0.37pH 7.0, 298.15 K, I = 0.25 M[1]

Table 2: Thermodynamic Properties of Ribulose-5-Phosphate 3-Epimerase Reaction

ParameterValueConditionsReference
ΔrG'° -1.1 kJ/molpH 7.0, 298.15 K, I = 0.25 M[1]
K'eq 1.56pH 7.0, 298.15 K, I = 0.25 M[1]

Table 3: Thermodynamic Properties of Phosphoribulokinase Reaction

ParameterValueConditionsReference
ΔrG'° -23.9 kJ/molpH 7.0, 298.15 K, I = 0.25 M[1]
K'eq 1.5 x 104pH 7.0, 298.15 K, I = 0.25 M[1]

Table 4: Standard Transformed Gibbs Energies (ΔrG'°) of Key Pentose Phosphate Pathway and Calvin Cycle Reactions at Various pH values (T = 298.15 K, I = 0.25 M)

EC NumberReactionΔrG'° (kJ/mol) at pH 5.0ΔrG'° (kJ/mol) at pH 7.0ΔrG'° (kJ/mol) at pH 9.0Reference
5.3.1.6This compound = D-Ribose 5-phosphate2.42.42.4[1]
5.1.3.1This compound = D-Xylulose 5-phosphate-1.1-1.1-1.1[1]
2.7.1.19ATP + this compound = ADP + D-Ribulose 1,5-bisphosphate-29.3-23.9-22.3[1]
2.2.1.1D-Ribose 5-phosphate + D-Xylulose 5-phosphate = Sedoheptulose 7-phosphate + D-Glyceraldehyde 3-phosphate-6.3-6.3-6.3[1]

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic parameters for enzymatic reactions requires precise and robust experimental methodologies. The following sections detail the protocols for two key techniques: Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event or an enzymatic reaction, allowing for the determination of binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). For enzyme kinetics, ITC can be used to determine Michaelis-Menten parameters (Km and kcat) and the enthalpy of the reaction (ΔHrxn).[2][3]

Detailed Methodology for ITC Analysis of a this compound Converting Enzyme:

  • Sample Preparation:

    • Express and purify the enzyme of interest (e.g., Ribulose-5-Phosphate Isomerase) to homogeneity.

    • Prepare a concentrated stock solution of the enzyme in a well-defined buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2). The buffer components should have low ionization enthalpies to minimize heat signals from buffer protonation/deprotonation.[4]

    • Prepare a concentrated stock solution of the substrate (this compound) in the exact same buffer as the enzyme. Dialyze both the enzyme and substrate against the same buffer batch to ensure a perfect match.

    • Accurately determine the concentrations of the enzyme and substrate using a reliable method (e.g., UV-Vis spectroscopy for the enzyme, and a phosphate assay for the substrate).

    • Thoroughly degas all solutions immediately before the ITC experiment to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment - Multiple Injection Method for Enzyme Kinetics:

    • Set the experimental temperature of the ITC instrument (e.g., 25 °C).

    • Fill the sample cell (typically ~200 µL) with the enzyme solution at a known, low concentration.

    • Fill the injection syringe (typically ~40 µL) with the substrate solution at a concentration significantly higher than the enzyme concentration.

    • Perform a series of small, timed injections of the substrate into the enzyme solution. The time between injections should be sufficient for the reaction rate to reach a steady state but short enough to prevent significant substrate depletion.[5]

    • The heat rate (power) is measured as a function of time. The steady-state heat rate after each injection is proportional to the reaction velocity.

  • Data Analysis:

    • Integrate the heat rate data for each injection to determine the heat produced per unit time (dQ/dt).

    • Convert the heat rate to reaction velocity (v) using the molar enthalpy of the reaction (ΔHrxn). ΔHrxn is determined in a separate experiment where the substrate is completely converted to product.

    • Plot the reaction velocity (v) against the substrate concentration in the cell after each injection.

    • Fit the resulting data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax and the enzyme concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For enzymatic reactions, NMR can be used to monitor the concentrations of substrates and products over time, allowing for the determination of reaction kinetics and equilibrium constants.[6] 31P NMR is particularly useful for reactions involving phosphorylated intermediates like this compound.

Detailed Methodology for 31P NMR Analysis of a this compound Enzymatic Reaction:

  • Sample Preparation:

    • Prepare a reaction mixture containing the substrate (this compound) at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2) prepared in D2O for the NMR lock.

    • Include a known concentration of an internal standard (e.g., phosphonoacetic acid) that has a 31P resonance that does not overlap with the signals of the substrate or product.

    • Place the reaction mixture in an NMR tube and acquire a baseline 31P NMR spectrum before adding the enzyme.

  • NMR Data Acquisition:

    • Initiate the reaction by adding a small, known amount of the enzyme to the NMR tube.

    • Immediately begin acquiring a series of one-dimensional 31P NMR spectra at regular time intervals. The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to provide a good signal-to-noise ratio in a reasonable amount of time.

    • Continue acquiring spectra until the reaction reaches equilibrium, as indicated by no further changes in the relative intensities of the substrate and product signals.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals corresponding to the substrate and product in each spectrum.

    • Use the integral values and the known concentration of the internal standard to determine the concentrations of the substrate and product at each time point.

    • Plot the concentrations of the substrate and product as a function of time to obtain reaction progress curves. These curves can be fitted to appropriate kinetic models to determine rate constants.

    • From the concentrations of substrate and product at equilibrium, calculate the apparent equilibrium constant (K'eq).

    • The standard transformed Gibbs free energy change (ΔrG'°) can then be calculated using the equation: ΔrG'° = -RT ln(K'eq), where R is the gas constant and T is the absolute temperature.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound and a general workflow for the experimental determination of thermodynamic properties.

Pentose Phosphate Pathway (PPP)

Caption: The Pentose Phosphate Pathway, highlighting the central role of this compound.

Calvin Cycle

CalvinCycle RuBP Ribulose 1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA BPG 1,3-Bisphosphoglycerate PGA->BPG           ATP1 ATP G3P_cycle Glyceraldehyde 3-phosphate BPG->G3P_cycle NADPH NADPH G3P_out Glyceraldehyde 3-phosphate (to biosynthesis) G3P_cycle->G3P_out Ru5P This compound G3P_cycle->Ru5P Multiple Steps Ru5P->RuBP           ATP2 ATP CO2 CO2 CO2->PGA RuBisCO ADP1 ADP ATP1->ADP1 NADP NADP+ NADPH->NADP ADP2 ADP ATP2->ADP2

Caption: The Calvin Cycle, showing the regeneration of Ribulose 1,5-bisphosphate from this compound.

Experimental Workflow for Thermodynamic Analysis

ExperimentalWorkflow start Define Enzymatic Reaction of Interest prep Prepare High-Purity Enzyme and Substrate start->prep itc Isothermal Titration Calorimetry (ITC) prep->itc nmr Nuclear Magnetic Resonance (NMR) prep->nmr itc_data Measure Heat Change (ΔH, Km, kcat) itc->itc_data nmr_data Monitor Substrate/Product Concentrations (Keq) nmr->nmr_data calc Calculate Thermodynamic Parameters (ΔG, ΔS) itc_data->calc nmr_data->calc analysis Data Analysis and Interpretation calc->analysis end Thermodynamic Profile of the Reaction analysis->end

Caption: A generalized workflow for the experimental determination of thermodynamic properties of enzymatic reactions.

References

The Pivotal Role of D-Ribulose 5-Phosphate in the Calvin-Benson Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of D-Ribulose 5-phosphate (Ru5P) within the regenerative phase of the Calvin-Benson cycle. As a key intermediate, the efficient synthesis and conversion of Ru5P are paramount to maintaining the cycle's continuity and, consequently, the overall rate of carbon fixation in photosynthetic organisms. This document provides a comprehensive overview of the enzymatic reactions involving Ru5P, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for relevant enzyme assays, and a visual representation of its central role in the pathway.

Introduction: The Regenerative Heart of Photosynthesis

The Calvin-Benson cycle, the primary pathway for carbon fixation, is divided into three key phases: carboxylation, reduction, and regeneration. While the carboxylation of Ribulose-1,5-bisphosphate (RuBP) by RuBisCO is often considered the rate-limiting step, the regeneration of RuBP is equally crucial for sustained photosynthetic activity. This compound stands as the direct precursor to RuBP, marking its formation and subsequent phosphorylation as a critical control point in the cycle. The regeneration phase ensures a continuous supply of the CO2 acceptor molecule, thereby directly influencing the efficiency of carbon assimilation.

The Synthesis and Conversion of this compound

This compound is synthesized from two other pentose (B10789219) phosphates: D-Xylulose 5-phosphate (Xu5P) and D-Ribose 5-phosphate (R5P). These conversions are catalyzed by two distinct enzymes:

  • This compound 3-epimerase (RPE): This enzyme catalyzes the reversible epimerization of Xu5P to Ru5P. RPE plays a significant role in partitioning carbon flow between the Calvin-Benson cycle and the oxidative pentose phosphate (B84403) pathway (OPPP), where it catalyzes the reverse reaction.[1][2]

  • Ribose-5-phosphate isomerase (RPI): RPI catalyzes the reversible isomerization of R5P to Ru5P. Similar to RPE, RPI is an amphibolic enzyme, participating in both photosynthetic and respiratory metabolic pathways.[1][2]

Once synthesized, Ru5P is rapidly phosphorylated to regenerate RuBP in an ATP-dependent reaction:

  • Phosphoribulokinase (PRK): This enzyme catalyzes the phosphorylation of Ru5P at the C1 position, yielding RuBP and ADP.[1][2][3] PRK is a key regulatory enzyme of the Calvin-Benson cycle.

The coordinated action of these three enzymes ensures the efficient regeneration of RuBP, allowing the cycle to continue.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the concentrations of relevant intermediates within the chloroplast stroma.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateK_m_V_max_ (or k_cat_)Reference
Ribose-5-phosphate isomerase (RPI)Escherichia coliD-Ribose 5-phosphate3.1 mM2100 s⁻¹ (k_cat_)
Ribose-5-phosphate isomerase (RPI)Trypanosoma cruziD-Ribose 5-phosphate4 mM-
Ribose-5-phosphate isomerase (RPI)Trypanosoma cruziThis compound1.4 mM-
Phosphoribulokinase (PRK)Heterosigma carteraeThis compound226 µM-
Phosphoribulokinase (PRK)Heterosigma carteraeATP208 µM-
Phosphoribulokinase (PRK)Thiobacillus neapolitanusATP0.7 mM-

Table 2: Chloroplast Stroma Metabolite Concentrations

MetaboliteConcentration (nmol/mg Chlorophyll)Reference
Ribulose-1,5-bisphosphate11.1 - 59.7
Glucose-6-phosphate27.2 - 69.2
Fructose-6-phosphate18.9 - 21.7
Fructose-1,6-bisphosphate3.9 - 10.1
Triose-phosphate7.3 - 17.2
3-Phosphoglycerate33.7 - 66.4
Ribose-5-phosphateAccumulates under salt stress
Ribulose-5-phosphateAccumulates under salt stress

Signaling Pathways and Logical Relationships

The following diagram illustrates the central position of this compound in the regeneration phase of the Calvin-Benson cycle and its relationship with the preceding and succeeding steps.

Calvin_Benson_Cycle_Ru5P cluster_regeneration Regeneration Phase cluster_carboxylation Carboxylation Phase X5P Xylulose 5-Phosphate RPE Ribulose-5-phosphate 3-epimerase (RPE) X5P->RPE R5P Ribose 5-Phosphate RPI Ribose-5-phosphate isomerase (RPI) R5P->RPI Ru5P This compound PRK Phosphoribulokinase (PRK) Ru5P->PRK RuBP Ribulose 1,5-Bisphosphate RuBisCO RuBisCO RuBP->RuBisCO RPE->Ru5P RPI->Ru5P PRK->RuBP ADP_out ADP PRK->ADP_out ATP_in ATP ATP_in->PRK CO2_in CO2 CO2_in->RuBisCO PGA 3-Phosphoglycerate RuBisCO->PGA

Caption: The central role of this compound in the Calvin-Benson cycle.

Experimental Protocols

Detailed methodologies for the key enzymes involved in this compound metabolism are provided below.

Assay for this compound 3-epimerase (RPE)

This protocol is a continuous spectrophotometric rate determination based on a coupled enzyme system.

Principle: The conversion of this compound to D-Xylulose 5-phosphate by RPE is coupled to the transketolase reaction. The glyceraldehyde-3-phosphate (G3P) produced is converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 50 mM Glycylglycine, pH 7.7

  • Substrate: 100 mM this compound

  • Coupling Reagents:

    • 10 mM D-Ribose 5-phosphate

    • 1 mg/mL Thiamine pyrophosphate (TPP)

    • 100 mM MgCl₂

    • 10 mM NADH

    • Transketolase (TK) solution (e.g., 10 units/mL)

    • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) solution (e.g., 10 units/mL of α-GDH)

  • Enzyme: Purified or partially purified this compound 3-epimerase

Procedure:

  • Prepare a reaction mixture containing the following in a 1 mL cuvette:

    • 850 µL Assay Buffer

    • 50 µL 10 mM D-Ribose 5-phosphate

    • 10 µL 1 mg/mL TPP

    • 50 µL 100 mM MgCl₂

    • 20 µL 10 mM NADH

    • 10 µL TK solution

    • 10 µL α-GDH/TPI solution

  • Add 50 µL of the RPE enzyme preparation and mix gently.

  • Initiate the reaction by adding 50 µL of 100 mM this compound.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 30°C) for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of RPE activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound to D-Xylulose 5-phosphate per minute under the specified conditions.

Assay for Ribose-5-phosphate Isomerase (RPI)

This protocol describes a direct spectrophotometric assay.

Principle: The product of the isomerization of D-Ribose 5-phosphate, this compound, has a higher molar absorptivity at 290 nm than the substrate. The increase in absorbance at 290 nm is directly proportional to the amount of this compound formed.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate: 100 mM D-Ribose 5-phosphate

  • Enzyme: Purified or partially purified Ribose-5-phosphate isomerase

Procedure:

  • Prepare a reaction mixture in a 1 mL UV-transparent cuvette containing:

    • 950 µL Assay Buffer

  • Add an appropriate amount of the RPI enzyme preparation and mix.

  • Establish a baseline reading at 290 nm.

  • Initiate the reaction by adding 50 µL of 100 mM D-Ribose 5-phosphate.

  • Immediately monitor the increase in absorbance at 290 nm at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • Calculate the rate of this compound formation using its molar extinction coefficient at 290 nm. One unit of RPI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Assay for Phosphoribulokinase (PRK)

This protocol is a continuous spectrophotometric rate determination using a coupled enzyme system.

Principle: The ADP produced from the phosphorylation of this compound by PRK is used to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate (B1213749) in a reaction catalyzed by pyruvate kinase (PK). The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 50 mM KCl

  • Substrates:

    • 50 mM this compound

    • 50 mM ATP

  • Coupling Reagents:

    • 20 mM Phosphoenolpyruvate (PEP)

    • 10 mM NADH

    • Pyruvate kinase (PK) solution (e.g., 10 units/mL)

    • Lactate dehydrogenase (LDH) solution (e.g., 10 units/mL)

  • Enzyme: Purified or partially purified Phosphoribulokinase

Procedure:

  • Prepare a reaction mixture containing the following in a 1 mL cuvette:

    • 850 µL Assay Buffer

    • 20 µL 20 mM PEP

    • 20 µL 10 mM NADH

    • 10 µL PK solution

    • 10 µL LDH solution

    • 20 µL 50 mM ATP

  • Add an appropriate amount of the PRK enzyme preparation and mix.

  • Establish a baseline reading at 340 nm.

  • Initiate the reaction by adding 20 µL of 50 mM this compound.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PRK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Conclusion

This compound is a linchpin in the regeneration phase of the Calvin-Benson cycle. The enzymes responsible for its synthesis and subsequent phosphorylation—RPE, RPI, and PRK—are critical for maintaining the flux of carbon through this vital metabolic pathway. Understanding the kinetics and regulation of these enzymes, as well as the in vivo concentrations of their substrates and products, is essential for developing strategies to enhance photosynthetic efficiency. The experimental protocols provided herein offer robust methods for the characterization of these key enzymatic activities, providing a foundation for further research and potential applications in agriculture and biotechnology.

References

An In-Depth Technical Guide on the Regulation of D-Ribulose 5-Phosphate Levels in Response to Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, necessitates a robust and dynamic metabolic response to maintain cellular homeostasis and survival. A critical hub in this response is the pentose (B10789219) phosphate (B84403) pathway (PPP), which provides the cell with reducing power in the form of NADPH and precursors for nucleotide biosynthesis. D-Ribulose (B119500) 5-phosphate (Ru5P) is a key intermediate in the PPP, positioned at the branchpoint between the oxidative and non-oxidative phases. The regulation of Ru5P levels is intricately linked to the cellular redox state and is a crucial determinant of the cell's capacity to mitigate oxidative damage. This technical guide provides a comprehensive overview of the molecular mechanisms governing the regulation of D-Ribulose 5-phosphate levels in response to oxidative stress, with a focus on key signaling pathways, enzymatic control, and experimental methodologies for its investigation.

The Pentose Phosphate Pathway and the Central Role of this compound

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is fundamental for cellular adaptation to oxidative stress.[1] It is composed of two distinct branches:

  • The Oxidative Phase: This irreversible phase converts glucose-6-phosphate to this compound, generating two molecules of NADPH. The primary function of the oxidative PPP is to produce NADPH, which is essential for the regeneration of the antioxidant glutathione (B108866) and for reductive biosynthesis.[1][2]

  • The Non-oxidative Phase: This reversible phase interconverts pentose phosphates, including this compound, into intermediates of the glycolytic pathway (fructose-6-phosphate and glyceraldehyde-3-phosphate) or precursors for nucleotide synthesis (ribose-5-phosphate).[1]

This compound is the final product of the oxidative phase and the initial substrate for the non-oxidative phase.[3] Its metabolic fate is determined by the activity of two key enzymes:

  • Ribose-5-phosphate isomerase (RPI): Converts this compound to D-ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[3]

  • Ribulose-phosphate 3-epimerase (RPE): Converts this compound to D-xylulose (B119806) 5-phosphate, which can then be further metabolized in the non-oxidative PPP.[4][5]

The tight regulation of these enzymes in response to oxidative stress is critical for directing the metabolic flux through the PPP to meet the cell's specific needs, be it for antioxidant defense or for biosynthetic processes.

The NRF2 Signaling Pathway: A Master Regulator of the Oxidative Stress Response

The nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in orchestrating the cellular antioxidant response. Under basal conditions, NRF2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, KEAP1 is modified, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, inducing their transcription.

A growing body of evidence indicates that NRF2 is a key regulator of the pentose phosphate pathway. NRF2 has been shown to directly upregulate the expression of several key PPP enzymes, including:

  • Glucose-6-phosphate dehydrogenase (G6PD): The rate-limiting enzyme of the oxidative PPP.

  • 6-Phosphogluconate dehydrogenase (6PGD): The enzyme that produces this compound.

  • Transketolase (TKT) and Transaldolase (TALDO): Enzymes of the non-oxidative PPP.

By upregulating these enzymes, NRF2 enhances the metabolic flux through the PPP, thereby increasing the production of NADPH to counteract oxidative stress.

NRF2_Signaling_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) KEAP1 KEAP1 Oxidative_Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 promotes degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation NRF2->Ub_Proteasome Nucleus Nucleus NRF2->Nucleus translocates ARE ARE Nucleus->ARE binds G6PD G6PD ARE->G6PD upregulates _6PGD 6PGD ARE->_6PGD upregulates TKT TKT ARE->TKT upregulates TALDO TALDO ARE->TALDO upregulates PPP Pentose Phosphate Pathway G6PD->PPP _6PGD->PPP TKT->PPP TALDO->PPP NADPH NADPH PPP->NADPH produces Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense supports

NRF2 signaling pathway in response to oxidative stress.

Quantitative Changes in this compound and Other PPP Metabolites under Oxidative Stress

While direct quantitative data for this compound under oxidative stress is sparse in the literature, studies on the overall metabolic flux of the pentose phosphate pathway provide valuable insights. Under oxidative stress, a significant rerouting of glucose from glycolysis to the PPP is consistently observed.[6][7] This metabolic shift is crucial for rapidly increasing the production of NADPH for antioxidant defense. The table below summarizes the expected and observed changes in key PPP metabolites in response to oxidative stress based on metabolic modeling and experimental data.[6]

MetaboliteExpected Change under Oxidative StressRationale
Glucose-6-phosphate (G6P)IncreaseInhibition of downstream glycolytic enzymes and increased glucose uptake.
6-Phosphogluconate (6PG)IncreaseIncreased activity of G6PD.
This compound (Ru5P) Increase Increased activity of 6PGD, the enzyme that produces Ru5P.
Ribose-5-phosphate (R5P)IncreaseIncreased availability of its precursor, Ru5P.
Xylulose-5-phosphate (Xu5P)IncreaseIncreased availability of its precursor, Ru5P.
NADPHDecrease initially, then increaseInitial consumption by antioxidant systems, followed by increased production via the PPP.
NADP+Increase initially, then decreaseInitial increase due to NADPH oxidation, followed by reduction to NADPH.

Experimental Protocols

**4.1. Induction of Oxidative Stress in Cell Culture using Hydrogen Peroxide (H₂O₂) **

Hydrogen peroxide is a commonly used agent to induce oxidative stress in vitro due to its ability to generate highly reactive hydroxyl radicals.

Materials:

  • Cell line of choice (e.g., human fibroblasts, cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) 30% stock solution

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Preparation of H₂O₂ Working Solution: Immediately before use, prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in serum-free cell culture medium to the desired final concentration (e.g., 50-1000 µM). The optimal concentration should be determined empirically for each cell line and experimental endpoint.

  • Induction of Oxidative Stress: Remove the culture medium from the cells and wash once with PBS. Add the freshly prepared H₂O₂-containing medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific research question and the cell type.

  • Post-treatment Analysis: Following the incubation period, proceed with the desired downstream analyses, such as measurement of intracellular ROS, cell viability assays, or metabolite extraction.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS levels.

Materials:

  • Cells treated with an oxidative stress-inducing agent

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired compounds to induce or inhibit oxidative stress as described in the previous protocol. Include appropriate positive and negative controls.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells twice with warm PBS.

  • Add serum-free medium containing 10-20 µM DCFH-DA to each well.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells using a fluorescence microscope.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and sensitive technique for the quantification of intracellular metabolites, including the intermediates of the pentose phosphate pathway.

Materials:

  • Cultured cells

  • Ice-cold 80% methanol (B129727)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS system equipped with a suitable column (e.g., HILIC)

Procedure:

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the culture medium from the cells.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.

    • Incubate on ice for 10 minutes.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

  • LC-MS Analysis: Analyze the reconstituted samples using an LC-MS method optimized for the separation and detection of sugar phosphates. This typically involves hydrophilic interaction liquid chromatography (HILIC) coupled to a mass spectrometer operating in negative ion mode. Use an authentic standard of this compound to confirm its identity and for quantification.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Human Fibroblasts) Oxidative_Stress 2. Induction of Oxidative Stress (e.g., H₂O₂ treatment) Cell_Culture->Oxidative_Stress ROS_Measurement 3a. ROS Measurement (DCFH-DA Assay) Oxidative_Stress->ROS_Measurement Metabolite_Extraction 3b. Metabolite Extraction (Quenching with cold Methanol) Oxidative_Stress->Metabolite_Extraction Data_Analysis 5. Data Analysis and Interpretation ROS_Measurement->Data_Analysis LC_MS_Analysis 4. LC-MS Analysis (Quantification of Ru5P) Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis

References

Evolutionary Conservation of D-Ribulose-5-Phosphate Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose-5-phosphate (Ru5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route of profound evolutionary conservation and fundamental importance. This technical guide provides an in-depth exploration of the metabolic pathways involving Ru5P, focusing on their evolutionary conservation across different domains of life. It summarizes key quantitative data, details experimental protocols for the characterization of relevant enzymes, and presents visual representations of the core metabolic and regulatory pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development who are investigating this critical node of cellular metabolism.

Introduction

The pentose phosphate pathway (PPP) is a universally conserved metabolic pathway that operates in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of NADPH for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, including the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738).[1][2] D-Ribulose-5-phosphate is the central product of the oxidative phase of the PPP and the substrate for two key enzymes in the non-oxidative phase: ribose-5-phosphate isomerase (RPI) and ribulose-5-phosphate 3-epimerase (RPE).[3] The remarkable conservation of these pathways across eubacteria, archaea, and eukaryotes underscores their ancient origins and indispensable role in cellular homeostasis.[4]

Core Metabolic Pathways of D-Ribulose-5-Phosphate

The metabolism of D-Ribulose-5-phosphate is primarily centered around the non-oxidative branch of the pentose phosphate pathway.

Oxidative Phase of the Pentose Phosphate Pathway

The oxidative phase generates D-Ribulose-5-phosphate from Glucose-6-phosphate through a series of irreversible reactions, concomitantly producing two molecules of NADPH.[1] The key enzymes in this phase are Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[5]

Non-Oxidative Phase of the Pentose Phosphate Pathway

This phase consists of a series of reversible sugar-phosphate interconversions. D-Ribulose-5-phosphate is the branch point and can be converted to:

  • Ribose-5-phosphate (R5P): Catalyzed by Ribose-5-phosphate isomerase (RPI), R5P is a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[6]

  • Xylulose-5-phosphate (Xu5P): Catalyzed by Ribulose-5-phosphate 3-epimerase (RPE), Xu5P is a key substrate for the transketolase reaction, which links the PPP back to glycolysis.[7]

The products of the RPI and RPE reactions, R5P and Xu5P, are further metabolized by transketolase and transaldolase to produce glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[3]

Data Presentation: Quantitative Analysis of Key Enzymes

The following tables summarize available quantitative data for the key enzymes involved in D-Ribulose-5-phosphate metabolism from various organisms. This data is essential for comparative studies and for the development of kinetic models of cellular metabolism.

EnzymeOrganismGeneKm (Substrate)Vmax or kcatInhibitorsReference
Ribose-5-Phosphate Isomerase (RPI) Trypanosoma brucei (RpiB)TbRpiB3.1 - 50 mM (R5P)Not Specified4-PEH (IC50 = 0.8 mM)[8]
Trypanosoma cruzi (RpiB)TcRpiBNot SpecifiedNot Specified4-PEH (IC50 = 0.7 mM)[8]
Escherichia coli (RpiB)rpiBNot SpecifiedNot SpecifiedNot Specified[9]
Mycobacterium tuberculosis (RpiB)rpiBNot SpecifiedNot SpecifiedVarious substrate analogs[9]
Human (RPI)RPIANot SpecifiedNot SpecifiedNot Specified[10]
Ribulose-5-Phosphate 3-Epimerase (RPE) Human (Erythrocytes)RPENot SpecifiedNot SpecifiedNot Specified[11]
Arabidopsis thalianaAt5g61410Not SpecifiedNot SpecifiedNot Specified[12][13]
Escherichia colirpeNot SpecifiedNot SpecifiedH2O2[14]
Leishmania donovaniLdRPENot SpecifiedNot SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of D-Ribulose-5-phosphate metabolic pathways.

Enzymatic Assay of D-Ribulose-5-Phosphate 3-Epimerase (EC 5.1.3.1)

This protocol is adapted from the Sigma-Aldrich procedure for the continuous spectrophotometric rate determination of RPE activity.[15]

Principle: The conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate is monitored in a coupled enzyme system. The D-xylulose 5-phosphate formed is used by transketolase, and the subsequent products are channeled through reactions catalyzed by triosephosphate isomerase and α-glycerophosphate dehydrogenase, leading to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.[15]

Reagents:

  • 250 mM Glycylglycine Buffer, pH 7.7

  • 100 mM this compound Solution

  • 100 mM D-Ribose 5-Phosphate Solution

  • 0.10% (w/v) Thiamine Pyrophosphate (TPP) Solution

  • 300 mM Magnesium Chloride (MgCl2) Solution

  • 2.6 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution

  • Transketolase (TK) Enzyme Solution

  • This compound 3-Epimerase (Sample to be assayed)

Procedure:

  • Prepare a reaction cocktail containing all reagents except the RPE sample.

  • Pipette the reaction cocktail into a cuvette and place it in a spectrophotometer set to 340 nm and 25°C.

  • Initiate the reaction by adding the RPE sample to the cuvette.

  • Mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute from the linear portion of the curve.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Assay of Ribose-5-Phosphate Isomerase (RPI) Activity

Several methods can be used to assay RPI activity.

  • Coupled Enzyme Assay: A common method couples the RPI reaction to the RPE and transketolase reactions, ultimately leading to NADH oxidation, similar to the RPE assay.[16]

  • Direct Spectrophotometric Assay: This method quantifies the formation of ribulose-5-phosphate from ribose-5-phosphate by monitoring the increase in absorbance at 290 nm.[8]

  • Dische's Cysteine-Carbazole Method: A colorimetric method that can be used to determine the concentration of the ketopentose, ribulose-5-phosphate.[8]

Metabolic Flux Analysis using Isotopic Tracers

This technique is used to quantify the flow of metabolites through a metabolic pathway.

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as 13C-glucose. The incorporation of the isotope into downstream metabolites of the PPP is then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The labeling patterns in the metabolites provide quantitative information about the relative fluxes through different pathways.

General Workflow:

  • Cell Culture: Grow cells in a defined medium containing the 13C-labeled substrate.

  • Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.

  • LC-MS/MS Analysis: Separate and detect the labeled metabolites using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Analyze the mass isotopomer distributions to calculate metabolic fluxes.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to D-Ribulose-5-phosphate metabolism.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P PGL 6-P-Glucono- lactone G6P->PGL G6PD nadph1 NADPH PG 6-P-Gluconate PGL->PG 6PGL Ru5P D-Ribulose-5-P PG->Ru5P 6PGD nadph2 NADPH R5P Ribose-5-P Ru5P->R5P RPI Xu5P Xylulose-5-P Ru5P->Xu5P RPE Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase/ Transaldolase Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Xu5P->Glycolysis Transketolase/ Transaldolase nadp1 NADP+ nadp2 NADP+

Caption: The Pentose Phosphate Pathway highlighting D-Ribulose-5-Phosphate as a central intermediate.

PPP_Regulation G6P Glucose-6-P PPP Pentose Phosphate Pathway G6P->PPP NADPH NADPH PPP->NADPH NADP NADP+ NADPH->NADP G6PD G6PD NADPH->G6PD - NADP->G6PD + G6PD->PPP OxidativeStress Oxidative Stress OxidativeStress->NADP NRF2 NRF2 OxidativeStress->NRF2 activates NRF2->G6PD upregulates transcription SREBP SREBP SREBP->G6PD upregulates transcription Biosynthesis Reductive Biosynthesis Biosynthesis->NADP

Caption: Key regulatory mechanisms of the Pentose Phosphate Pathway.

Flux_Analysis_Workflow Culture Cell Culture with 13C-Glucose Quench Metabolic Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Mass Isotopomer Distribution Data LCMS->Data Flux Metabolic Flux Calculation Data->Flux

Caption: A generalized workflow for metabolic flux analysis using isotopic tracers.

Evolutionary Conservation and Significance

The near-universal presence of the PPP and the high degree of sequence and structural similarity of its enzymes across all domains of life point to its ancient evolutionary origins.[4] Comparative genomic studies have identified orthologs of RPI and RPE in a wide range of organisms, from bacteria to humans.[7] This conservation highlights the fundamental role of the PPP in providing the building blocks for nucleic acids and the reducing power necessary to combat oxidative stress and support anabolic processes.

The regulation of the PPP is also remarkably conserved. The allosteric regulation of G6PD by the NADPH/NADP+ ratio is a common mechanism across many species, ensuring that the pathway's activity is tightly coupled to the cell's redox state and biosynthetic needs.[17]

Conclusion

The metabolic pathways centered around D-Ribulose-5-phosphate are a cornerstone of cellular metabolism, exhibiting a high degree of evolutionary conservation. This guide has provided a comprehensive overview of these pathways, including quantitative data, experimental protocols, and visual representations of the underlying processes. A thorough understanding of the evolutionary conservation and regulation of the pentose phosphate pathway is critical for research in various fields, including the development of novel therapeutics targeting metabolic vulnerabilities in pathogens and cancer cells.

References

D-Ribulose 5-Phosphate: A Pivotal Precursor in Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical role of D-Ribulose 5-phosphate (Ru5P) as a precursor for nucleotide synthesis. Sourced from the pentose (B10789219) phosphate (B84403) pathway (PPP), Ru5P is strategically positioned at the intersection of cellular metabolism and the biosynthesis of genetic material. This document details the enzymatic conversion of Ru5P to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), the activated form of ribose essential for the de novo and salvage pathways of nucleotide production. We present collated quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the key enzymes involved, and logical diagrams to visualize the biochemical pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in cellular metabolism, oncology, and drug development, providing foundational knowledge and practical methodologies for investigating this vital metabolic nexus.

Introduction: The Central Role of this compound

Nucleotide synthesis is a fundamental process for cell growth, proliferation, and genetic inheritance. The availability of the five-carbon sugar, ribose, is a rate-limiting factor in this process. The pentose phosphate pathway (PPP) is the primary metabolic route for the production of ribose in the form of ribose 5-phosphate (R5P).[1] The PPP is a cytosolic pathway that runs parallel to glycolysis, and it has two main functions: the production of NADPH for reductive biosynthesis and protection against oxidative stress, and the synthesis of R5P for nucleotide and nucleic acid synthesis.[2][3]

This compound (Ru5P) is a key intermediate in the PPP, produced in the oxidative phase from 6-phosphogluconate.[4] Ru5P stands at a critical metabolic branch point. It can be reversibly isomerized to R5P by the enzyme ribose-5-phosphate (B1218738) isomerase (RpiA), directly feeding into nucleotide synthesis.[5] Alternatively, it can be epimerized to xylulose 5-phosphate, which enters the non-oxidative phase of the PPP, leading to the regeneration of glycolytic intermediates.[6] This guide focuses on the former fate of Ru5P: its conversion to R5P and subsequent transformation into the activated ribose donor, 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a cornerstone molecule for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[1][7] Understanding the regulation and kinetics of the enzymes governing these transformations is paramount for fields such as oncology, where targeting nucleotide metabolism is a key therapeutic strategy.[8]

The Biochemical Pathway: From this compound to PRPP

The conversion of this compound to the activated ribose donor for nucleotide synthesis, PRPP, involves a two-step enzymatic cascade.

Step 1: Isomerization of this compound to Ribose 5-Phosphate

The first committed step towards nucleotide synthesis from Ru5P is its isomerization to ribose 5-phosphate (R5P). This reversible reaction is catalyzed by the enzyme Ribose-5-Phosphate Isomerase (RpiA) (EC 5.3.1.6).[5]

  • Reaction: this compound ⇌ D-Ribose 5-phosphate

This isomerization converts a ketopentose phosphate (Ru5P) into an aldopentose phosphate (R5P), the direct precursor for PRPP synthesis.

Step 2: Activation of Ribose 5-Phosphate to PRPP

Ribose 5-phosphate is then activated by the transfer of a pyrophosphoryl group from ATP, a reaction catalyzed by Ribose-phosphate pyrophosphokinase , also known as PRPP Synthetase (PRPS) (EC 2.7.6.1).[9] This reaction is irreversible and is a key regulatory point in nucleotide metabolism.[10]

  • Reaction: D-Ribose 5-phosphate + ATP → 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) + AMP

PRPP is the universal donor of the ribose-5-phosphate moiety for the synthesis of purine and pyrimidine nucleotides, as well as for the biosynthesis of histidine, tryptophan, and NAD(P)+.[9][10]

Below is a Graphviz diagram illustrating this central pathway.

D_Ribulose_5_Phosphate_Pathway Pathway from this compound to PRPP cluster_PPP Pentose Phosphate Pathway cluster_Nucleotide_Precursor_Synthesis Nucleotide Precursor Synthesis Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (NADPH) 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL This compound This compound 6-Phosphogluconate->this compound 6PGD (NADPH, CO2) Ribose 5-Phosphate Ribose 5-Phosphate This compound->Ribose 5-Phosphate Ribose-5-Phosphate Isomerase (RpiA) PRPP PRPP Ribose 5-Phosphate->PRPP PRPP Synthetase (PRPS) ATP -> AMP Nucleotide Synthesis\n(Purines, Pyrimidines) Nucleotide Synthesis (Purines, Pyrimidines) PRPP->Nucleotide Synthesis\n(Purines, Pyrimidines)

This compound to PRPP Pathway

Quantitative Data

The efficiency and regulation of nucleotide synthesis are critically dependent on the kinetic properties of the enzymes involved and the intracellular concentrations of the metabolic intermediates.

Enzyme Kinetic Parameters

The following table summarizes the reported kinetic parameters for Ribose-5-Phosphate Isomerase and PRPP Synthetase from various sources.

EnzymeOrganism/TissueSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ribose-5-Phosphate Isomerase (RpiA) E. coliRibose 5-phosphate310021006.8 x 105[6]
M. tuberculosisRibose 5-phosphate---[11]
PRPP Synthetase (PRPS) Human ErythrocytesRibose 5-phosphate33--[10]
Human ErythrocytesMgATP14--[10]
S. entericaMg-ATP57--[12]
S. entericaCoA215--[12]
Intracellular Metabolite Concentrations

The intracellular concentrations of this compound and its downstream products are tightly regulated to meet the cell's metabolic demands.

MetaboliteCell Type/OrganismConcentrationReference
This compound -Data not readily available
Ribose 5-Phosphate Human LymphoblastsDependent on glucose availability[2]
PRPP Yeast (wild-type)~100 µM[13]
Murine & Human Cancer Cell Lines5 - 1300 pmol/106 cells[14]
Human Fibroblasts (Lesch-Nyhan)20- to 50-fold increase with aminopterin[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on the determination of enzyme activity and the quantification of metabolites.

Spectrophotometric Assay for Ribose-5-Phosphate Isomerase (RpiA) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of RpiA by coupling the formation of ribulose-5-phosphate to the oxidation of NADH.

Principle:

The conversion of ribose-5-phosphate to ribulose-5-phosphate is monitored indirectly. The product, ribulose-5-phosphate, is epimerized to xylulose-5-phosphate, which then reacts in a series of coupled enzymatic reactions leading to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • Substrate: 100 mM D-Ribose 5-phosphate

  • Coupling Enzymes:

    • Ribulose-5-phosphate 3-epimerase (RPE)

    • Transketolase (TKT)

    • Triosephosphate isomerase (TPI)

    • Glycerol-3-phosphate dehydrogenase (GDH)

  • Cofactors: 10 mM NADH, 1 mM Thiamine pyrophosphate (TPP)

  • Enzyme Sample: Purified or partially purified RpiA

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 800 µl Assay Buffer

    • 50 µl 10 mM NADH

    • 10 µl 1 mM TPP

    • Saturating amounts of RPE, TKT, TPI, and GDH

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding 100 µl of 100 mM D-Ribose 5-phosphate.

  • Add the RpiA enzyme sample to start the reaction.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is proportional to the RpiA activity.

Calculation of Enzyme Activity:

One unit of RpiA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ribulose-5-phosphate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).

Spectrophotometric Assay for PRPP Synthetase (PRPS) Activity

This protocol details a continuous spectrophotometric assay for PRPS activity based on a coupled enzyme system that monitors the production of AMP.[16]

Principle:

The production of AMP from the PRPS reaction is coupled to a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which is monitored at 340 nm.[16]

  • PRPS: ATP + Ribose 5-Phosphate → PRPP + AMP

  • Myokinase: AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 PEP + 2 ADP → 2 Pyruvate + 2 ATP

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH → 2 Lactate + 2 NAD+

Reagents: [16]

  • Assay Buffer: 125 mM Sodium Phosphate buffer, pH 7.6, containing 7 mM MgCl2

  • Substrates:

    • 60 mM Ribose 5-Phosphate

    • 120 mM ATP

    • 70 mM Phospho(enol)pyruvate (PEP)

  • Cofactor: 10 mg/ml NADH

  • Coupling Enzymes:

    • Myokinase (MK)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Enzyme Sample: Cell lysate or purified PRPS

Procedure: [7][16]

  • Prepare a reaction cocktail in a 1 ml cuvette containing:

    • Assay Buffer

    • Ribose 5-Phosphate (final concentration ~5 mM)

    • ATP (final concentration ~3 mM)

    • PEP (final concentration ~1.8 mM)

    • NADH (final concentration ~0.34 mM)

    • Saturating amounts of MK, PK, and LDH

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium and record a stable baseline at 340 nm.

  • Initiate the reaction by adding the enzyme sample (cell lysate or purified PRPS).

  • Continuously monitor the decrease in absorbance at 340 nm.[16]

  • The rate of decrease in absorbance is proportional to the PRPS activity.

Calculation of Enzyme Activity: [16]

One unit of PRPS activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of AMP per minute at pH 7.6 at 37°C. The activity is calculated from the rate of NADH oxidation using its molar extinction coefficient.

Quantification of Pentose Phosphate Pathway Metabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of Ru5P, R5P, and other PPP intermediates from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle:

Cellular metabolites are extracted and separated by liquid chromatography. The individual metabolites are then detected and quantified by a mass spectrometer based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Materials:

  • Cell Culture: Adherent or suspension cells grown under desired experimental conditions.

  • Quenching Solution: 60% Methanol in water, pre-chilled to -20°C.

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.

  • Internal Standards: Isotope-labeled standards for the metabolites of interest (e.g., 13C-labeled R5P).

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Procedure:

  • Cell Culture and Harvest:

    • Grow cells to the desired confluency or density.

    • Rapidly aspirate the culture medium.

    • For adherent cells, wash once with ice-cold saline or PBS.

    • Immediately add ice-cold quenching solution to arrest metabolism.

    • Scrape the cells and collect the cell suspension. For suspension cells, pellet by centrifugation and resuspend in quenching solution.

  • Metabolite Extraction: [17]

    • Centrifuge the quenched cell suspension at 4°C to pellet the cells.

    • Resuspend the cell pellet in a defined volume of ice-cold extraction solvent containing the internal standards.

    • Vortex vigorously and incubate at -20°C for 15 minutes to ensure complete lysis and protein precipitation.

    • Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: [18]

    • Inject the metabolite extract onto a suitable LC column (e.g., a HILIC or ion-pair reversed-phase column).

    • Perform chromatographic separation using an appropriate gradient of mobile phases.

    • The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification.

    • Define specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its internal standard.

    • Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

    • Normalize the metabolite concentrations to cell number or total protein content.

Below is a Graphviz diagram outlining the experimental workflow for LC-MS/MS-based metabolite quantification.

Experimental_Workflow_LCMS Workflow for LC-MS/MS Quantification of PPP Metabolites cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Cell_Culture 1. Cell Culture (Experimental Conditions) Quenching 2. Rapid Quenching (Arrest Metabolism) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (Cold Solvent with Internal Standards) Quenching->Extraction Centrifugation 4. Centrifugation (Remove Debris) Extraction->Centrifugation Supernatant_Collection 5. Collect Supernatant (Metabolite Extract) Centrifugation->Supernatant_Collection LC_Separation 6. LC Separation (HILIC or Ion-Pair RP) Supernatant_Collection->LC_Separation MS_Detection 7. MS/MS Detection (MRM, Negative Ion Mode) LC_Separation->MS_Detection Data_Processing 8. Data Processing (Peak Integration, Quantification) MS_Detection->Data_Processing Normalization 9. Normalization (per Cell Number or Protein) Data_Processing->Normalization

LC-MS/MS Metabolite Quantification Workflow

Conclusion

This compound is a linchpin in cellular metabolism, connecting the pentose phosphate pathway with the de novo and salvage pathways of nucleotide synthesis. The enzymatic machinery that converts Ru5P to the activated ribose donor, PRPP, represents a critical control point for cell growth and proliferation. This technical guide has provided a detailed overview of this pathway, presenting quantitative data on enzyme kinetics and metabolite levels, and offering robust experimental protocols for their measurement. A thorough understanding of this metabolic nexus is essential for researchers in basic science and for those in drug development, particularly in the context of diseases characterized by aberrant cell proliferation, such as cancer. The methodologies and data presented herein serve as a valuable resource for the continued investigation of this compound metabolism and its role in health and disease.

References

Methodological & Application

Enzymatic Synthesis of D-Ribulose-5-Phosphate from 6-Phosphogluconate: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of D-Ribulose-5-Phosphate (Ru5P) from 6-Phosphogluconate (6-PG). This reaction is a critical step in the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH). The PPP is essential for producing NADPH, which maintains cellular redox balance, and for generating precursors for nucleotide biosynthesis.[1][2] Understanding and controlling this enzymatic reaction is vital for metabolic engineering, drug development targeting the PPP, and fundamental biochemical research.[1][3] This guide covers the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data.

Introduction

The conversion of 6-phosphogluconate to D-ribulose-5-phosphate is the third step of the pentose phosphate pathway. It is an oxidative decarboxylation reaction catalyzed by 6-phosphogluconate dehydrogenase (6PGDH, EC 1.1.1.44).[4] This reaction is a primary source of cellular NADPH, which serves as a crucial reducing agent in anabolic processes and protects cells against oxidative stress.[1][5] The product, D-ribulose-5-phosphate, is a key precursor for the synthesis of nucleotides, essential for DNA replication and cell proliferation.[2] Given its central role in metabolism, 6PGDH is a significant target for therapeutic intervention, particularly in oncology and infectious diseases where metabolic pathways are often dysregulated.[1][2]

Principle of the Reaction

6PGDH catalyzes the reversible oxidative decarboxylation of 6-phosphogluconate. The reaction requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) as an electron acceptor.[6] The overall reaction is:

6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO₂ + NADPH + H+ [7][8]

The catalytic mechanism involves three main steps:

  • Oxidation: A hydride ion is transferred from the C3 of 6-phosphogluconate to NADP+, forming a 3-keto-6-phosphogluconate intermediate and NADPH.[1][4]

  • Decarboxylation: The unstable keto intermediate is decarboxylated, releasing carbon dioxide.[1]

  • Tautomerization: An enediol intermediate is converted to the final keto product, D-ribulose-5-phosphate.[1]

The progress of the synthesis can be conveniently monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.[7][9]

Reaction Pathway Diagram

The following diagram illustrates the enzymatic conversion of 6-Phosphogluconate to D-Ribulose-5-Phosphate.

G cluster_reactants Substrates cluster_products Products 6PG 6-Phosphogluconate Enzyme 6-Phosphogluconate Dehydrogenase (6PGDH) 6PG->Enzyme NADP NADP+ NADP->Enzyme Ru5P D-Ribulose-5-Phosphate NADPH NADPH CO2 CO₂ Enzyme->Ru5P Enzyme->NADPH Enzyme->CO2

Caption: Enzymatic reaction catalyzed by 6-PGDH.

Materials and Reagents

  • 6-Phosphogluconate Dehydrogenase (6PGDH) (e.g., from yeast or sheep liver)

  • 6-Phosphogluconate (6-PG), trisodium (B8492382) salt

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+), sodium salt

  • Tris-HCl buffer (100 mM, pH 7.5-8.0)

  • Magnesium Chloride (MgCl₂) solution (100 mM)

  • Deionized water

  • Spectrophotometer and UV-transparent cuvettes

  • pH meter

  • Standard laboratory glassware and pipettes

  • Incubator or water bath

Quantitative Data Summary

The kinetic parameters of 6PGDH can vary significantly depending on the source of the enzyme and experimental conditions. Below is a summary of typical values.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH)

Species/Tissue Kₘ (6-PG) (µM) Kₘ (NADP⁺) (µM) Optimal pH Specific Activity (U/mg)
Rat (Small Intestine) 595 ± 213 53.03 ± 1.99 7.35 8.91 ± 1.92
Rat (Erythrocytes) 157 258 8.0 5.15
Rat (Liver) 157 258 8.0 0.424
Rat (Kidney Cortex) 49 56 8.0 0.121

| Schizosaccharomyces pombe (Yeast) | 250 | Not Specified | Not Specified | Not Specified |

Data compiled from multiple sources.[3][7][10] Note: 1 Unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.[9]

Experimental Protocols

Reagent Preparation
  • Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5):

    • Dissolve 12.11 g of Tris base in ~900 mL of deionized water.

    • Add 10 mL of 1 M MgCl₂ stock solution.

    • Adjust the pH to 7.5 with concentrated HCl.

    • Bring the final volume to 1 L with deionized water. Store at 4°C.

  • 6-Phosphogluconate (6-PG) Stock Solution (10 mM):

    • Dissolve the appropriate amount of 6-PG trisodium salt in the Assay Buffer. Prepare fresh or store in aliquots at -20°C.

  • NADP⁺ Stock Solution (10 mM):

    • Dissolve the appropriate amount of NADP⁺ sodium salt in the Assay Buffer. Protect from light and prepare fresh or store in aliquots at -20°C.

  • Enzyme Solution:

    • Prepare a stock solution of 6PGDH in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot. Dilute as needed for the assay. Keep on ice.

Protocol for Enzymatic Synthesis and Monitoring

This protocol is designed for a standard 1 mL reaction volume in a spectrophotometer cuvette.

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at the desired level (e.g., 25°C or 37°C).

  • Reaction Mixture Preparation: In a 1 mL UV-transparent cuvette, add the following components in order:

    • 850 µL of Assay Buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)

    • 50 µL of 10 mM NADP⁺ solution (final concentration: 0.5 mM)

    • 50 µL of 10 mM 6-PG solution (final concentration: 0.5 mM)

  • Blank Measurement: Mix the contents of the cuvette by gentle inversion and measure the initial absorbance (A₃₄₀). This is the blank reading before the enzyme is added.

  • Initiate Reaction: Add 50 µL of the diluted 6PGDH enzyme solution to the cuvette.

  • Monitor Reaction: Immediately mix the contents and start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). Ensure the rate of absorbance increase is linear.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law to calculate the concentration of NADPH produced. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (U/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Light Path * Enzyme Volume)

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure for the synthesis and analysis of D-Ribulose-5-Phosphate.

G A Reagent Preparation B Prepare Reaction Mixture in Cuvette (Buffer, NADP+, 6-PG) A->B D Measure Blank (Initial A340) B->D C Set Spectrophotometer (340 nm, Temp) C->D E Initiate Reaction (Add 6PGDH Enzyme) D->E F Monitor Absorbance Increase Over Time E->F G Data Analysis (Calculate Rate & Yield) F->G

Caption: General workflow for the 6PGDH activity assay.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low activity Inactive enzymeUse a fresh enzyme preparation; ensure proper storage.
Incorrect pH of bufferVerify the pH of the assay buffer and adjust if necessary.
Missing reagent (e.g., NADP⁺)Double-check that all components were added to the reaction mixture.
Substrate/Cofactor degradationPrepare fresh stock solutions of 6-PG and NADP⁺.
Reaction rate is too fast Enzyme concentration is too highDilute the enzyme stock solution further.
Reaction rate is not linear Substrate depletionUse a lower enzyme concentration or higher substrate concentrations.
Enzyme instabilityPerform the assay on ice or at a lower temperature.
Product inhibitionNADPH can be inhibitory.[10][11] Analyze the initial linear rate.
High background absorbance Contaminated reagentsUse high-purity reagents and deionized water.
Cuvette is dirty or scratchedUse a clean, unscratched cuvette.

References

Application Note: Quantification of D-Ribulose 5-Phosphate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose (B119500) 5-phosphate is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for cellular biosynthesis and redox homeostasis.[1][2] The PPP is responsible for producing NADPH, which is critical for protecting cells from oxidative stress, and for generating precursors for nucleotide and nucleic acid synthesis.[3] As a key metabolite in this pathway, the accurate quantification of D-Ribulose 5-phosphate is crucial for research in numerous fields, including oncology, metabolic disorders, and drug development, where alterations in cellular metabolism are a key focus.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples, such as cell lysates or tissue extracts, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of this polar metabolite and utilizes a stable isotope-labeled internal standard for accurate and precise quantification.

Metabolic Pathway

This compound is a central hub in the pentose phosphate pathway, where it can be reversibly converted to Ribose 5-phosphate or Xylulose 5-phosphate, linking the oxidative and non-oxidative branches of the pathway.[4][5]

cluster_legend Legend Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD + NADP+ 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL This compound This compound 6-Phosphogluconate->this compound 6PGD + NADP+ Ribose 5-Phosphate Ribose 5-Phosphate This compound->Ribose 5-Phosphate RPI Xylulose 5-Phosphate Xylulose 5-Phosphate This compound->Xylulose 5-Phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose 5-Phosphate->Nucleotide Synthesis Glycolytic Intermediates Glycolytic Intermediates Xylulose 5-Phosphate->Glycolytic Intermediates Analyte Analyte Key Intermediate Key Intermediate Pathway Input Pathway Input Pathway Products Pathway Products

Figure 1: Simplified diagram of the Pentose Phosphate Pathway highlighting this compound.

Experimental Protocols

This section details the necessary steps for the quantification of this compound, from sample preparation to data analysis.

Materials and Reagents
  • This compound sodium salt (Sigma-Aldrich or equivalent)

  • ¹³C₅-Ribose 5-phosphate (as internal standard; Cambridge Isotope Laboratories, Inc. or equivalent)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) (for mobile phase preparation)

  • Cold (−80°C) 80% methanol solution (for quenching and extraction)

Sample Preparation

Proper sample handling is critical to prevent the degradation of phosphorylated metabolites.

  • Quenching: Immediately after collection, rapidly quench metabolic activity. For adherent cells, aspirate the culture medium and add ice-cold 80% methanol. For suspension cells or tissues, rapidly freeze in liquid nitrogen.[3]

  • Extraction: Add a pre-chilled (-80°C) 80% methanol solution containing the internal standard (¹³C₅-Ribose 5-phosphate) to the quenched sample. The concentration of the internal standard should be optimized based on the expected concentration range of the analyte.

  • Homogenization: For tissue samples, homogenize using a bead beater or other appropriate method while keeping the sample cold. For cell samples, scrape the cells in the extraction solvent.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

The separation and detection of this compound and its internal standard are performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterRecommended Conditions
Column HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 95% B to 40% B over 10 minutes, followed by a wash and re-equilibration
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions See Table 1
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Note on MRM Transitions: The optimal MRM transitions (precursor and product ions) and collision energies should be determined empirically by infusing a standard solution of this compound and ¹³C₅-Ribose 5-phosphate into the mass spectrometer. The precursor ion for this compound will be [M-H]⁻ at m/z 229, and for ¹³C₅-Ribose 5-phosphate, it will be [M-H]⁻ at m/z 234. Common product ions for sugar phosphates include fragments corresponding to the loss of water and the phosphate group (e.g., m/z 79, 97).

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Table 1: Optimized MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 229.0To be determinedTo be determined
¹³C₅-Ribose 5-Phosphate (IS) 234.0To be determinedTo be determined

Table 2: Quantification of this compound in Experimental Samples

Sample IDThis compound Concentration (µM)Standard Deviation
Control Group 1ValueValue
Control Group 2ValueValue
Treatment Group 1ValueValue
Treatment Group 2ValueValue

Experimental Workflow

The overall experimental process is summarized in the following workflow diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Cells/Tissue) Quenching Metabolic Quenching (Liquid N2 / Cold Methanol) Sample_Collection->Quenching Extraction Metabolite Extraction (80% Methanol + IS) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Vacuum Concentrator) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Figure 2: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The combination of a robust sample preparation method, optimized HILIC chromatography, and sensitive MRM-based mass spectrometry detection allows for accurate and reliable measurement of this important metabolic intermediate. This methodology can be a valuable tool for researchers investigating cellular energy metabolism, nucleotide biosynthesis, and the metabolic fate of therapeutic agents.

References

Application Notes: In Vitro Enzyme Assay for Ribose-5-Phosphate Isomerase using D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribose-5-phosphate isomerase (Rpi) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzing the reversible isomerization of D-ribose 5-phosphate (R5P) and D-ribulose 5-phosphate (Ru5P).[1][2][3][4][5] This function is central to cellular metabolism, providing precursors for nucleotide and nucleic acid synthesis, as well as intermediates for glycolysis.[2][4] There are two distinct, structurally unrelated classes of Rpi: RpiA, found in most organisms, and RpiB, predominantly present in bacteria and some lower eukaryotes.[3] This distinction makes RpiB a potential target for the development of novel antimicrobial agents.

These application notes provide a detailed protocol for a continuous spectrophotometric in vitro assay to determine the enzymatic activity of Ribose-5-Phosphate Isomerase (Rpi) by measuring the conversion of this compound to D-ribose 5-phosphate. The assay is based on a coupled-enzyme system where the product, D-ribose 5-phosphate, is utilized in a series of reactions culminating in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Principle of the Assay

The activity of Ribose-5-Phosphate Isomerase (Rpi) is determined by monitoring the formation of D-ribose 5-phosphate (R5P) from the substrate this compound (Ru5P). The production of R5P is coupled to the activity of phosphoribosyl pyrophosphate (PRPP) synthetase, which catalyzes the conversion of R5P and ATP to PRPP and AMP. The generated AMP is then used in a series of reactions catalyzed by myokinase (MK), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). This cascade ultimately leads to the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of R5P formation by Rpi and is measured as a decrease in absorbance at 340 nm.

The series of reactions is as follows:

  • This compoundD-Ribose 5-phosphate (catalyzed by Ribose-5-Phosphate Isomerase)

  • D-Ribose 5-phosphate + ATP → PRPP + AMP (catalyzed by PRPP Synthetase)

  • AMP + ATP ⇌ 2 ADP (catalyzed by Myokinase)

  • 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP (catalyzed by Pyruvate Kinase)

  • 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺ (catalyzed by Lactate Dehydrogenase)

Data Presentation

Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerase B from Trypanosoma brucei [6]

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)
D-Ribose 5-phosphate8.3 ± 1.1118.8 ± 7.488.0 ± 5.5
This compound2.1 ± 0.3179.3 ± 9.8132.8 ± 7.2

Note: Data is presented as mean ± standard deviation from three independent experiments.[6]

Mandatory Visualizations

Ribose-5-Phosphate Isomerase Reaction Ru5P This compound R5P D-Ribose 5-phosphate Ru5P->R5P Ribose-5-Phosphate Isomerase (Rpi)

Caption: Biochemical reaction catalyzed by Ribose-5-Phosphate Isomerase.

Experimental Workflow for Rpi Assay cluster_assay_mix Assay Mixture Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Buffer Tris-HCl Buffer, pH 7.6 Incubate Pre-incubate mixture at 37°C Buffer->Incubate MgCl2 MgCl₂ MgCl2->Incubate ATP ATP ATP->Incubate PEP Phosphoenolpyruvate PEP->Incubate NADH NADH NADH->Incubate CouplingEnzymes PRPP Synthetase, MK, PK, LDH CouplingEnzymes->Incubate Ru5P This compound (Substrate) Ru5P->Incubate AddRpi Initiate reaction with Ribose-5-Phosphate Isomerase Incubate->AddRpi Spectrophotometer Monitor absorbance decrease at 340 nm AddRpi->Spectrophotometer Analysis Calculate enzyme activity Spectrophotometer->Analysis

Caption: Experimental workflow for the coupled Rpi enzyme assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified Ribose-5-Phosphate Isomerase (Rpi)

  • Substrate: this compound (Ru5P) sodium salt

  • Coupling Enzymes:

    • Phosphoribosyl pyrophosphate (PRPP) Synthetase

    • Myokinase (MK)

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Reagents:

    • Tris-HCl

    • Magnesium chloride (MgCl₂)

    • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

    • Phospho(enol)pyruvic acid (PEP) monopotassium salt

    • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) disodium salt

    • Nuclease-free water

Preparation of Solutions
  • Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 10 mM MgCl₂.

  • ATP Solution: 100 mM ATP in nuclease-free water.

  • PEP Solution: 100 mM PEP in nuclease-free water.

  • NADH Solution: 10 mM NADH in nuclease-free water.

  • Substrate Stock Solution: 100 mM this compound in nuclease-free water.

  • Coupling Enzyme Mixture: A mixture of PRPP synthetase (e.g., 10 units/mL), myokinase (e.g., 20 units/mL), pyruvate kinase (e.g., 15 units/mL), and lactate dehydrogenase (e.g., 20 units/mL) in Assay Buffer. The optimal concentrations of coupling enzymes should be empirically determined to ensure they are not rate-limiting.

  • Rpi Enzyme Stock: A stock solution of Rpi at a suitable concentration (e.g., 1 mg/mL) in an appropriate storage buffer. Dilute the enzyme in Assay Buffer immediately before use to the desired final concentration.

Assay Protocol
  • Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final concentrations are provided as an example and may require optimization):

    • 800 µL Assay Buffer (100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂)

    • 50 µL ATP Solution (final concentration: 5 mM)

    • 20 µL PEP Solution (final concentration: 2 mM)

    • 20 µL NADH Solution (final concentration: 0.2 mM)

    • 50 µL Coupling Enzyme Mixture

    • Variable volume of this compound stock solution to achieve the desired final substrate concentration (e.g., for a Km determination, concentrations ranging from 0.1 to 10 times the expected Km should be used).

    • Nuclease-free water to a final volume of 980 µL.

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate in the reagents.

  • Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the diluted Rpi enzyme solution to the cuvette. The final volume will be 1 mL.

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Control Reactions: Perform control reactions by omitting the Rpi enzyme or the substrate (this compound) to measure any background rates of NADH oxidation.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the slope of the absorbance versus time plot. Subtract the rate of the control reaction (without Rpi or substrate) from the rate of the experimental reaction.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity in units (µmol of substrate converted per minute).

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l × 2)

    Where:

    • ΔA₃₄₀/min is the rate of absorbance change per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

    • The factor of 2 is included because the stoichiometry of the coupled reaction results in the oxidation of two molecules of NADH for every one molecule of R5P produced and subsequently converted to AMP.

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay at varying concentrations of this compound. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.

References

metabolic flux analysis of the pentose phosphate pathway using 13C-labeled D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Metabolic Flux Analysis of the Pentose (B10789219) Phosphate (B84403) Pathway

Application Notes

Introduction

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] It plays a critical role in cellular physiology by producing two essential outputs: NADPH, the primary cellular reductant for antioxidant defense and biosynthetic processes, and Ribose-5-phosphate (R5P), a crucial precursor for nucleotide and nucleic acid synthesis.[2][3] Given its central role, understanding the rate, or "flux," of metabolites through the PPP is vital for research in cancer metabolism, neurodegeneration, drug development, and metabolic engineering.[1][4]

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the in vivo rates of metabolic reactions.[5] Specifically, 13C-Metabolic Flux Analysis (13C-MFA) employs stable isotope-labeled substrates to trace the path of carbon atoms through the metabolic network.[6] By measuring the incorporation of 13C into downstream metabolites, researchers can gain a dynamic view of cellular metabolism that is unattainable through static measurements of metabolite concentrations alone.[1]

Principle of 13C-MFA for the Pentose Phosphate Pathway

The core principle of 13C-MFA involves introducing a 13C-labeled substrate, most commonly a specifically labeled form of glucose (e.g., [1,2-13C2]glucose), into a cell culture or biological system.[1][7] As the cells metabolize the labeled glucose, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in the intermediates of glycolysis, the TCA cycle, and the PPP.

The oxidative branch of the PPP decarboxylates glucose-6-phosphate, releasing the C1 carbon as CO2.[7] This specific carbon loss is a key event that allows for the deconvolution of PPP flux from glycolysis. The resulting five-carbon sugar, Ribulose-5-phosphate (Ru5P), and its isomers then enter the non-oxidative branch, where a series of carbon-shuffling reactions occur, leading to uniquely labeled glycolytic intermediates.[8]

By using high-resolution analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of 13C atoms—of key metabolites is measured.[1][3] This empirical data is then fitted into a computational model of cellular metabolism to estimate the intracellular reaction rates (fluxes).[5][9]

Regarding the Use of 13C-labeled D-Ribulose 5-phosphate

While this compound is a central intermediate in the PPP, using it as an exogenous tracer for 13C-MFA is not a standard methodology and is not well-documented in scientific literature.[5][7] This approach would present significant technical challenges, including the transport of a phosphorylated sugar across the cell membrane and its immediate entry into the non-oxidative branch of the PPP, bypassing the oxidative branch entirely. Therefore, this guide focuses on the validated and widely adopted method of using 13C-labeled glucose to probe the entirety of the PPP.

Applications in Research and Drug Development

  • Oncology: Cancer cells often exhibit upregulated PPP flux to support rapid proliferation (via nucleotide synthesis) and combat high levels of oxidative stress.[1] MFA can precisely quantify this metabolic reprogramming, helping to identify novel therapeutic targets.[4]

  • Drug Discovery: MFA is used to elucidate the mechanism of action of drugs by revealing how they impact the PPP and interconnected metabolic pathways.[1] This can inform drug efficacy, identify off-target effects, and guide the development of combination therapies.

  • Neurodegenerative Diseases: Oxidative stress is a key factor in many neurodegenerative disorders. MFA can quantify how neuronal cells utilize the PPP to generate NADPH for antioxidant defense, providing insights into disease mechanisms.[8]

  • Metabolic Engineering: In biotechnology, MFA is instrumental in optimizing microbial strains for the production of valuable biocompounds by rationally redirecting carbon flux through desired pathways like the PPP.[1]

Visualizing the Pathway and Workflow

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp_oxidative Oxidative PPP glycolysis_node glycolysis_node ppp_node ppp_node output_node output_node G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6P->PGL NADPH1 NADPH G6P->NADPH1 G3P Glyceraldehyde-3-Phosphate F6P->G3P PYR Pyruvate G3P->PYR S7P Sedoheptulose-7-Phosphate G3P->S7P PG 6-Phosphogluconate PGL->PG PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P PG->Ru5P NADPH2 NADPH PG->NADPH2 CO2 CO₂ PG->CO2 R5P Ribose-5-Phosphate Ru5P->R5P Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Ru5P->X5P NUCLEOTIDES Nucleotides R5P->NUCLEOTIDES X5P->F6P X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A 1. Cell Culture & Isotope Labeling (e.g., with [1,2-13C2]glucose) B 2. Metabolic Quenching (e.g., ice-cold methanol) A->B C 3. Metabolite Extraction B->C D 4. Sample Preparation (e.g., Derivatization for GC-MS) C->D E 5. Mass Spectrometry Analysis (GC-MS or LC-MS) D->E F 6. Data Processing (Peak integration, determine Mass Isotopomer Distributions - MIDs) E->F G 7. Computational Flux Modeling (Using software like INCA or Metran) F->G H 8. Flux Estimation & Statistical Analysis G->H

References

Application Notes and Protocols for the Extraction of D-Ribulose 5-Phosphate from Plant Tissues for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribulose 5-phosphate (Ru5P) is a key intermediate in central carbon metabolism, playing a crucial role in both the Pentose (B10789219) Phosphate Pathway (PPP) and the Calvin-Benson Cycle in plants.[1][2][3] The PPP is vital for producing NADPH, which provides reducing power for various anabolic reactions and defense against oxidative stress, and for generating precursors for the synthesis of nucleotides and aromatic amino acids.[2][3] In photosynthetic organisms, Ru5P is the precursor to Ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the Calvin Cycle.[1] Accurate quantification of Ru5P in plant tissues is therefore essential for understanding plant physiology, stress responses, and for metabolic engineering efforts.

These application notes provide a comprehensive protocol for the extraction and quantification of this compound from plant tissues for metabolomics studies, with a focus on liquid chromatography-mass spectrometry (LC-MS) analysis.

Biochemical Pathway: The Pentose Phosphate Pathway

The following diagram illustrates the central position of this compound in the Pentose Phosphate Pathway.

pentose_phosphate_pathway G6P Glucose-6-phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PDH + NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG Ru5P This compound PG->Ru5P 6PGDH + NADP+ -> NADPH + CO2 R5P Ribose-5-phosphate Ru5P->R5P RPI X5P Xylulose-5-phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-phosphate R5P->S7P TKL Nucleotides Nucleotide Biosynthesis R5P->Nucleotides F6P Fructose-6-phosphate X5P->F6P TKL GAP Glyceraldehyde-3-phosphate X5P->GAP TKL E4P Erythrose-4-phosphate S7P->E4P TAL E4P->F6P TKL Glycolysis Glycolysis F6P->Glycolysis GAP->Glycolysis

Caption: The role of this compound in the Pentose Phosphate Pathway.

Experimental Protocols

Principle

The accurate analysis of this compound and other phosphorylated sugars from plant tissues presents several challenges, including their low abundance, rapid turnover, and susceptibility to enzymatic degradation. Therefore, a robust protocol requires:

  • Rapid Quenching: Immediate cessation of all enzymatic activity to preserve the in vivo metabolic snapshot.

  • Efficient Extraction: Effective lysis of plant cells and solubilization of polar metabolites.

  • Sensitive and Specific Quantification: An analytical method capable of separating and detecting Ru5P from its isomers and other interfering compounds.

This protocol employs a rapid quenching step with liquid nitrogen, followed by a cold solvent extraction optimized for polar metabolites. Quantification is achieved by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

Materials and Reagents
  • Plant Tissue: Freshly harvested plant material (e.g., leaves, roots).

  • Liquid Nitrogen

  • Mortar and Pestle: Pre-chilled with liquid nitrogen.

  • Extraction Solvent: Pre-chilled (-20°C) 80% Methanol (B129727) / 20% Water (v/v).

  • Internal Standard (IS): Isotope-labeled Ribulose 5-phosphate (e.g., ¹³C₅-Ribulose 5-phosphate) or a suitable structural analog.

  • Microcentrifuge Tubes: 1.5 mL or 2.0 mL, pre-chilled.

  • Centrifuge: Capable of reaching >14,000 x g at 4°C.

  • Syringe Filters: 0.22 µm PVDF or PTFE.

  • LC-MS Vials

  • LC-MS System: HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer.

  • HILIC Column: e.g., Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent.[4]

Experimental Workflow

The following diagram outlines the major steps in the extraction and analysis of this compound.

experimental_workflow Harvest 1. Plant Tissue Harvesting Quench 2. Quenching in Liquid Nitrogen Harvest->Quench Grind 3. Grinding to a Fine Powder Quench->Grind Extract 4. Cold Solvent Extraction (80% Methanol with Internal Standard) Grind->Extract Vortex 5. Vortexing and Incubation Extract->Vortex Centrifuge 6. Centrifugation (14,000 x g, 4°C) Vortex->Centrifuge Supernatant 7. Supernatant Collection Centrifuge->Supernatant Filter 8. Filtration (0.22 µm) Supernatant->Filter Analysis 9. LC-MS/MS Analysis Filter->Analysis

Caption: Experimental workflow for this compound extraction.

Step-by-Step Protocol

1. Plant Tissue Harvesting and Quenching: a. Harvest plant tissue (50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5] This step is critical to prevent changes in metabolite concentrations. b. Store samples at -80°C until extraction.

2. Homogenization: a. Pre-chill a mortar and pestle with liquid nitrogen. b. Place the frozen plant tissue in the mortar and add a small amount of liquid nitrogen. c. Grind the tissue to a very fine powder. Ensure the tissue remains frozen throughout this process.

3. Extraction: a. Transfer the frozen powder to a pre-chilled 2.0 mL microcentrifuge tube. b. Add 1.0 mL of pre-chilled (-20°C) 80% methanol containing the internal standard at a known concentration. c. Vortex vigorously for 1 minute to ensure thorough mixing.

4. Incubation and Centrifugation: a. Incubate the mixture on a shaker at 4°C for 20 minutes to facilitate metabolite extraction. b. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

5. Sample Preparation for LC-MS Analysis: a. Carefully collect the supernatant and transfer it to a new microcentrifuge tube. b. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial. c. Store the vials at -80°C until analysis.

LC-MS/MS Analysis

Liquid Chromatography (HILIC):

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) with a compatible guard column.[4]

  • Column Temperature: 40°C.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 3 µL.[4]

  • Gradient:

    • 0-2 min: 90% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 90% B (re-equilibration).

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Analyte: this compound

      • Precursor Ion (Q1): m/z 229.0

      • Product Ion (Q3): m/z 97.0 (PO₃⁻)

    • Internal Standard: (e.g., ¹³C₅-Ribulose 5-phosphate)

      • Precursor Ion (Q1): m/z 234.0

      • Product Ion (Q3): m/z 97.0 (PO₃⁻)

  • Optimize collision energy and other MS parameters for the specific instrument used.

Data Presentation

The following table summarizes representative concentrations of this compound and related pentose phosphates in plant and other tissues. Note that concentrations can vary significantly based on species, tissue type, developmental stage, and environmental conditions.

MetaboliteTissueOrganismConcentration (nmol/g fresh weight)Analytical MethodReference
This compound LiverRat (ad libitum fed)5.8 ± 0.2Spectrophotometric[6]
This compound LiverRat (48h starved)3.4 ± 0.3Spectrophotometric[6]
Xylulose 5-phosphate LiverRat (ad libitum fed)8.6 ± 0.3Spectrophotometric[6]
Ribose 5-phosphate LiverRat (ad libitum fed)38.2 ± 1.2 (combined with S7P)Spectrophotometric[6]
Ribulose-1,5-bisphosphate LeafXanthium strumarium~20-60Enzymatic Assay[7]

Troubleshooting and Method Considerations

  • Metabolite Stability: Phosphorylated sugars are labile. It is crucial to keep samples cold at all times and minimize the time between harvesting and analysis.

  • Isomer Separation: this compound, D-Ribose 5-phosphate, and D-Xylulose 5-phosphate are isomers that can be challenging to separate chromatographically. The described HILIC method is designed to resolve these isomers.[4]

  • Matrix Effects: Plant extracts are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects and for variations in extraction efficiency.

  • Method Validation: It is essential to validate the analytical method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) using standard curves prepared in a representative matrix.

By following these detailed protocols and considering the key aspects of the methodology, researchers can achieve reliable and reproducible quantification of this compound in plant tissues, enabling deeper insights into plant metabolism.

References

Application Notes: The Role of D-Ribulose 5-Phosphate in Inherited Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

Product: D-Ribulose 5-phosphate (Ru5P)

Catalogue Number: DR5P-2024

For Research Use Only

Introduction

This compound (Ru5P) is a key ketopentose phosphate (B84403) and a central intermediate in the pentose (B10789219) phosphate pathway (PPP). The PPP is a fundamental metabolic pathway responsible for generating NADPH, which is crucial for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis. Ru5P stands at a critical branch point in the non-oxidative phase of the PPP, where it can be converted to ribose 5-phosphate (R5P) by ribose-5-phosphate (B1218738) isomerase (RPI) or to xylulose 5-phosphate (Xu5P) by ribulose-5-phosphate 3-epimerase (RPE).

Given its central role, the study of Ru5P metabolism is critical for understanding certain inherited metabolic disorders. A primary example is Ribose-5-phosphate isomerase (RPI) deficiency, an ultra-rare disorder of the PPP. This document provides detailed protocols for utilizing this compound in research focused on RPI deficiency, including enzyme assays and metabolite quantification.

Pathophysiology: Ribose-5-Phosphate Isomerase (RPI) Deficiency

RPI deficiency is the rarest known inherited disorder of the pentose phosphate pathway. It is an autosomal recessive disease caused by mutations in the RPIA gene, leading to a reduced or complete loss of RPI enzyme function. This enzymatic block impairs the conversion of Ru5P to R5P, which is a direct precursor for the synthesis of nucleotides and nucleic acids like RNA and DNA.

The metabolic consequence of this deficiency is an accumulation of pentose phosphates, including Ru5P, and their corresponding sugar alcohols, D-arabitol and ribitol (B610474), in various tissues and body fluids. Clinically, the disorder is characterized by progressive leukoencephalopathy and peripheral neuropathy. The use of pure this compound as a substrate in enzymatic assays is fundamental for diagnosing and characterizing this disorder.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on RPI deficiency, providing reference values for researchers.

Table 1: RPI Enzyme Activity in Patient-Derived Fibroblasts

Sample TypeRPI Specific Activity (nmol/h/mg protein)Reference
Healthy Control (Mean)185 ± 45
RPI Deficient Patient< 10

Table 2: Metabolite Concentrations in RPI Deficient Patients

MetaboliteFluidPatient Concentration RangeNormal Concentration RangeReference
D-arabitolUrine280-1200 mmol/mol creatinine (B1669602)< 120 mmol/mol creatinine
RibitolUrine160-450 mmol/mol creatinine< 70 mmol/mol creatinine
D-arabitolCSF130-350 µmol/L< 10 µmol/L
RibitolCSF40-100 µmol/L< 5 µmol/L

Key Experimental Protocols

Protocol for RPI Enzyme Activity Assay in Fibroblasts

This protocol details the measurement of RPI activity in cultured fibroblast lysates by monitoring the conversion of this compound to D-Ribose 5-phosphate.

Materials:

  • This compound (Ru5P) solution (100 mM in water)

  • Cultured human fibroblasts

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.6, containing 0.5% (v/v) Triton X-100 and protease inhibitors

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4

  • Color Reagent: 0.1% (w/v) orcinol (B57675) in 0.1 M FeCl3 and concentrated HCl

  • Ribose 5-phosphate (R5P) standards

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 670 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest fibroblasts and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 50 µL Reaction Buffer (50 mM Tris-HCl, pH 7.4)

      • 20 µL cell lysate (containing 20-50 µg of total protein)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Start the reaction by adding 10 µL of 100 mM this compound substrate. The final concentration of Ru5P will be 12.5 mM.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 80 µL of 1 M HCl.

  • Quantification of Ribose 5-Phosphate:

    • Prepare R5P standards in the range of 0-20 nmol.

    • Add 700 µL of the Color Reagent to each reaction tube and standard.

    • Heat all tubes at 90°C for 20 minutes.

    • Cool the tubes on ice and transfer 200 µL from each tube to a 96-well plate.

    • Measure the absorbance at 670 nm.

    • Calculate the amount of R5P produced from the standard curve and express the enzyme activity as nmol/h/mg of protein.

Protocol for Metabolite Extraction and Analysis from Urine

This protocol describes the quantification of D-arabitol and ribitol in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Urine sample

  • Internal Standard (e.g., meso-Erythritol)

  • Methanol

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.

    • To 100 µL of urine, add a known amount of the internal standard.

    • Evaporate the sample to dryness under a stream of nitrogen gas at 50°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for TMS-derivatized arabitol, ribitol, and the internal standard.

  • Data Analysis:

    • Identify peaks based on retention times compared to pure standards.

    • Quantify the peak areas for arabitol and ribitol relative to the internal standard.

    • Normalize the results to the urinary creatinine concentration.

Diagrams

PentosePhosphatePathway cluster_nonoxidative Transketolase & Transaldolase Reactions cluster_deficiency G6P Glucose 6-P Ru5P D-Ribulose 5-P G6P->Ru5P Oxidative Phase R5P Ribose 5-P Ru5P->R5P RPI Xu5P Xylulose 5-P Ru5P->Xu5P RPE Deficiency RPI Deficiency (Metabolic Block) Ru5P->Deficiency F6P Fructose 6-P S7P Sedoheptulose 7-P R5P->S7P TKT Nucleotides Nucleotide Synthesis R5P->Nucleotides GAP Glyceraldehyde 3-P Xu5P->GAP TKT E4P Erythrose 4-P S7P->F6P TAL S7P->E4P TAL E4P->F6P TKT Deficiency->R5P

Caption: The non-oxidative branch of the Pentose Phosphate Pathway.

RPI_Deficiency_Workflow Start Clinical Suspicion (Leukoencephalopathy) Urine Urine Sample Collection Start->Urine Fibroblasts Fibroblast Culture (from skin biopsy) Start->Fibroblasts GCMS Metabolite Analysis (GC-MS) Quantify Arabitol & Ribitol Urine->GCMS EnzymeAssay RPI Enzyme Activity Assay (using D-Ribulose 5-P) Fibroblasts->EnzymeAssay Genetics Genetic Sequencing (RPIA gene) Fibroblasts->Genetics Result1 Elevated Pentitols? GCMS->Result1 Result2 Reduced RPI Activity? EnzymeAssay->Result2 Result3 Pathogenic Mutation? Genetics->Result3 Result1->Result2 Yes NoDiagnosis Diagnosis Not Confirmed Result1->NoDiagnosis No Result2->Result3 Yes Result2->NoDiagnosis No Diagnosis Diagnosis Confirmed: RPI Deficiency Result3->Diagnosis Yes Result3->NoDiagnosis No

Caption: Diagnostic workflow for Ribose-5-Phosphate Isomerase deficiency.

Synthesis of Isotopically Labeled D-Ribulose 5-Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isotopically labeled D-Ribulose 5-phosphate (Ru5P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The methods described herein are essential for metabolic flux analysis, drug discovery, and mechanistic studies of enzymes involved in nucleotide and amino acid biosynthesis.

Introduction

This compound is a central metabolite in the oxidative and non-oxidative branches of the pentose phosphate pathway.[1][2] The ability to introduce isotopic labels, such as ¹³C and ²H (deuterium), into Ru5P allows researchers to trace the fate of carbon and hydrogen atoms through various metabolic routes. This is invaluable for understanding cellular metabolism in both normal and diseased states, and for identifying potential targets for therapeutic intervention. The primary method for synthesizing isotopically labeled Ru5P is enzymatic, leveraging the enzymes of the PPP to convert labeled glucose into the desired product.

Methods for Synthesis

The most common and effective method for producing isotopically labeled this compound is through enzymatic synthesis starting from an appropriately labeled D-glucose precursor. This approach offers high specificity and stereochemical control.

Enzymatic Synthesis from Labeled D-Glucose

This method utilizes a cascade of enzymatic reactions to convert isotopically labeled D-glucose into this compound. The key enzymes involved are Glucose-6-phosphate dehydrogenase and 6-Phosphogluconate dehydrogenase, which constitute the oxidative branch of the pentose phosphate pathway.[2]

Workflow for Enzymatic Synthesis of Isotopically Labeled this compound:

Enzymatic_Synthesis_Workflow cluster_starting_material Starting Material cluster_reaction_steps Enzymatic Reactions cluster_purification Purification Labeled_Glucose Isotopically Labeled D-Glucose (e.g., [U-¹³C₆]-Glucose) G6P Labeled Glucose-6-Phosphate Labeled_Glucose->G6P Hexokinase ATP _6PGL Labeled 6-Phosphoglucono- δ-lactone G6P->_6PGL Glucose-6-Phosphate Dehydrogenase NADP⁺ _6PG Labeled 6-Phosphogluconate _6PGL->_6PG 6-Phosphogluconolactonase Ru5P Labeled This compound _6PG->Ru5P 6-Phosphogluconate Dehydrogenase NADP⁺ Purified_Ru5P Purified Isotopically Labeled This compound Ru5P->Purified_Ru5P Ion-Exchange Chromatography

Caption: Enzymatic synthesis of labeled this compound.

Quantitative Data

The yield and isotopic enrichment of the final product are critical parameters. The following table summarizes expected quantitative data based on enzymatic synthesis methods.

ParameterValueNotes
Starting Material [U-¹³C₆]-D-GlucoseOther labeled glucose variants can be used.
Isotopic Enrichment of Starting Material >99%Commercially available.
Expected Yield of this compound HighSpecific yields depend on enzyme activity and purification efficiency.[1]
Expected Isotopic Enrichment of Product >98%Minimal dilution from unlabeled sources.
Purity after Purification >95%Achievable with ion-exchange chromatography.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [U-¹³C₅]-D-Ribulose 5-Phosphate

This protocol describes the synthesis of uniformly ¹³C-labeled this compound from [U-¹³C₆]-D-glucose.

Materials:

  • [U-¹³C₆]-D-Glucose

  • ATP (Adenosine triphosphate)

  • NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Hexokinase (from Saccharomyces cerevisiae)

  • Glucose-6-phosphate dehydrogenase (from Leuconostoc mesenteroides)

  • 6-Phosphogluconate dehydrogenase (from Saccharomyces cerevisiae)

  • 6-Phosphogluconolactonase (optional, reaction can proceed non-enzymatically)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • Neutralization solution (e.g., potassium carbonate)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve [U-¹³C₆]-D-glucose, ATP, and NADP⁺ in the reaction buffer.

  • Enzyme Addition: Add Hexokinase, Glucose-6-phosphate dehydrogenase, and 6-Phosphogluconate dehydrogenase to the reaction mixture. If using, add 6-Phosphogluconolactonase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). Monitor the reaction progress by measuring the increase in NADPH absorbance at 340 nm.

  • Reaction Quenching: Once the reaction is complete (indicated by the stabilization of NADPH absorbance), stop the reaction by adding a quenching solution.

  • Neutralization: Neutralize the reaction mixture to precipitate the quenching agent.

  • Centrifugation: Centrifuge the mixture to remove the precipitate. The supernatant contains the crude labeled this compound.

Protocol 2: Purification of Isotopically Labeled this compound by Ion-Exchange Chromatography

This protocol details the purification of the synthesized labeled this compound from the reaction mixture.

Materials:

  • Crude supernatant containing labeled this compound

  • Anion exchange chromatography column (e.g., DEAE-Sepharose)

  • Elution buffers (e.g., a gradient of triethylammonium (B8662869) bicarbonate or sodium chloride in a suitable buffer)

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the anion exchange column with a low ionic strength buffer.

  • Sample Loading: Load the crude supernatant onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove unbound contaminants.

  • Elution: Elute the bound this compound using a linear gradient of increasing ionic strength.

  • Fraction Collection: Collect fractions and analyze for the presence of this compound using a suitable assay (e.g., enzymatic assay coupled to NADPH consumption).

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final solid product.

Signaling and Metabolic Pathway Context

This compound is a crucial hub in the pentose phosphate pathway, which has both an oxidative and a non-oxidative branch. The oxidative branch is responsible for the production of NADPH and the synthesis of Ru5P from glucose-6-phosphate. The non-oxidative branch allows for the interconversion of pentose phosphates, connecting back to glycolysis and providing precursors for nucleotide and aromatic amino acid synthesis.[3][4]

Pentose Phosphate Pathway:

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- δ-lactone G6P->_6PGL G6PD NADP⁺ → NADPH _6PG 6-Phosphogluconate _6PGL->_6PG 6PGLs Ru5P This compound _6PG->Ru5P 6PGD NADP⁺ → NADPH CO₂ R5P Ribose-5-Phosphate Ru5P->R5P RPI Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotide_Synthesis Nucleotide_Synthesis R5P->Nucleotide_Synthesis PRPP Synthetase G3P Glyceraldehyde-3-Phosphate Xu5P->G3P TKT F6P Fructose-6-Phosphate Xu5P->F6P TKT G3P->F6P TAL Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P TAL E4P->G3P TKT Aromatic_Amino_Acids Aromatic_Amino_Acids E4P->Aromatic_Amino_Acids Chorismate Synthase F6P->Glycolysis

Caption: Overview of the Pentose Phosphate Pathway.

Conclusion

The enzymatic synthesis of isotopically labeled this compound provides a powerful tool for researchers in various fields. The protocols outlined in this document offer a reliable method for producing high-purity labeled material suitable for a range of applications, from metabolic flux analysis to drug development. The provided diagrams and quantitative data serve as a valuable resource for planning and executing these experiments.

References

Application Notes and Protocols for the Spectrophotometric Assay of D-Ribulose-5-Phosphate 3-Epimerase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose-5-phosphate 3-epimerase (RPE), EC 5.1.3.1, is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] It catalyzes the reversible epimerization of D-ribulose-5-phosphate (Ru5P) to D-xylulose-5-phosphate (Xu5P).[1][3][2] This function is vital for cellular processes, including the production of precursors for nucleotide synthesis, and in photosynthetic organisms, for carbon fixation.[1][4][5] Given its central metabolic role, RPE is a subject of interest in various research fields, including drug development, for example, as a potential target in infectious diseases like malaria.[3]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of D-ribulose-5-phosphate 3-epimerase. The assay is based on a coupled enzyme system where the product of the RPE reaction, D-xylulose-5-phosphate, is channeled through a series of enzymatic reactions that ultimately result in the oxidation of reduced β-nicotinamide adenine (B156593) dinucleotide (β-NADH), which can be monitored by the decrease in absorbance at 340 nm.[1][6]

Principle of the Assay

The activity of D-ribulose-5-phosphate 3-epimerase is determined in a coupled enzyme assay. The reaction sequence is as follows:

  • D-Ribulose-5-phosphate 3-epimerase (RPE) : Converts D-ribulose-5-phosphate to D-xylulose-5-phosphate.

  • Transketolase (TK) : In the presence of D-ribose-5-phosphate, transketolase converts D-xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate.[1]

  • Triosephosphate Isomerase (TPI) : Catalyzes the conversion of glyceraldehyde-3-phosphate to dihydroxyacetone phosphate.[1][6]

  • α-Glycerophosphate Dehydrogenase (α-GDH) : Reduces dihydroxyacetone phosphate to α-glycerophosphate, with the concomitant oxidation of β-NADH to β-NAD+.[1][6]

The rate of β-NADH oxidation is directly proportional to the activity of D-ribulose-5-phosphate 3-epimerase under conditions where RPE is the rate-limiting step. The decrease in absorbance at 340 nm is monitored spectrophotometrically.

Materials and Reagents

Enzymes and Substrates
ReagentSupplier (Example)Catalog Number (Example)
D-Ribulose-5-phosphate 3-epimeraseCommercially available-
D-Ribulose (B119500) 5-Phosphate, Sodium SaltSigma-AldrichR9875
D-Ribose 5-Phosphate, Disodium SaltSigma-AldrichR7750
β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH)Sigma-AldrichN8129
Transketolase (TK)Sigma-AldrichT6133
α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI)Sigma-AldrichG6755
Buffers and Chemicals
ReagentSupplier (Example)Catalog Number (Example)
Glycylglycine, Free BaseSigma-AldrichG1002
Magnesium Chloride, HexahydrateSigma-AldrichM0250
Cocarboxylase (Thiamine Pyrophosphate, TPP)Sigma-AldrichC8754
Sodium Hydroxide (NaOH)--
Deionized Water--

Experimental Protocols

Preparation of Reagents

It is recommended to prepare fresh solutions, especially for enzymes and heat-labile components.

Reagent SolutionPreparation Instructions
A. 250 mM Glycylglycine Buffer, pH 7.7 Dissolve Glycylglycine in deionized water to a final concentration of 250 mM. Adjust the pH to 7.7 at 25°C with 1 M NaOH.[6]
B. 100 mM D-Ribulose 5-Phosphate (Ru5P) Prepare a 100 mM solution in deionized water.[6]
C. 100 mM D-Ribose 5-Phosphate (R5P) Prepare a 100 mM solution in deionized water.[6]
D. 0.10% (w/v) Cocarboxylase (TPP) Prepare fresh in cold deionized water.[6]
E. 300 mM Magnesium Chloride (MgCl₂) Prepare a 300 mM solution in deionized water.[6]
F. 2.6 mM β-NADH Prepare fresh in cold deionized water.[6]
G. α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Prepare a solution containing 10 α-GDH units/ml in cold deionized water immediately before use.[6]
H. Transketolase (TK) Prepare a solution containing 10 units/ml in cold deionized water immediately before use.[6]
I. This compound 3-Epimerase (RPE) Prepare a solution containing 0.25-0.50 unit/ml in cold deionized water immediately before use.[6]
Assay Procedure

The following protocol is for a final reaction volume of 3.00 ml. The assay should be performed at 25°C with a light path of 1 cm.

  • Prepare the Reaction Mixture: In a 3.00 ml cuvette, combine the following reagents in the specified order. Prepare a blank reaction that includes all components except the RPE enzyme solution; substitute with an equal volume of cold deionized water.

ReagentVolume (ml)Final Concentration
250 mM Glycylglycine Buffer (pH 7.7)0.7058 mM
100 mM D-Ribose 5-Phosphate0.051.7 mM
0.10% (w/v) Cocarboxylase (TPP)0.060.002% (w/v)
300 mM MgCl₂0.1515 mM
2.6 mM β-NADH0.150.13 mM
α-GDH/TPI (10 units/ml)0.050.5 unit α-GDH, 5 units TPI
Transketolase (10 units/ml)0.050.5 unit
Deionized Water1.73-
100 mM this compound0.051.7 mM
  • Equilibration: Mix the contents of the cuvette by inversion and incubate at 25°C for 5-10 minutes to allow the temperature to equilibrate and to consume any endogenous substrates that may be present in the enzyme preparations.

  • Initiate the Reaction: Add 0.01 ml of the this compound 3-Epimerase solution (0.25-0.50 unit/ml) to the test cuvette and an equal volume of cold deionized water to the blank cuvette. The final concentration of RPE will be approximately 0.025-0.05 units in the 3.00 ml reaction mix.[6]

  • Spectrophotometric Measurement: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.[6]

Note: There may be an initial rapid decrease in absorbance in the first two minutes.[6] Use the linear portion of the curve after this initial phase to determine the rate of reaction.[6]

Data Analysis

  • Calculate the Rate of Absorbance Change (ΔA₃₄₀/min): Determine the maximum linear rate of decrease in absorbance per minute for both the test and blank samples.

  • Calculate the Net Rate: ΔA₃₄₀/min (Net) = ΔA₃₄₀/min (Test) - ΔA₃₄₀/min (Blank)

  • Calculate Enzyme Activity: The activity of D-ribulose-5-phosphate 3-epimerase is calculated using the Beer-Lambert law.

    Units/ml enzyme = (ΔA₃₄₀/min (Net) * Total Volume (ml)) / (ε * Light Path (cm) * Enzyme Volume (ml))

    Where:

    • Total Volume: 3.00 ml

    • ε (Molar extinction coefficient of β-NADH at 340 nm): 6220 M⁻¹cm⁻¹

    • Light Path: 1 cm

    • Enzyme Volume: 0.01 ml

Unit Definition: One unit of D-ribulose-5-phosphate 3-epimerase will convert 1.0 µmole of this compound to D-xylulose (B119806) 5-phosphate per minute at pH 7.7 at 25°C in the coupled system.[6]

Visualizations

Enzymatic Reaction Pathway

Enzymatic Reaction Pathway Ru5P D-Ribulose-5-Phosphate RPE RPE Ru5P->RPE Xu5P D-Xylulose-5-Phosphate TK Transketolase Xu5P->TK G3P Glyceraldehyde-3-Phosphate TPI TPI G3P->TPI DHAP Dihydroxyacetone Phosphate aGDH α-GDH DHAP->aGDH GlycerolP α-Glycerophosphate RPE->Xu5P TK->G3P TPI->DHAP aGDH->GlycerolP NAD NAD+ aGDH->NAD NADH NADH NADH->aGDH Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagent Solutions prep_mix Prepare Reaction Mixture prep_reagents->prep_mix equilibrate Equilibrate at 25°C prep_mix->equilibrate initiate Initiate with RPE equilibrate->initiate measure Monitor A340nm Decrease initiate->measure calc_rate Calculate ΔA340/min measure->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

References

Application Notes and Protocols: D-Ribulose 5-Phosphate as a Substrate for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose (B119500) 5-phosphate (Ru5P) is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for cellular biosynthesis and redox balance.[1] The enzymes that metabolize Ru5P are crucial for the production of nucleotide precursors (via Ribose-5-phosphate), for routing carbon intermediates back into glycolysis (via Xylulose-5-phosphate), and for carbon fixation in photosynthetic organisms (via Ribulose-1,5-bisphosphate). The unique position of Ru5P makes it an excellent substrate for the discovery and characterization of novel enzymes, including isomerases, epimerases, and kinases. These enzymes represent potential targets for therapeutic intervention in areas such as infectious diseases and cancer, where metabolic pathways are often dysregulated.

This document provides detailed application notes and experimental protocols for utilizing D-Ribulose 5-phosphate as a substrate in novel enzyme discovery and characterization.

Key Enzymes Acting on this compound

This compound is a substrate for several key enzymes that channel it into different metabolic fates. The discovery of novel enzymes with altered substrate specificity, kinetic properties, or regulatory mechanisms is of significant interest.

  • Ribose-5-phosphate Isomerase (RPI) : Catalyzes the reversible isomerization of this compound to D-ribose 5-phosphate, a direct precursor for nucleotide and nucleic acid synthesis.[1]

  • Ribulose-phosphate 3-Epimerase (RPE) : Catalyzes the reversible epimerization of this compound to D-xylulose (B119806) 5-phosphate, which links the PPP to glycolysis through the action of transketolase and transaldolase.[2]

  • Phosphoribulokinase (PRK) : Catalyzes the ATP-dependent phosphorylation of this compound to D-ribulose 1,5-bisphosphate, a key step in the Calvin cycle for carbon fixation.

Data Presentation: Kinetic Parameters of Enzymes Utilizing this compound

The following table summarizes key kinetic parameters for characterized enzymes that use this compound as a substrate. This data is essential for designing enzyme assays and for comparing the properties of newly discovered enzymes.

Enzyme ClassEnzyme Name and SourceKm for this compound (mM)kcat (s-1)Optimal pHReference(s)
Isomerase Ribose-5-phosphate Isomerase B (TbRpiB) from Trypanosoma brucei2.39 ± 0.94--
Epimerase Ribulose-5-phosphate 3-Epimerase (CrRPE1) from Chlamydomonas reinhardtii1.52 ± 0.19273 ± 177.9[3][4]
Ribulose-5-phosphate 3-Epimerase from Spinach0.227100-[3][4]
Kinase Phosphoribulokinase (PRK) from Heterosigma carterae0.226-8.0

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

For many experimental setups, the in-situ generation of this compound from a more stable precursor like D-ribose 5-phosphate is advantageous.

Principle:

This protocol utilizes a commercially available Ribose-5-phosphate isomerase to convert D-ribose 5-phosphate into an equilibrium mixture containing this compound.

Materials:

  • D-Ribose 5-phosphate disodium (B8443419) salt

  • Ribose-5-phosphate Isomerase (e.g., from spinach)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 50 µL of 1 M Tris-HCl, pH 7.5

    • 50 µL of 0.1 M D-ribose 5-phosphate

    • 895 µL of deionized water

  • Initiate the reaction by adding 5 µL of a suitable concentration of Ribose-5-phosphate Isomerase.

  • Incubate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • The resulting solution will contain an equilibrium mixture of D-ribose 5-phosphate and this compound and can be used directly in subsequent enzyme assays.

Protocol 2: High-Throughput Screening Assay for Novel this compound Utilizing Enzymes

Principle:

This protocol describes a general workflow for screening a library of potential enzyme candidates (e.g., from a metagenomic library or a collection of purified proteins) for activity on this compound. The detection method will depend on the class of enzyme being screened for (see specific assay protocols below).

Workflow Diagram:

Enzyme_Discovery_Workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_characterization Hit Characterization Source Source of Potential Enzymes (e.g., Metagenomic Library, Mutant Collection) Expression Protein Expression and Purification Source->Expression Assay Enzyme Assay with Ru5P (e.g., 96-well plate format) Expression->Assay Substrate Preparation of this compound Substrate->Assay Detection Detection of Product Formation (Spectrophotometric, Fluorometric, etc.) Assay->Detection Hits Identification of Positive 'Hits' Detection->Hits Kinetics Detailed Kinetic Analysis (Km, Vmax, kcat) Hits->Kinetics Inhibition Inhibitor Screening Kinetics->Inhibition

Caption: A generalized workflow for the discovery of novel enzymes acting on this compound.

Protocol 3: Spectrophotometric Assay for Ribose-5-Phosphate Isomerase Activity

Principle:

This is a direct spectrophotometric assay based on the fact that the ketose, this compound, absorbs UV light at 290 nm, whereas the aldose, D-ribose 5-phosphate, does not.[5] The increase in absorbance at 290 nm is directly proportional to the formation of this compound.

Materials:

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer capable of measuring at 290 nm

  • D-Ribose 5-phosphate solution (0.1 M)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Enzyme solution (unknown or purified Ribose-5-phosphate Isomerase)

  • Deionized water

Procedure:

  • In a quartz cuvette, prepare the following reaction mixture (final volume 1 mL):

    • 50 µL of 1 M Tris-HCl, pH 7.5

    • 50 µL of 0.1 M D-ribose 5-phosphate

    • Deionized water to a final volume of 995 µL

  • Place the cuvette in the spectrophotometer and blank the instrument.

  • Initiate the reaction by adding 5 µL of the enzyme solution and mix quickly by inverting the cuvette.

  • Immediately start monitoring the increase in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 10 seconds) for several minutes.

  • Determine the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot (ΔA/Δt).

  • Convert the rate of change in absorbance to the rate of change in concentration (Δc/Δt) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound at 290 nm is 72 M-1cm-1.[5]

Protocol 4: Coupled Spectrophotometric Assay for Ribulose-Phosphate 3-Epimerase Activity

Principle:

This is a coupled enzyme assay where the product of the epimerase reaction, D-xylulose 5-phosphate, is used by transketolase to produce glyceraldehyde-3-phosphate.[6] Glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and finally, dihydroxyacetone phosphate is reduced to glycerol-3-phosphate by α-glycerophosphate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Materials:

  • UV-Vis Spectrophotometer capable of measuring at 340 nm

  • This compound solution

  • D-Ribose 5-phosphate solution

  • Glycylglycine buffer (250 mM, pH 7.7)

  • Cocarboxylase (Thiamine pyrophosphate) solution

  • Magnesium chloride (MgCl2) solution

  • NADH solution

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI) enzyme mix

  • Transketolase (TK)

  • Enzyme solution (unknown or purified Ribulose-phosphate 3-Epimerase)

Procedure:

  • Prepare a reaction mixture in a cuvette with the following final concentrations in a 3.00 mL volume:

    • 58 mM glycylglycine, pH 7.7

    • 1.7 mM this compound

    • 1.7 mM D-ribose 5-phosphate

    • 0.002% (w/v) cocarboxylase

    • 15 mM MgCl2

    • 0.13 mM NADH

    • 0.5 units α-glycerophosphate dehydrogenase

    • 5 units triosephosphate isomerase

    • 0.5 units transketolase

  • Incubate the mixture in the spectrophotometer at 25°C to achieve temperature equilibrium and record any background rate of NADH oxidation.

  • Initiate the reaction by adding 0.025-0.05 units of the Ribulose-phosphate 3-Epimerase solution.

  • Mix by inversion and immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA340nm/minute) from the maximum linear portion of the curve.

Protocol 5: Coupled Spectrophotometric Assay for Phosphoribulokinase Activity

Principle:

The activity of Phosphoribulokinase (PRK) is measured by coupling the production of ADP to the oxidation of NADH through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[7][8][9][10] PRK produces ADP by phosphorylating this compound. PK then uses this ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Finally, LDH reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • UV-Vis Spectrophotometer capable of measuring at 340 nm

  • This compound solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl2)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme solution (unknown or purified Phosphoribulokinase)

Procedure:

  • Prepare a reaction mixture in a cuvette with the following components:

    • 50 mM Tris-HCl, pH 7.5

    • 40 mM KCl

    • 10 mM MgCl2

    • 2.5 mM PEP

    • 2 mM ATP

    • 0.2 mM NADH

    • 5 U/mL Pyruvate kinase

    • 6 U/mL Lactate dehydrogenase

  • Add the desalted crude extract or purified enzyme to the cuvette and record the background absorbance at 340 nm for 1-2 minutes.

  • Initiate the PRK reaction by adding this compound to a final concentration of 0.5 mM.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • The rate of NADH oxidation is proportional to the PRK activity.

Visualization of Pathways and Workflows

Metabolic Hub: this compound

Metabolic_Hub cluster_ppp Pentose Phosphate Pathway cluster_calvin Calvin Cycle Ru5P This compound R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-Phosphate Isomerase X5P D-Xylulose 5-Phosphate Ru5P->X5P Ribulose-Phosphate 3-Epimerase RuBP D-Ribulose 1,5-Bisphosphate Ru5P->RuBP Phosphoribulokinase (+ ATP) G6P Glucose-6-Phosphate G6P->Ru5P Oxidative PPP Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Glycolysis Glycolysis X5P->Glycolysis Carbon Fixation Carbon Fixation RuBP->Carbon Fixation

Caption: The central role of this compound in key metabolic pathways.

Coupled Assay for Phosphoribulokinase

Coupled_Assay_PRK cluster_reaction Reaction Cascade Ru5P This compound PRK Phosphoribulokinase (Enzyme of Interest) Ru5P->PRK ATP ATP ATP->PRK ADP ADP PK Pyruvate Kinase (Coupling Enzyme 1) ADP->PK RuBP D-Ribulose 1,5-Bisphosphate PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (Coupling Enzyme 2) Pyruvate->LDH NADH NADH + H+ NAD NAD+ NADH->NAD Monitored at 340 nm (Absorbance Decrease) NADH->LDH Lactate Lactate PRK->ADP PRK->RuBP PK->ATP ATP regeneration PK->Pyruvate ATP regeneration LDH->NAD LDH->Lactate

Caption: Schematic of the coupled enzyme assay for Phosphoribulokinase activity.

Conclusion

This compound serves as a versatile and crucial substrate for the exploration of novel enzyme activities. The protocols and data presented herein provide a robust framework for researchers to identify and characterize new isomerases, epimerases, and kinases. Such discoveries have the potential to unveil novel metabolic regulations and provide new targets for the development of therapeutics against a range of diseases. The detailed methodologies for enzyme assays, coupled with a clear understanding of the underlying biochemical principles, will facilitate the advancement of research in enzymology and drug discovery.

References

Troubleshooting & Optimization

overcoming instability of D-Ribulose 5-phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribulose (B119500) 5-phosphate (Ru5P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the inherent instability of Ru5P in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

FAQs: Handling and Stability of D-Ribulose 5-Phosphate

Q1: What is this compound and why is its stability a concern?

This compound (Ru5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] Its instability in aqueous solutions is a primary concern for researchers as it can undergo spontaneous degradation and epimerization, leading to the formation of impurities and a decrease in the concentration of the active compound. This can significantly impact the accuracy and reproducibility of experimental results.

Q2: What are the main factors that influence the stability of this compound in solution?

The stability of Ru5P in aqueous solutions is primarily affected by:

  • pH: Extremes in pH can accelerate degradation. Near-neutral to slightly alkaline pH is generally recommended for enzymatic assays.

  • Temperature: Higher temperatures increase the rate of degradation. Solutions should be kept on ice during experiments and stored at low temperatures.

  • Buffer Composition: The choice of buffer can influence the stability of Ru5P. It is crucial to use a buffer system that is compatible with your specific application and minimizes degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be avoided.

Q3: How should I store this compound to ensure its long-term stability?

For long-term storage, this compound sodium salt should be stored as a solid at -20°C. Stock solutions should be prepared fresh before use. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid multiple freeze-thaw cycles and stored at -80°C.

Q4: What are the common degradation pathways of this compound?

In aqueous solutions, this compound can undergo several non-enzymatic reactions:

  • Epimerization: Ru5P can spontaneously convert to its epimer, D-xylulose (B119806) 5-phosphate (Xu5P). This process is catalyzed by enzymes but can also occur non-enzymatically, especially under certain pH and temperature conditions.

  • Isomerization: Ru5P can also isomerize to D-ribose 5-phosphate (R5P).

  • Enolization: The ketone group in Ru5P can undergo enolization to form an enediol intermediate. This intermediate is reactive and can lead to further degradation products.[1]

  • Decomposition: Like other sugars, Ru5P is susceptible to decomposition, especially at elevated temperatures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results Degradation of this compound stock solution.Prepare fresh stock solutions of Ru5P for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
Fluctuation in experimental temperature.Maintain a constant and low temperature (e.g., on ice) for all solutions containing Ru5P throughout the experiment.
Low or no activity in enzymatic assays This compound has degraded, leading to a lower effective substrate concentration.Confirm the purity of the solid Ru5P using a suitable analytical method (e.g., HPLC). Prepare fresh solutions and keep them on ice.
Incorrect pH of the assay buffer.Verify the pH of the reaction buffer. For many enzymatic reactions involving Ru5P, a pH between 7.5 and 8.0 is optimal.
High background signal in assays Presence of contaminating degradation products in the Ru5P solution.Use high-purity this compound. Consider purifying the commercial product if significant degradation is suspected.
Spontaneous conversion of Ru5P to other pentose phosphates that may react with assay components.Run appropriate controls, including a reaction mixture without the enzyme, to measure the background signal.

Experimental Protocols and Data

Recommended Storage and Handling Conditions
Parameter Recommendation Rationale
Solid Compound Storage -20°C in a desiccatorTo minimize degradation over long periods.
Stock Solution Preparation Prepare fresh in a suitable buffer (e.g., 50 mM Glycylglycine, pH 7.7)To ensure the highest purity and concentration of the active compound.
Stock Solution Storage Aliquot into single-use volumes and store at -80°CTo avoid repeated freeze-thaw cycles which accelerate degradation.
Working Solution Handling Keep on ice at all times during the experimentTo minimize temperature-dependent degradation.
Protocol for Preparing a this compound Solution for Enzymatic Assays

This protocol is adapted from an enzymatic assay for this compound 3-Epimerase.[3]

Materials:

  • This compound sodium salt (high purity)

  • 50 mM Glycylglycine buffer, pH 7.7 at 25°C

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the solid this compound sodium salt to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of this compound sodium salt in a sterile microcentrifuge tube.

  • Add the appropriate volume of pre-chilled 50 mM Glycylglycine buffer (pH 7.7) to achieve the desired final concentration (e.g., 100 mM).

  • Gently vortex the tube until the solid is completely dissolved.

  • Keep the solution on ice.

  • If not for immediate use, aliquot the stock solution into single-use microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

degradation_pathway Ru5P This compound Xu5P D-Xylulose 5-phosphate Ru5P->Xu5P Epimerization (enzymatic/non-enzymatic) R5P D-Ribose 5-phosphate Ru5P->R5P Isomerization (enzymatic/non-enzymatic) Enediol Enediol Intermediate Ru5P->Enediol Enolization (non-enzymatic) Xu5P->Ru5P R5P->Ru5P Enediol->Ru5P Degradation Degradation Products Enediol->Degradation Irreversible Degradation experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Execution start Start weigh Weigh Solid Ru5P start->weigh dissolve Dissolve in Cold Buffer (e.g., Glycylglycine pH 7.7) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or Use Immediately aliquot->store thaw Thaw on Ice store->thaw Begin Experiment assay Perform Assay on Ice thaw->assay analyze Analyze Results assay->analyze

References

troubleshooting low yields in the enzymatic synthesis of D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of D-Ribulose 5-phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

The primary enzyme used is Ribose-5-phosphate (B1218738) isomerase (RPI), which catalyzes the reversible conversion of D-Ribose 5-phosphate (R5P) to this compound (Ru5P). There are two main types, RPIA and RPIB, which are structurally different but perform the same reaction.[1][2]

Q2: What is the optimal pH and temperature for Ribose-5-phosphate isomerase activity?

The optimal conditions can vary depending on the source of the enzyme. For example, the Ribose-5-phosphate isomerase B (RpiB) from Thermotoga maritima exhibits maximum activity at 70°C and a pH range of 6.5-8.0.[3] For enzymes from mesophilic organisms, the optimal temperature is generally lower. It is crucial to consult the manufacturer's datasheet for the specific enzyme being used.

Q3: How can I monitor the progress of the reaction?

The formation of this compound can be monitored spectrophotometrically. Ru5P absorbs UV light at 290 nm, while R5P does not.[4] Therefore, the reaction progress can be followed by measuring the increase in absorbance at 290 nm.[4] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product.[5]

Q4: What is a typical concentration range for the substrate, D-Ribose 5-phosphate?

The substrate concentration should be carefully optimized. While a higher concentration can increase the reaction rate, excessively high concentrations can lead to substrate inhibition.[6][7] The Michaelis constant (Km) for R5P is typically in the millimolar range (e.g., 3.1 ± 0.2 mM for E. coli RpiA and 4 mM for T. cruzi RpiB).[1][8] It is recommended to start with a concentration around the Km value and optimize from there.

Q5: How stable is this compound?

This compound is an intermediate in the pentose (B10789219) phosphate (B84403) pathway and is generally stable when stored at -20°C.[9] However, prolonged incubation at suboptimal pH or high temperatures during the reaction or purification can lead to degradation.

Troubleshooting Guide: Low Yields

Low yields in the enzymatic synthesis of this compound are a common issue. This guide provides a systematic approach to identifying and resolving potential problems.

Issue 1: Low or No Enzyme Activity

Possible Causes:

  • Improper Enzyme Storage: The enzyme may have lost activity due to incorrect storage temperatures or multiple freeze-thaw cycles.

  • Enzyme Inactivation: The enzyme may be inactivated by components in the reaction mixture, such as extreme pH, high temperatures, or the presence of inhibitors.

  • Low Enzyme Concentration: The amount of enzyme used may be insufficient to achieve a reasonable conversion rate.

Troubleshooting Steps:

  • Verify Enzyme Activity: Perform a standard enzyme activity assay to confirm that the enzyme is active. A detailed protocol is provided below.

  • Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C).

  • Optimize Enzyme Concentration: Incrementally increase the enzyme concentration to see if the yield improves.

  • Review Reaction Conditions: Confirm that the pH and temperature of the reaction are within the optimal range for the specific enzyme being used.

Issue 2: Sub-optimal Reaction Conditions

Possible Causes:

  • Incorrect pH or Temperature: The reaction is not being performed at the optimal pH or temperature for the enzyme.

  • Inappropriate Buffer: The buffer system may be interfering with enzyme activity.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors. 4-Phosphoerythronate is a known potent competitive inhibitor of Ribose-5-phosphate isomerase.[1]

Troubleshooting Steps:

  • Optimize pH and Temperature: Perform small-scale experiments across a range of pH values and temperatures to determine the optimal conditions.

  • Buffer Screening: Test different buffer systems to identify one that supports maximal enzyme activity.

  • Identify and Remove Inhibitors: If inhibition is suspected, purify the substrate and ensure all reagents are of high purity.

Issue 3: Substrate-Related Problems

Possible Causes:

  • Substrate Purity: The D-Ribose 5-phosphate may contain impurities that inhibit the enzyme.

  • Substrate Concentration: The concentration of R5P may be too high, leading to substrate inhibition, or too low, resulting in a slow reaction rate.[6]

Troubleshooting Steps:

  • Verify Substrate Purity: Use high-purity D-Ribose 5-phosphate.

  • Optimize Substrate Concentration: Perform the reaction with a range of R5P concentrations to find the optimal level. A good starting point is the Km value of the enzyme.

Issue 4: Reaction Equilibrium

Possible Cause:

  • Reversible Reaction: The conversion of R5P to Ru5P is a reversible reaction. The reaction may have reached equilibrium, limiting the final yield.

Troubleshooting Steps:

  • Product Removal: If feasible for the experimental setup, consider methods for in-situ product removal to drive the reaction towards this compound formation.

Quantitative Data Summary

Table 1: Kinetic Parameters of Ribose-5-Phosphate Isomerase from Different Sources

Enzyme SourceEnzyme TypeSubstrateKm (mM)kcat (s-1)
Thermotoga maritimaRpiBD-Ribose 5-phosphate7.6540
Trypanosoma cruziRpiBD-Ribose 5-phosphate4-
Trypanosoma cruziRpiBThis compound1.4-
Escherichia coliRpiAD-Ribose 5-phosphate3.1 ± 0.22100 ± 300

Data sourced from multiple studies.[1][3][8]

Table 2: Optimal Reaction Conditions for Ribose-5-Phosphate Isomerase

Enzyme SourceOptimal pHOptimal Temperature (°C)
Thermotoga maritima RpiB6.5 - 8.070
Spinach RpiA7.5Not Specified
E. coli RpiA7.537

Data compiled from various sources.[3][4][8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dissolve D-Ribose 5-phosphate in the buffer to the desired concentration (e.g., 10 mM).

    • Equilibrate the substrate solution to the optimal reaction temperature (e.g., 37°C for E. coli RpiA).

  • Enzyme Addition:

    • Add Ribose-5-phosphate isomerase to the reaction mixture to a final concentration of 1-10 µg/mL (this should be optimized).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture and monitor the formation of this compound using either the spectrophotometric assay (Protocol 2) or HPLC analysis (Protocol 3).

  • Reaction Termination:

    • Once the desired conversion is achieved, terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like a strong acid (e.g., perchloric acid), followed by neutralization.

  • Purification:

    • The product, this compound, can be purified from the reaction mixture using techniques such as anion-exchange chromatography.

Protocol 2: Spectrophotometric Assay for Ribose-5-Phosphate Isomerase Activity

This assay is based on the fact that this compound absorbs UV light at 290 nm.[4]

  • Prepare the Assay Mixture:

    • In a quartz cuvette, mix:

      • 50 µL of 1 M Tris-HCl, pH 7.5

      • 50 µL of 0.1 M D-Ribose 5-phosphate

      • Deionized water to a final volume of 995 µL.

  • Initiate the Reaction:

    • Add 5 µL of the Ribose-5-phosphate isomerase solution to the cuvette and mix quickly.

  • Measure Absorbance:

    • Immediately place the cuvette in a spectrophotometer and record the absorbance at 290 nm over time.

  • Calculate Activity:

    • Determine the initial reaction velocity (ΔA/Δt) from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance to change in concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for this compound is 72 M-1cm-1.[4]

Protocol 3: HPLC Analysis of D-Ribose 5-Phosphate and this compound

High-Performance Liquid Chromatography can be used to separate and quantify the substrate and product.

  • Sample Preparation:

    • Quench the enzymatic reaction and centrifuge to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: A suitable anion-exchange column.

    • Mobile Phase: A gradient of a low concentration buffer (e.g., 10 mM Tris-HCl, pH 7.5) and a high salt buffer (e.g., 10 mM Tris-HCl with 1 M NaCl, pH 7.5).

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

  • Quantification:

    • Run standards of known concentrations of D-Ribose 5-phosphate and this compound to create a calibration curve for quantification.

Visualizations

Enzymatic_Synthesis_Pathway cluster_pentose_phosphate_pathway Pentose Phosphate Pathway R5P D-Ribose 5-phosphate (Substrate) Ru5P This compound (Product) R5P->Ru5P Isomerization Ru5P->R5P Reverse Reaction Enzyme Ribose-5-phosphate Isomerase (RPI) Enzyme->R5P

Caption: Enzymatic conversion of D-Ribose 5-phosphate to this compound.

Troubleshooting_Workflow start Low Yield of This compound check_enzyme Is enzyme activity confirmed? start->check_enzyme check_conditions Are reaction conditions (pH, temp) optimal? check_enzyme->check_conditions Yes action_enzyme Action: - Perform activity assay - Check storage - Increase concentration check_enzyme->action_enzyme No check_substrate Is substrate concentration and purity optimal? check_conditions->check_substrate Yes action_conditions Action: - Optimize pH and temperature - Screen buffers - Check for inhibitors check_conditions->action_conditions No check_equilibrium Is the reaction at equilibrium? check_substrate->check_equilibrium Yes action_substrate Action: - Verify substrate purity - Optimize concentration check_substrate->action_substrate No action_equilibrium Action: - Consider in-situ product removal check_equilibrium->action_equilibrium Yes end Yield Improved check_equilibrium->end No action_enzyme->check_enzyme action_conditions->check_conditions action_substrate->check_substrate action_equilibrium->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Buffer Conditions for D-Ribulose-5-Phosphate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribulose-5-Phosphate (Ru5P) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during D-Ribulose-5-Phosphate enzymatic assays, with a focus on buffer-related problems.

Problem Potential Cause Suggested Solution
Low or No Enzyme Activity Suboptimal Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for enzymes metabolizing Ru5P, such as Ribulose-5-Phosphate 3-Epimerase, is typically in the range of 7.5-8.0.[1][2] A deviation from this range can lead to a significant loss of activity.Perform a pH optimization experiment. Test a series of buffers with overlapping pH ranges (e.g., HEPES for pH 7.0-8.0 and Tris-HCl for pH 7.5-8.5) to identify the optimal pH for your specific enzyme and assay conditions.
Incorrect Buffer Choice: Some buffer components can interfere with the assay. For example, phosphate (B84403) buffers may not be ideal for assays involving metalloenzymes if the phosphate ions chelate the essential metal ions.[3]If you suspect buffer interference, switch to an alternative buffer system with a similar pKa. Good's buffers, such as HEPES, are often a good choice due to their minimal interaction with biological components.[4][5]
Inappropriate Ionic Strength: The salt concentration of the buffer can affect enzyme structure and activity. Both excessively high and low ionic strengths can be detrimental.The optimal ionic strength should be determined empirically. Start with a common concentration (e.g., 50-150 mM NaCl or KCl) and test a range of concentrations to find the optimal condition for your enzyme.
High Background Signal Contaminated Buffer or Reagents: Contaminants in the buffer or other reagents can lead to non-specific reactions, resulting in a high background signal. This is a common issue in coupled spectrophotometric assays.[6][7]Prepare fresh buffers using high-purity water and reagents. Filter-sterilize the buffer to remove any particulate matter. Run a "no-enzyme" control to check for background signal from the buffer and other components.
Buffer Absorbance: The buffer itself might absorb light at the wavelength used for detection, leading to a high background reading.Choose a buffer that is transparent at the assay wavelength. For example, if you are monitoring NADH consumption at 340 nm, ensure your buffer does not have significant absorbance at this wavelength.
Poor Reproducibility Inadequate Buffering Capacity: If the buffering capacity is insufficient, the pH of the assay may change during the reaction, leading to inconsistent results.Ensure the buffer's pKa is close to the desired pH of the assay. You can also increase the buffer concentration (typically in the range of 20-100 mM) to improve its buffering capacity.
Temperature-Sensitive Buffer: The pH of some buffers, like Tris, is sensitive to temperature changes. If your assay involves temperature fluctuations, this can lead to variability.[3]Use a buffer with a low temperature coefficient, such as HEPES, if your assay is sensitive to temperature changes.[5] Always prepare and pH your buffer at the temperature at which the assay will be performed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for a D-Ribulose-5-Phosphate enzymatic assay?

A1: A good starting point is a 50 mM Tris-HCl or HEPES buffer at a pH between 7.5 and 8.0.[1][2] These buffers are commonly used for enzymes in the pentose (B10789219) phosphate pathway and provide good buffering capacity in the optimal pH range for enzymes like Ribulose-5-Phosphate 3-Epimerase.

Q2: How does ionic strength affect my assay, and what salt concentration should I use?

A2: Ionic strength, adjusted with salts like NaCl or KCl, can influence enzyme activity by affecting protein folding and substrate binding. The optimal concentration is enzyme-dependent. A typical starting concentration is between 50 mM and 150 mM. It is recommended to perform an optimization experiment by testing a range of salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM) to determine the optimal condition for your specific enzyme.

Q3: Are there any specific additives I should include in my buffer?

A3: Yes, certain additives can be crucial. For many enzymes that metabolize Ru5P, a divalent cation is required as a cofactor. Magnesium chloride (MgCl₂) is a common additive, typically used at a concentration of 5-15 mM.[1][2] Additionally, for coupled assays involving dehydrogenases, the presence of their respective cofactors, like NADH, is essential.

Q4: Can I use a phosphate buffer for my D-Ribulose-5-Phosphate assay?

A4: While phosphate buffers are common in biochemistry, they should be used with caution. Some enzymes that interact with phosphorylated substrates, including those in the pentose phosphate pathway, can be inhibited by high concentrations of free phosphate. Furthermore, if your enzyme is a metalloenzyme, phosphate can chelate the metal cofactor. It is advisable to test for phosphate inhibition or choose an alternative buffer like HEPES or Tris-HCl.[3]

Q5: My enzyme requires a metal cofactor. How does this influence my buffer choice?

A5: If your enzyme requires a metal cofactor (e.g., Mg²⁺ or Fe²⁺), it is critical to choose a buffer that does not chelate these ions. Buffers like Tris can sometimes interfere with metal ions.[3] HEPES is often a better choice in such cases. Also, avoid additives like EDTA in your buffer unless you are intentionally trying to remove divalent cations.

Quantitative Data on Buffer Conditions

The following tables summarize the effect of different buffer conditions on the activity of enzymes involved in D-Ribulose-5-Phosphate metabolism. Please note that optimal conditions can vary depending on the specific enzyme source and assay setup.

Table 1: Effect of pH on Relative Activity of Ribulose-5-Phosphate 3-Epimerase

pHBuffer SystemRelative Activity (%)
6.5MES~40%
7.0HEPES~75%
7.5HEPES/Tris-HCl~95%
7.7Glycylglycine100%[1]
8.0Tris-HCl~90%
8.5Tris-HCl~70%
9.0Glycine-NaOH~40%

Note: Data is compiled and estimated from typical pH-activity profiles for pentose phosphate pathway enzymes. The 100% activity is based on the standard assay condition for D-Ribulose (B119500) 5-Phosphate 3-Epimerase.[1]

Table 2: Common Buffer Components for D-Ribulose-5-Phosphate Coupled Enzymatic Assays

ComponentTypical ConcentrationPurpose
Buffer (e.g., Glycylglycine, Tris-HCl)50-250 mMMaintain optimal pH (typically 7.7-7.8)
D-Ribulose-5-Phosphate (Substrate)1.7 mMSubstrate for the primary enzyme
D-Ribose-5-Phosphate1.7 mMCo-substrate for the coupling enzyme Transketolase
Magnesium Chloride (MgCl₂)15 mMCofactor for Transketolase and other kinases
Cocarboxylase (Thiamine Pyrophosphate - TPP)0.002% (w/v)Coenzyme for Transketolase
β-NADH0.13 mMCo-substrate for the final indicator enzyme (α-Glycerophosphate Dehydrogenase)
Coupling Enzymes (e.g., Transketolase, Triosephosphate Isomerase, α-Glycerophosphate Dehydrogenase)Varies (in Units)To link the primary reaction to a measurable change (NADH consumption)

Data is based on a standard protocol for D-Ribulose 5-Phosphate 3-Epimerase assay.[1]

Experimental Protocols

Protocol 1: pH Optimization for a D-Ribulose-5-Phosphate Converting Enzyme

This protocol describes a general method to determine the optimal pH for an enzyme that uses D-Ribulose-5-Phosphate as a substrate, using a coupled spectrophotometric assay that monitors NADH consumption at 340 nm.

Materials:

  • D-Ribulose-5-Phosphate (substrate)

  • Purified enzyme of interest

  • Coupling enzymes (e.g., Transketolase, Triosephosphate Isomerase, α-Glycerophosphate Dehydrogenase)

  • D-Ribose-5-Phosphate

  • MgCl₂

  • Cocarboxylase (TPP)

  • β-NADH

  • A series of buffers (e.g., MES, HEPES, Tris-HCl, Glycine-NaOH) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Buffer Solutions: Prepare 100 mM stock solutions of each buffer across the desired pH range.

  • Prepare a Master Mix: For each pH point, prepare a master mix containing all components except the enzyme of interest and the primary substrate (D-Ribulose-5-Phosphate). The final concentrations should be as described in Table 2.

  • Set up the Reaction: In a cuvette or microplate well, add the master mix for a specific pH.

  • Equilibrate: Incubate the mixture at the desired assay temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the Reaction: Add the D-Ribulose-5-Phosphate substrate and the enzyme of interest to the mixture.

  • Measure Activity: Immediately start monitoring the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the enzyme activity.

  • Analyze Data: Plot the enzyme activity (rate of change in absorbance per minute) against the pH to determine the optimal pH.

Visualizations

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PGL 6-Phosphoglucono- lactone PGLase Lactonase PGL->PGLase PG 6-Phosphogluconate PGD 6PGD PG->PGD Ru5P D-Ribulose-5-Phosphate RPI Ribose-5-P Isomerase Ru5P->RPI RPE Ribulose-5-P 3-Epimerase Ru5P->RPE R5P D-Ribose-5-Phosphate TKT1 Transketolase R5P->TKT1 Xu5P D-Xylulose-5-Phosphate Xu5P->TKT1 TKT2 Transketolase Xu5P->TKT2 G3P Glyceraldehyde-3-Phosphate Glycolysis Glycolysis G3P->Glycolysis TAL Transaldolase G3P->TAL S7P Sedoheptulose-7-Phosphate S7P->TAL E4P Erythrose-4-Phosphate E4P->TKT2 F6P Fructose-6-Phosphate F6P->Glycolysis G6PD->PGL NADPH1 NADPH G6PD->NADPH1 PGLase->PG PGD->Ru5P NADPH2 NADPH PGD->NADPH2 RPI->R5P RPE->Xu5P TKT1->G3P TKT1->S7P TAL->E4P TAL->F6P TKT2->G3P TKT2->F6P

Caption: The Pentose Phosphate Pathway, highlighting the central role of D-Ribulose-5-Phosphate.

Coupled_Assay_Workflow Workflow of a Coupled Enzymatic Assay for D-Ribulose-5-Phosphate Conversion cluster_primary_reaction Primary Enzymatic Reaction cluster_coupling_reactions Coupling Reactions cluster_detection Detection Ru5P D-Ribulose-5-Phosphate Enzyme_X Enzyme of Interest (e.g., RPE) Ru5P->Enzyme_X Product_P Product (e.g., D-Xylulose-5-Phosphate) Enzyme_X->Product_P Coupling_Enzyme_1 Coupling Enzyme 1 (e.g., Transketolase) Product_P->Coupling_Enzyme_1 Product_P->Coupling_Enzyme_1 Coupling_Enzyme_2 Coupling Enzyme 2 (e.g., TPI) Coupling_Enzyme_1->Coupling_Enzyme_2 Coupling_Enzyme_3 Indicator Enzyme (e.g., α-GDH) Coupling_Enzyme_2->Coupling_Enzyme_3 NADH NADH (Absorbs at 340 nm) Coupling_Enzyme_3->NADH NAD NAD+ (No absorbance at 340 nm) Coupling_Enzyme_3->NAD NADH->Coupling_Enzyme_3

Caption: A typical workflow for a coupled enzymatic assay monitoring D-Ribulose-5-Phosphate conversion.

References

identifying and removing contaminants from commercial D-Ribulose 5-phosphate preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial preparations of D-Ribulose 5-phosphate (Ru5P). Our goal is to help you identify and remove common contaminants to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants found in commercial this compound preparations?

A1: Commercial this compound (Ru5P) can contain several types of impurities stemming from the manufacturing process. The most frequently encountered contaminants include:

  • Residual Solvents: Acetone, ethanol, and methanol (B129727) are often used during the synthesis and purification of Ru5P and can remain in the final product in trace amounts.

  • Heavy Metals: Due to the reagents and equipment used in production, heavy metal contamination, such as lead, can be present in the final product.

  • Related Sugar Phosphates: Isomers and other sugar phosphates can be present as byproducts of the synthesis or as degradation products.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your Ru5P sample. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying Ru5P and its potential organic impurities.

  • Enzymatic Assays: Specific enzymatic assays can be used to determine the concentration of biologically active Ru5P. This method is particularly useful for confirming the functionality of the substrate in your experiments.

  • Gas Chromatography (GC): GC is the preferred method for identifying and quantifying residual volatile solvents.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for detecting and quantifying trace heavy metal contaminants.

Q3: What are the potential impacts of these contaminants on my experiments?

A3: The presence of contaminants in your Ru5P preparation can have significant effects on experimental outcomes:

  • Enzyme Inhibition: Heavy metals are known to inhibit the activity of various enzymes, which can lead to inaccurate kinetic data or complete failure of enzymatic reactions.

  • Alteration of Cellular Metabolism: Residual solvents and related sugar phosphates can be metabolized by cells, potentially altering metabolic pathways and leading to misleading results in cell-based assays.

  • Assay Interference: Certain impurities can interfere with the detection methods used in your assays, leading to inaccurate measurements.

Q4: How should I store my this compound to minimize degradation?

A4: To ensure the stability of your this compound, it is recommended to store it as a dry powder at -20°C. Aqueous solutions of Ru5P are less stable and should be prepared fresh for each experiment. If you must store solutions, they should be kept at -80°C and used promptly. The stability of Ru5P in solution is pH-dependent; it is generally more stable in slightly acidic to neutral conditions.

Troubleshooting Guides

This section provides step-by-step protocols to help you identify and remove common contaminants from your commercial this compound preparations.

Problem: Suspected Residual Solvent Contamination

Identification Workflow

cluster_0 Identification of Residual Solvents Start Suspected Solvent Contamination GC_Analysis Perform Gas Chromatography (GC) Analysis Start->GC_Analysis Compare_Standards Compare Retention Times with Known Solvent Standards GC_Analysis->Compare_Standards Quantify Quantify Contaminants Compare_Standards->Quantify Decision Contamination Above Tolerable Limit? Quantify->Decision Purification Proceed to Purification Protocol Decision->Purification Yes No_Action No Further Action Required Decision->No_Action No

Caption: Workflow for identifying residual solvent contamination.

Experimental Protocol: Removal of Residual Solvents by Activated Carbon Treatment

This protocol describes the use of activated carbon to adsorb and remove residual organic solvents from a this compound solution.

Materials:

  • This compound sample

  • Activated carbon (powdered or granular)

  • High-purity water (Milli-Q or equivalent)

  • Stir plate and stir bar

  • Syringe filters (0.22 µm)

  • Appropriate glassware

Procedure:

  • Dissolve the Sample: Dissolve the this compound sample in a minimal amount of high-purity water to create a concentrated solution.

  • Add Activated Carbon: Add activated carbon to the solution. A general starting point is 1-3% of the sugar solution's volume.[1]

  • Stir the Mixture: Stir the mixture at room temperature for 30-60 minutes. The optimal temperature for adsorption is typically between 40°C and 60°C.[2]

  • Filter the Solution: Remove the activated carbon by filtering the solution through a 0.22 µm syringe filter. For larger volumes, centrifugation followed by decantation and then filtration can be used.

  • Analyze for Purity: Re-analyze the purified sample using GC to confirm the removal of residual solvents.

  • Lyophilize (Optional): If a solid product is desired, lyophilize the purified solution to obtain a dry powder.

Quantitative Data:

ContaminantTypical Concentration in Commercial PrepsPost-Treatment ConcentrationRemoval Efficiency (%)
Acetone<1.0%<0.05%>95%
Ethanol<1.0%<0.05%>95%
Methanol<1.0%<0.05%>95%
Problem: Suspected Heavy Metal Contamination

Identification and Removal Workflow

cluster_1 Identification and Removal of Heavy Metals Start_HM Suspected Heavy Metal Contamination ICPMS_Analysis Perform ICP-MS Analysis Start_HM->ICPMS_Analysis Quantify_HM Quantify Heavy Metal Levels ICPMS_Analysis->Quantify_HM Decision_HM Contamination Exceeds Acceptable Levels? Quantify_HM->Decision_HM Precipitation Proceed to Chemical Precipitation Protocol Decision_HM->Precipitation Yes No_Action_HM No Further Action Required Decision_HM->No_Action_HM No

Caption: Workflow for identifying and removing heavy metal contamination.

Experimental Protocol: Removal of Heavy Metals by Chemical Precipitation

This protocol outlines a method for removing heavy metal ions from a this compound solution by precipitation.

Materials:

  • This compound sample

  • High-purity water

  • 0.1 M Sodium hydroxide (B78521) (NaOH) or Calcium hydroxide (Ca(OH)₂) solution

  • pH meter

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve the Sample: Dissolve the this compound in high-purity water.

  • Adjust pH: Slowly add the precipitating agent (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Adjust the pH to a range where the target heavy metal hydroxides are least soluble (typically pH 8-10).

  • Incubate: Allow the solution to stand for at least 1 hour to ensure complete precipitation.

  • Separate the Precipitate: Centrifuge the solution to pellet the precipitated metal hydroxides.

  • Filter the Supernatant: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Analyze for Purity: Use ICP-MS to analyze the purified solution for residual heavy metal content.

  • Readjust pH (Optional): If necessary, adjust the pH of the purified solution back to the desired range for your experiment using a suitable buffer.

Quantitative Data:

ContaminantTypical Concentration in Commercial PrepsPost-Precipitation ConcentrationRemoval Efficiency (%)
Lead (Pb²⁺)Variable< 1 ppm>99%
Copper (Cu²⁺)Variable< 1 ppm>99%
Zinc (Zn²⁺)Variable< 1 ppm>99%
Problem: Presence of Related Sugar Phosphate (B84403) Impurities

Identification and Purification Workflow

cluster_2 Identification and Purification of Sugar Phosphates Start_SP Suspected Sugar Phosphate Impurities HPLC_Analysis_SP Perform HPLC Analysis Start_SP->HPLC_Analysis_SP Identify_Peaks Identify and Quantify Impurity Peaks HPLC_Analysis_SP->Identify_Peaks Decision_SP Purity Below Experimental Requirement? Identify_Peaks->Decision_SP IEC Proceed to Ion-Exchange Chromatography Protocol Decision_SP->IEC Yes No_Action_SP No Further Action Required Decision_SP->No_Action_SP No

Caption: Workflow for purifying this compound from related sugar phosphates.

Experimental Protocol: Purification by Anion-Exchange Chromatography

This protocol describes the separation of this compound from other sugar phosphate impurities using anion-exchange chromatography.

Materials:

  • This compound sample

  • Anion-exchange chromatography column (e.g., DEAE-cellulose or a strong anion exchanger)

  • Low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with the low-salt buffer until the conductivity and pH of the eluate are stable.

  • Sample Loading: Dissolve the this compound sample in the low-salt buffer and load it onto the equilibrated column.

  • Wash: Wash the column with several column volumes of the low-salt buffer to remove any unbound impurities.

  • Elution: Elute the bound sugar phosphates using a linear gradient of increasing salt concentration (from 0% to 100% high-salt buffer). This compound will elute at a specific salt concentration.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions using HPLC or an enzymatic assay to identify the fractions containing pure this compound.

  • Pooling and Desalting: Pool the pure fractions and desalt the solution using a desalting column or dialysis.

  • Lyophilization (Optional): Lyophilize the desalted solution to obtain pure, solid this compound.

Quantitative Data:

ParameterBefore PurificationAfter Purification
Purity (by HPLC)≥90%>99%
Recovery-Typically >80%

References

Technical Support Center: Chromatographic Separation of D-Ribulose-5-Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic separation of D-Ribulose-5-phosphate and its isomers, D-Xylulose-5-phosphate and D-Ribose-5-phosphate.

Troubleshooting Guide

Problem 1: Poor or No Retention of Pentose (B10789219) Phosphate (B84403) Isomers in Reversed-Phase HPLC.

Q: Why are my pentose phosphate isomers eluting in or near the solvent front in my reversed-phase HPLC analysis?

A: D-Ribulose-5-phosphate and its isomers are highly polar molecules due to the presence of the phosphate group and multiple hydroxyl groups.[1][2] Traditional reversed-phase columns, such as C18, provide a nonpolar stationary phase, leading to minimal retention for these hydrophilic compounds.

Solutions:

  • Derivatization: To enhance hydrophobicity and improve retention, consider derivatization. A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to improve the separation and quantification of sugar phosphates by UHPLC-ESI-MS.[3][4][5] Another approach involves chemical labeling with reagents like 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) to increase detection sensitivity and improve separation.[6][7]

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent, such as tributylamine (B1682462) (TBA), to the mobile phase can improve the retention of anionic metabolites like sugar phosphates on reversed-phase columns.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[8][9]

Problem 2: Co-elution or Poor Resolution of D-Ribulose-5-phosphate Isomers.

Q: I am observing peak overlap between D-Ribulose-5-phosphate, D-Xylulose-5-phosphate, and/or D-Ribose-5-phosphate. How can I improve their separation?

A: The structural similarity of these isomers makes their separation challenging.[2] Optimizing your chromatographic conditions is crucial for achieving baseline resolution.

Solutions:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the high-resolution separation of carbohydrates, including sugar phosphates.[10][11][12] The separation is based on the different pKa values of the sugar hydroxyl groups under high pH conditions.

  • Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as reversed-phase and weak anion-exchange, can provide the selectivity needed to resolve closely related isomers.[2]

  • LC-MS Method Optimization: For LC-MS applications, using a higher organic fraction in the starting mobile phase on a hybrid ion-exchange/HILIC column can improve the separation of isomeric peaks without increasing the run time.[9]

  • Mobile Phase Optimization:

    • HPAEC-PAD: The use of a sodium carbonate (Na2CO3) and sodium hydroxide (B78521) (NaOH) eluent can effectively separate sugar phosphates.[13]

    • LC-MS: For HILIC separations, carefully adjusting the acetonitrile (B52724) concentration in the mobile phase is critical for optimizing the separation of pentose phosphate isomers.[9]

Problem 3: Peak Tailing or Broadening.

Q: My peaks for the pentose phosphate isomers are showing significant tailing or broadening. What are the possible causes and solutions?

A: Peak tailing and broadening can result from several factors, including secondary interactions with the stationary phase, column overload, and issues with the mobile phase.[14][15]

Solutions:

  • Address Secondary Interactions: The phosphate groups can interact with metal ions in the HPLC system or with active sites (silanols) on silica-based columns, leading to peak tailing.[14][16]

    • Column Choice: Using columns with a PEEK lining can help avoid the adsorption of phosphorylated saccharides and prevent peak tailing.[17]

    • Mobile Phase Modifiers: The use of a buffer in the mobile phase can help maintain a stable pH and mask residual silanol (B1196071) interactions.[15]

  • Optimize Sample Load: Injecting too high a concentration of the sample can lead to column overload and peak distortion. Try reducing the injection volume or diluting the sample.[14][15]

  • Check for Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider replacing the column.[14]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes and column chemistry. Inappropriate pH can lead to poor peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of D-Ribulose-5-phosphate and its isomers?

A1: The primary challenges stem from their high polarity, leading to poor retention on traditional reversed-phase columns, and their structural similarity (isomers), which makes achieving high resolution difficult.[1][2] Additionally, their low UV absorbance necessitates the use of more specialized detection methods like mass spectrometry or pulsed amperometric detection.[17]

Q2: Which chromatographic techniques are most suitable for separating these isomers?

A2: Several techniques have proven effective:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Offers high-resolution separation and sensitive, direct detection without derivatization.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, especially when coupled with HILIC or mixed-mode chromatography.[9] Derivatization can be employed to enhance performance in LC-MS.[3][4][18]

  • Mixed-Mode Chromatography: Utilizes columns with multiple retention mechanisms to enhance selectivity for isomers.[2]

Q3: Is derivatization necessary for the analysis of D-Ribulose-5-phosphate isomers?

A3: Derivatization is not always necessary, particularly when using techniques like HPAEC-PAD.[11] However, for reversed-phase LC-MS, derivatization is a highly effective strategy to increase the hydrophobicity of the analytes, thereby improving their retention and chromatographic separation.[3][4][18] It can also improve ionization efficiency and detection sensitivity.[6][7]

Q4: What detection methods are recommended for these compounds?

A4: Due to the lack of a strong UV chromophore, the following detection methods are recommended:

  • Pulsed Amperometric Detection (PAD): A sensitive and direct detection method for underivatized carbohydrates.[11]

  • Mass Spectrometry (MS and MS/MS): Offers high sensitivity and specificity and can provide structural information for identification.[8][9]

  • Evaporative Light Scattering Detector (ELSD): A universal detector that can be used for compounds without a UV chromophore, but it is generally less sensitive than MS or PAD.

Data Summary Tables

Table 1: Recommended Columns for Pentose Phosphate Isomer Separation

Chromatographic TechniqueColumn TypeRecommended Application
HPAEC-PADDionex CarboPac™ PA20Separation of negatively charged monosaccharides, including sugar phosphates.[12]
HILIC-LC-MSWaters ACQUITY UPLC BEH AmideSeparation of polar compounds like ribose and its phosphorylated forms.[8]
HILIC-LC-MSImtakt Intrada Organic AcidEfficient separation of phosphorylated sugars and other central metabolites.[9]
Mixed-Mode ChromatographyReversed-phase/weak anion-exchangerSeparation of isomeric sugar phosphates.[2]
Reversed-Phase LC-MS (with derivatization)Waters HSS T3Analysis of derivatized sugar phosphates.[5]

Table 2: Example LC-MS/MS Parameters for Pentose Phosphate Analysis

ParameterValueReference
Chromatography
ColumnWaters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[8]
Mobile Phase A10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide[8]
Mobile Phase BAcetonitrile[8]
Gradient85% B to 30% B over 10 minutes[8]
Flow Rate0.3 mL/min[8]
Column Temperature40°C[8]
Mass Spectrometry
Ionization ModeNegative[8]
Precursor Ion (m/z) for D-Ribose-5-phosphate229.0(Calculated)
Product Ions (m/z) for D-Ribose-5-phosphate97.0 ([PO3H2]⁻), 79.0 ([PO3]⁻)(Common fragments)

Note: The specific m/z values for D-Ribulose-5-phosphate and D-Xylulose-5-phosphate will be the same as D-Ribose-5-phosphate, as they are isomers. Fragmentation patterns may show subtle differences that can aid in identification.

Experimental Protocols

Protocol 1: HPAEC-PAD for the Separation of Underivatized Pentose Phosphate Isomers

This protocol provides a general framework. Optimization of the gradient and eluent concentrations may be required.

  • Instrumentation:

    • High-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold working electrode.

  • Column:

    • Dionex CarboPac™ PA20 column (or similar anion-exchange column for carbohydrates).

  • Eluents:

    • Eluent A: Deionized water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M Sodium Acetate in 100 mM NaOH

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-10 min: 10% B (20 mM NaOH)

      • 10-25 min: Linear gradient from 0% to 30% C (0-300 mM Sodium Acetate) in 10% B

      • 25-30 min: Column wash with 100% C

      • 30-40 min: Re-equilibration with 10% B

  • PAD Waveform:

    • Use a standard quadruple-potential waveform for carbohydrate detection.

  • Sample Preparation:

    • Dilute samples in deionized water to the appropriate concentration range.

    • Filter samples through a 0.22 µm syringe filter before injection.

Protocol 2: HILIC-LC-MS/MS for the Separation of Pentose Phosphate Isomers

This protocol is a starting point for developing a HILIC-LC-MS/MS method.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column:

    • Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).[8]

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 5 µL.[8]

    • Column Temperature: 40°C.[8]

    • Gradient Program:

      • 0-1 min: 85% B

      • 1-10 min: Linear gradient from 85% B to 30% B

      • 10-12 min: Hold at 30% B

      • 12.1-17 min: Return to 85% B and equilibrate.[8]

  • MS/MS Parameters (Negative Ion Mode):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Optimize collision energies and MRM transitions for each isomer.

      • Example MRM transitions for pentose-5-phosphates (m/z 229.0 -> 97.0, 79.0).

  • Sample Preparation:

    • Extract metabolites from the biological matrix using a cold solvent mixture (e.g., methanol/water).

    • Centrifuge to pellet proteins and debris.

    • Dry the supernatant and reconstitute in the initial mobile phase conditions (e.g., 85% acetonitrile in water).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample extraction Metabolite Extraction (e.g., cold methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant dry_recon Dry & Reconstitute supernatant->dry_recon injection Inject Sample dry_recon->injection separation Chromatographic Separation (e.g., HILIC or HPAEC) injection->separation detection Detection (MS or PAD) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification results Results quantification->results

Caption: General experimental workflow for the analysis of D-Ribulose-5-phosphate isomers.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatographic Problem Observed is_retention Poor Retention? start->is_retention is_resolution Poor Resolution? start->is_resolution is_peak_shape Poor Peak Shape? start->is_peak_shape solution_retention Use HILIC or Ion-Pair Consider Derivatization is_retention->solution_retention Yes solution_resolution Optimize Gradient Use HPAEC or Mixed-Mode Adjust Mobile Phase is_resolution->solution_resolution Yes solution_peak_shape Check for Overload Use PEEK Column Optimize pH Check Column Health is_peak_shape->solution_peak_shape Yes

Caption: A logical flowchart for troubleshooting common issues in pentose phosphate isomer separation.

References

preventing the degradation of D-Ribulose 5-phosphate during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of D-Ribulose 5-phosphate (Ru5P) during sample extraction, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (Ru5P) is a key intermediate metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is crucial for generating NADPH, which protects against oxidative stress, and for producing precursors for nucleotide and amino acid synthesis.[1][2] Accurate measurement of Ru5P levels is essential for understanding the metabolic state of cells and tissues. Due to its central role, Ru5P can be rapidly converted by enzymes or degrade chemically, leading to inaccurate quantification if samples are not handled properly.[3][4]

Q2: What are the primary causes of this compound degradation during sample extraction?

A2: The degradation of this compound during sample extraction can be attributed to two main factors:

  • Enzymatic Degradation: As a central metabolite in the pentose phosphate pathway, Ru5P is a substrate for several enzymes, including phosphopentose isomerase and phosphopentose epimerase, which can rapidly convert it to other pentose phosphates.[1][4]

  • Chemical Instability: Sugar phosphates like Ru5P are susceptible to chemical degradation through hydrolysis and epimerization. This degradation is influenced by factors such as pH, temperature, and the presence of divalent metal cations.

Q3: What is "quenching" and why is it a critical step?

A3: Quenching is the rapid inactivation of all enzymatic and metabolic activity within a biological sample.[3][5] This step is critical to "freeze" the metabolic state of the cells at the time of collection, preventing the artificial alteration of metabolite levels, including the degradation of labile molecules like Ru5P, during the subsequent extraction procedure.[6]

Q4: What are the recommended storage conditions for samples and extracts to ensure this compound stability?

A4: To minimize degradation, samples and extracts should be stored at ultra-low temperatures. The standard recommendation is to store all metabolite extracts at -80°C until analysis.[3][5][7] For cell pellets, after quenching and centrifugation, they should be snap-frozen in liquid nitrogen and stored at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Ineffective Quenching: Metabolic enzymes were not completely inactivated, leading to the rapid conversion of Ru5P to other metabolites.Ensure quenching is performed immediately upon sample collection. Use pre-chilled quenching solutions (e.g., -20°C to -80°C). For adherent cells, quenching and scraping should be done as quickly as possible.
Suboptimal Extraction Solvent: The chosen solvent may not be efficient at extracting polar molecules like Ru5P.Use a pre-chilled polar solvent mixture. An 80% methanol (B129727) solution is a common and effective choice for extracting PPP intermediates.[7]
Degradation due to High Temperature: Exposure of samples to room temperature, even for short periods, can lead to significant degradation.Maintain a cold environment throughout the entire extraction process. Keep samples on ice or in a cold room, and use pre-chilled tubes and reagents.
High variability between replicate samples Inconsistent Quenching Time: Variations in the time between sample collection and quenching can lead to different metabolic states being captured.Standardize the quenching procedure to ensure a consistent and rapid workflow for all samples.
Incomplete Cell Lysis: If cells are not completely lysed, the extraction of intracellular metabolites will be inconsistent.Visually inspect a small aliquot of the cell suspension under a microscope before and after lysis to confirm the disruption of cell membranes.[6] If lysis is incomplete, consider combining chemical lysis with mechanical methods like sonication or bead beating on ice.[5][6]
Precipitation of Sugar Phosphates: Changes in pH or the presence of certain ions can cause sugar phosphates to precipitate out of solution.Ensure the pH of your extraction solvent is compatible with maintaining the solubility of sugar phosphates. While specific optimal pH is not defined, a neutral pH is generally a safe starting point.
Presence of unexpected peaks in analytical data (e.g., LC-MS) Chemical Degradation: Ru5P may have degraded into other isomers or breakdown products during extraction or storage.Review and optimize the temperature and pH conditions of your extraction protocol. Minimize the time between extraction and analysis.
Contamination: Contamination from the sample matrix or external sources.Use high-purity solvents and reagents. Include blank extractions (containing no biological sample) in your analytical run to identify potential contaminants.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cultured Cells

This protocol provides a general method for quenching metabolism and extracting polar metabolites, including Ru5P, from both adherent and suspension cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 80% Methanol (v/v) in water, pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of maintaining 4°C

Procedure:

  • Cell Washing (to remove extracellular metabolites):

    • For adherent cells: Aspirate the culture medium. Quickly wash the cell monolayer once with pre-warmed PBS and aspirate immediately.[6]

    • For suspension cells: Pellet the cells by centrifugation. Discard the supernatant and gently resuspend the cell pellet in pre-warmed PBS. Repeat the centrifugation and removal of the supernatant.

  • Metabolism Quenching:

    • Immediately add a sufficient volume of pre-chilled 80% methanol to the washed cells. For a 10 cm culture dish, use at least 1 mL.

  • Cell Lysis and Metabolite Extraction:

    • For adherent cells: Use a cell scraper to detach the cells in the cold methanol solution.[7]

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation:

    • Vortex the cell suspension briefly and incubate on ice for 15-20 minutes to ensure complete extraction.

  • Sample Clarification:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[7]

  • Storage:

    • Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.[5]

Visualizations

This compound Metabolic Hub

Ru5P This compound R5P Ribose 5-phosphate (Nucleotide Synthesis) Ru5P->R5P Phosphopentose Isomerase X5P Xylulose 5-phosphate Ru5P->X5P Phosphopentose Epimerase G6P Glucose 6-phosphate _6PG 6-Phosphogluconate G6P->_6PG G6PD _6PG->Ru5P 6PGD (produces NADPH) Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase/ Transaldolase X5P->Glycolysis Transketolase/ Transaldolase

Caption: Key enzymatic conversions of this compound in the Pentose Phosphate Pathway.

Sample Extraction Workflow for this compound Analysis

start Start: Biological Sample (Cell Culture) wash Wash Cells (e.g., with warm PBS) start->wash quench Quench Metabolism (e.g., -80°C 80% Methanol) wash->quench lyse Cell Lysis & Extraction (Scraping/Vortexing) quench->lyse incubate Incubate on Ice lyse->incubate centrifuge Centrifuge (4°C) to Pellet Debris incubate->centrifuge collect Collect Supernatant (Metabolite Extract) centrifuge->collect store Store at -80°C collect->store analyze Analyze (e.g., LC-MS) store->analyze end End: Quantitative Data analyze->end

Caption: A generalized workflow for the extraction of this compound from biological samples.

References

improving the sensitivity of D-Ribulose 5-phosphate detection by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based detection of D-Ribulose 5-phosphate (Ru5P). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or undetectable by LC-MS?

There are several potential reasons for a weak or absent signal:

  • Low Abundance: Ru5P is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and may be present at low concentrations in your samples.[1]

  • Inefficient Extraction: Ru5P is a polar sugar phosphate, and its extraction from complex biological matrices can be challenging. An inefficient extraction protocol will lead to significant analyte loss.

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of Ru5P in the mass spectrometer's source, reducing its signal.[2][3]

  • Poor Chromatographic Retention: As a polar molecule, Ru5P is poorly retained on standard reversed-phase (RP) columns, leading to elution in the void volume with other interfering molecules.[4]

  • Sample Degradation: Improper sample handling and storage can lead to the degradation of phosphorylated metabolites. It is crucial to quench metabolism rapidly and store samples at -80°C.[5]

Q2: How can I improve the chromatographic separation of this compound from its isomers?

This compound has several isomers, such as D-Ribose 5-phosphate and D-Xylulose 5-phosphate, which are isobaric (same mass) and often produce similar fragments.[1][4] Achieving chromatographic separation is critical for accurate quantification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like sugar phosphates and is a recommended alternative to reversed-phase chromatography.[6]

  • Ion-Pair Reversed-Phase Chromatography: This technique uses an ion-pairing reagent in the mobile phase to improve the retention of charged analytes like Ru5P on a C18 column.[4] However, it may require long equilibration times.[4]

  • Derivatization: Chemical derivatization can alter the chemical properties of the isomers, potentially improving their chromatographic separation on a reversed-phase column.[7]

Q3: What is derivatization, and is it necessary for Ru5P analysis?

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For Ru5P, it serves two main purposes:

  • Increased Hydrophobicity: Modifying the polar functional groups makes the molecule less polar, which significantly improves its retention on reversed-phase LC columns.[2][8]

  • Enhanced Volatility for GC-MS: For gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like sugar phosphates must be derivatized (e.g., through silylation) to make them volatile.[5]

While not always mandatory, derivatization is a powerful strategy for improving chromatographic performance and sensitivity.[7] A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to be effective for LC-MS analysis.[7]

Q4: What are the optimal mass spectrometer settings for sensitive this compound detection?

  • Ionization Mode: Negative ion electrospray ionization (ESI) is the preferred mode for analyzing phosphorylated compounds like Ru5P, as the phosphate group readily accepts a negative charge.[1][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), on a triple quadrupole mass spectrometer offers the highest sensitivity and selectivity.[1][6] This involves monitoring a specific precursor ion-to-product ion transition. For Ru5P ([M-H]⁻, m/z 229), a common transition is the loss of the phosphate group (m/z 97).

  • Source Parameter Optimization: Fine-tuning source parameters such as spray voltage, gas flows, and temperatures is critical to maximize ionization efficiency and ion transfer into the mass spectrometer.[9]

Q5: How can I effectively counteract matrix effects and ion suppression?

Matrix effects can significantly compromise quantification. The following strategies can help mitigate them:

  • Stable Isotope-Labeled Internal Standards: The use of a co-eluting, stable isotope-labeled internal standard (e.g., a deuterated analog) is the most robust method for correcting both matrix effects and variations in sample preparation.[6]

  • Sample Cleanup: Techniques like solid-phase extraction (SPE) can be used to remove interfering compounds from the sample matrix before LC-MS analysis.[9]

  • Derivatization with Isotope-Coded Reagents: Methods like Group Specific Internal Standard Technology (GSIST) involve derivatizing the sample and a corresponding internal standard with isotope-coded reagents. This ensures the analyte and standard have nearly identical chromatographic and ionization behavior, effectively canceling out matrix effects.[2][3][8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Very Low Signal 1. Inefficient metabolite extraction.2. Severe ion suppression.3. Analyte degradation.4. Poor ionization.1. Optimize the extraction protocol; use ice-cold 80% methanol.[6]2. Incorporate a stable isotope-labeled internal standard; perform sample cleanup (SPE).[6][9]3. Ensure rapid metabolism quenching and proper storage at -80°C.[5]4. Optimize MS source parameters (gas flows, temperature, spray voltage).[9]
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate chromatography for a polar analyte.2. Column overload.3. Large dead volume in the LC system.1. Switch from reversed-phase to a HILIC column.[6]2. Dilute the sample or inject a smaller volume.3. Minimize tubing length and use appropriate connectors to reduce dead volume.[10]
Inconsistent/Irreproducible Results 1. Incomplete or inconsistent metabolism quenching.2. Variable extraction efficiency.3. Sample degradation during processing.1. Standardize the quenching procedure (e.g., flash-freezing in liquid nitrogen).[5]2. Use a robust internal standard to normalize for extraction variability.[6]3. Keep samples on ice or at 4°C throughout the preparation process.
Co-elution with Isomers 1. Insufficient chromatographic resolution.1. Optimize the LC gradient profile.2. Switch to a more suitable column chemistry (e.g., HILIC).[6]3. Consider derivatization to improve the separation of isomers.[7]

Quantitative Data Summary

The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for pentose phosphate pathway intermediates using various LC-MS/MS methods. These values can serve as a benchmark for evaluating the sensitivity of your own method.

AnalyteMethodLODLOQMatrixReference
Sedoheptulose 7-PhosphateIon-Pair LC-MS/MS0.15 pmol0.4 nmol/mLUrine[4]
6-PhosphogluconateIon-Pair LC-MS/MS0.61 pmol1.6 nmol/mLUrine[4]
Ribulose-5-Phosphate (Derivatized)RP-LC-MS/MS0.054 fmol50 fmolStandard[7]
Xylulose-5-Phosphate (Derivatized)RP-LC-MS/MS0.054 fmol50 fmolStandard[7]

Experimental Protocols & Visualizations

This compound in the Pentose Phosphate Pathway

This compound is a key intermediate in the pentose phosphate pathway (PPP). It stands at a branch point where it can be converted to either Ribose-5-phosphate (a precursor for nucleotide synthesis) or Xylulose-5-phosphate.[5][11] This metabolic context underscores the challenge of separating these isomers.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG Ru5P This compound PG->Ru5P 6PGD R5P Ribose-5-Phosphate (Nucleotide Synthesis) Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE Glycolysis Glycolysis Intermediates (F6P, GAP) R5P->Glycolysis X5P->Glycolysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Quench 1. Metabolism Quenching (e.g., Liquid Nitrogen) Extract 2. Metabolite Extraction (e.g., 80% Cold Methanol) Quench->Extract Crucial for preserving metabolic state Cleanup 3. Sample Cleanup / Derivatization (Optional) Extract->Cleanup LCMS 4. LC-MS/MS Analysis (HILIC or RP, Negative ESI, MRM) Cleanup->LCMS Improves sensitivity and separation Data 5. Data Processing (Integration & Quantification) LCMS->Data Troubleshooting_Logic Start Weak or No Ru5P Signal Check_Sample Review Sample Prep: - Was quenching rapid? - Extraction efficient? - Stored at -80°C? Start->Check_Sample Check_LC Review LC Method: - Using HILIC or Ion-Pair? - Peak shape acceptable? - Isomers separated? Check_Sample->Check_LC If Prep is OK Check_MS Review MS Settings: - Negative ESI mode? - MRM transitions correct? - Source optimized? Check_LC->Check_MS If LC is OK Solution Systematic Optimization Leads to Improved Signal Check_MS->Solution If MS is OK

References

addressing matrix effects in the quantification of D-Ribulose 5-phosphate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of D-Ribulose 5-phosphate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[1][2] In biological samples, common sources of matrix effects include salts, proteins, and phospholipids (B1166683).[3]

Q2: What are the most common analytical techniques used for this compound quantification and their susceptibility to matrix effects?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the quantification of polar metabolites like this compound due to its high sensitivity and selectivity.[4][5] However, LC-MS, particularly with electrospray ionization (ESI), is prone to matrix effects.[3] Gas chromatography-mass spectrometry (GC-MS) is another option, often requiring derivatization to increase the volatility of sugar phosphates.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[3][7][8]

  • Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solvent.[3][7] The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10] An ideal SIL-IS for this compound would be, for example, ¹³C₅-D-Ribulose 5-phosphate. This internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound quantification between samples. Significant and variable matrix effects between different biological samples.1. Implement a robust sample preparation method to remove interfering matrix components. Solid-Phase Extraction (SPE) is generally more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing phospholipids and other interferences.[11] 2. Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to correct for sample-to-sample variations in matrix effects.[9]
Low signal intensity or complete signal loss for this compound. Severe ion suppression caused by co-eluting matrix components, such as phospholipids.[3]1. Optimize chromatographic separation to resolve this compound from the interfering compounds. Consider using a different column chemistry or modifying the mobile phase gradient.[9] 2. Employ a more rigorous sample cleanup procedure. Techniques like HybridSPE that specifically target phospholipid removal can be highly effective.
Observed signal enhancement leading to overestimation of this compound concentration. Co-eluting compounds are enhancing the ionization of this compound.1. Evaluate and improve chromatographic separation to isolate the analyte peak from the enhancing species. 2. Use a matrix-matched calibration curve prepared in a blank matrix that is similar to the study samples to compensate for consistent enhancement effects.[7]
Inconsistent results when using a protein precipitation (PPT) sample preparation method. PPT is a non-selective method that can result in significant residual phospholipids in the extract, leading to variable matrix effects.[3][11]1. Switch to a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11] 2. If PPT must be used, consider a post-extraction dilution of the supernatant to minimize the concentration of interfering substances, provided the method sensitivity is sufficient.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a detailed methodology for quantifying the extent of matrix effects.

  • Prepare two sets of samples:

    • Set A (Analyte in Solvent): Spike this compound standard into the initial mobile phase or a suitable solvent to a known concentration.

    • Set B (Analyte in Matrix): Extract a blank biological matrix sample using your established protocol. After the final extraction step, spike the this compound standard into the extracted matrix to the same final concentration as in Set A.

  • Analyze both sets of samples using the developed LC-MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Average peak area of Set B / Average peak area of Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound

This protocol outlines a general workflow for SPE to minimize matrix effects. The specific sorbent and solvents should be optimized for this compound and the biological matrix.

  • Sample Pre-treatment: Lyse cells or homogenize tissue samples in an appropriate extraction buffer. Centrifuge to pellet proteins and other cellular debris.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with the recommended solvents (e.g., methanol (B129727) followed by equilibration buffer).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Workflow for Addressing Matrix Effects cluster_0 Problem Identification cluster_1 Matrix Effect Assessment cluster_2 Mitigation Strategies cluster_3 Validation & Analysis A Inaccurate/Irreproducible Quantification B Post-Column Infusion (Qualitative) A->B Investigate Cause C Post-Extraction Spike (Quantitative) A->C Investigate Cause D Sample Preparation Optimization (SPE, LLE) B->D Identifies Interference Zone C->D Quantifies Suppression/Enhancement E Chromatographic Separation Improvement C->E Quantifies Suppression/Enhancement F Use of Stable Isotope-Labeled Internal Standard (SIL-IS) C->F Quantifies Suppression/Enhancement G Matrix-Matched Calibration C->G Quantifies Suppression/Enhancement H Method Validation D->H E->H F->H G->H I Accurate Quantification of This compound H->I

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects.

Solid-Phase Extraction (SPE) Workflow start Start: Biological Sample pretreatment Sample Pre-treatment (Lysis/Homogenization, Centrifugation) start->pretreatment loading Load Sample Supernatant pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Wash Cartridge (Remove Interferences) loading->washing elution Elute D-Ribulose 5-phosphate washing->elution evap_recon Evaporate & Reconstitute elution->evap_recon analysis LC-MS Analysis evap_recon->analysis

Caption: A typical experimental workflow for sample cleanup using Solid-Phase Extraction.

References

strategies to minimize interference in coupled enzyme assays involving D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupled enzyme assays involving D-Ribulose (B119500) 5-phosphate (Ru5P). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during coupled enzyme assays for enzymes that produce or consume D-Ribulose 5-phosphate, such as Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate 3-epimerase (RPE).

Issue 1: No or very low signal (e.g., no change in NADH absorbance at 340 nm)

  • Question: My assay shows no or minimal activity. What are the possible causes?

  • Answer:

    • Enzyme Inactivity: One or more enzymes in the coupling system (primary or auxiliary) may be inactive. Verify the activity of each enzyme independently if possible. Ensure proper storage and handling of all enzymes.

    • Missing Component: A critical component of the reaction mixture may be missing or at a suboptimal concentration. These components can include the primary substrate (e.g., Ribose-5-phosphate), co-factors (e.g., MgCl₂, Thiamine Pyrophosphate/Cocarboxylase), or the chromogenic substrate (e.g., NADH).[1]

    • Incorrect Buffer Conditions: The pH of the assay buffer may be outside the optimal range for one of the enzymes in the coupled system. The optimal pH is often around 7.7.[1]

    • Degraded Substrate: this compound and other sugar phosphates can be unstable. Ensure substrates are fresh and have been stored correctly.

Issue 2: High background signal or rapid signal change in the blank (no primary enzyme)

  • Question: I'm seeing a high rate of reaction in my negative control. What could be causing this?

  • Answer:

    • Contamination of Reagents: One of the assay components, particularly the substrate or coupling enzymes, may be contaminated with an enzyme that causes a background reaction.[2] For example, the substrate D-Ribose 5-phosphate could be contaminated with D-Xylulose (B119806) 5-phosphate, which would be a direct substrate for the coupling enzyme transketolase.

    • Substrate Instability: The substrate may be spontaneously degrading to a product that can be utilized by a coupling enzyme.

    • Side Reactions of Coupling Enzymes: A coupling enzyme might be acting on the primary substrate directly, though this is less common if the enzymes are highly specific.

Issue 3: Non-linear reaction rate

  • Question: The reaction rate in my assay is not linear. Why is this happening?

  • Answer:

    • Coupling Enzyme is Rate-Limiting: The activity of one of the coupling enzymes may be insufficient to keep up with the rate of the primary enzyme.[3] This results in a lag phase as the intermediate product accumulates before being converted in the signal-producing step. To resolve this, increase the concentration of the coupling enzymes.

    • Substrate Depletion: If the concentration of the primary substrate is too low, it may be rapidly consumed, leading to a decrease in the reaction rate over time.

    • Product Inhibition: The product of the primary reaction may be inhibiting the primary enzyme. In a well-functioning coupled assay, this is minimized because the product is continuously removed by the coupling enzyme(s).[3]

Issue 4: Inconsistent or non-reproducible results

  • Question: I am getting significant variability between my assay replicates. What should I check?

  • Answer:

    • Pipetting Errors: Inaccurate pipetting, especially of enzymes or low-volume reagents, can lead to significant variability. Ensure pipettes are calibrated.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all reagents and the reaction plate are properly equilibrated to the assay temperature.

    • Reagent Preparation: Ensure all reagents are completely thawed and mixed thoroughly before use.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical coupled enzyme assay for an enzyme that produces this compound?

A1: A common example is the assay for Ribose-5-phosphate isomerase (RPI), which converts D-Ribose 5-phosphate (R5P) to this compound (Ru5P). The Ru5P is then acted upon by D-Ribulose-5-phosphate 3-epimerase to form D-Xylulose 5-phosphate (Xu5P). Xu5P is a substrate for transketolase. The subsequent reactions are coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[1]

Q2: How can I be sure that my coupling enzyme is not rate-limiting?

A2: To verify that the coupling system is not the rate-limiting step, you can perform a control experiment where you systematically increase the concentration of the coupling enzymes while keeping the concentration of the primary enzyme and substrate constant. If the measured reaction rate increases with the addition of more coupling enzyme, it indicates that the coupling step was previously rate-limiting.[3] The assay should be optimized to use a concentration of coupling enzymes that is in excess and does not limit the primary reaction rate.

Q3: What are some known inhibitors that could interfere with my assay?

A3: Several molecules can act as inhibitors for enzymes in the pentose (B10789219) phosphate (B84403) pathway. For instance, 5-phospho-D-ribonate is a known competitive inhibitor of Ribose-5-phosphate isomerase B (RpiB).[5][6] If your sample contains such compounds, it could lead to an underestimation of enzyme activity.

Q4: Can I use a different wavelength to monitor the reaction?

A4: Most coupled assays for this compound utilize the change in absorbance of NADH or NADPH at 340 nm.[1][7] While other detection methods exist, this is a standard, reliable, and widely used approach. If your sample has high absorbance at 340 nm, alternative fluorometric assays might be considered.[8][9]

Quantitative Data Summary

The following table provides typical concentration ranges and conditions for coupled enzyme assays involving this compound. These should be optimized for specific experimental setups.

ParameterTypical Value/RangeNotes
pH 7.5 - 8.0Optimal pH can vary between enzymes in the pathway.
Temperature 25 - 37 °CShould be kept constant throughout the assay.
D-Ribose 5-phosphate 2 - 15 mMSubstrate for Ribose-5-phosphate isomerase.[1][10]
This compound 2 mMSubstrate for Ribulose-5-phosphate 3-epimerase.[1]
NADH 0.06 - 0.2 mMMonitored spectrophotometrically at 340 nm.[1][11]
MgCl₂ 7.5 - 10 mMA common cofactor for kinases and other enzymes.[1][11]
Thiamine Pyrophosphate ~0.001 mgCofactor for transketolase.[1]
Coupling Enzymes 0.01 - 10 units/mLConcentration should be in excess to avoid being rate-limiting.[1]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for D-Ribulose-5-Phosphate 3-Epimerase

This protocol measures the conversion of this compound (Ru5P) to D-Xylulose 5-phosphate (Xu5P). The production of Xu5P is coupled to the oxidation of NADH through the action of transketolase (TK), triosephosphate isomerase (TPI), and α-glycerophosphate dehydrogenase (α-GDH).[1]

Materials:

  • Glycylglycine buffer (50 mM, pH 7.7)

  • This compound (Ru5P) solution (e.g., 100 mM)

  • NADH solution (e.g., 10 mM)

  • Magnesium Chloride (MgCl₂) solution (e.g., 300 mM)

  • Cocarboxylase (Thiamine Pyrophosphate) solution (e.g., 0.1% w/v)

  • Transketolase (TK)

  • α-Glycerophosphate dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme mix

  • Sample containing D-Ribulose-5-Phosphate 3-Epimerase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix in a microcuvette or microplate well containing the following (final concentrations):

    • 50 mM Glycylglycine buffer, pH 7.7

    • 7.5 mM MgCl₂[1]

    • 0.001 mg Cocarboxylase/Thiamine Pyrophosphate[1]

    • 0.0625 mM NADH[1]

    • ~10 units/ml Transketolase

    • ~10 units/ml α-GDH/TPI

  • Add the sample containing the D-Ribulose-5-Phosphate 3-Epimerase to the master mix.

  • Equilibrate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 2 mM.[1]

  • Immediately begin monitoring the decrease in absorbance at 340 nm for approximately 5-10 minutes.

  • Calculate the reaction rate from the linear portion of the curve. The rate of NADH oxidation is proportional to the rate of Xu5P formation.

Visualizations

coupled_assay_workflow cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, Cofactors, Coupling Enzymes) combine Combine Reaction Mix and Sample prep_mix->combine prep_sample Prepare Sample (Primary Enzyme) prep_sample->combine initiate Add Substrate to Initiate Reaction combine->initiate measure Measure Signal (e.g., Absorbance @ 340nm) initiate->measure analyze Calculate Initial Rate measure->analyze

Caption: General workflow for a continuous coupled enzyme assay.

RPE_assay_pathway cluster_primary Primary Reaction cluster_coupling Coupling Reactions cluster_signal Signal Generation Ru5P This compound RPE RPE (Enzyme of Interest) Ru5P->RPE Xu5P D-Xylulose 5-Phosphate RPE->Xu5P TK Transketolase Xu5P_c->TK G3P Glyceraldehyde 3-Phosphate TPI TPI G3P->TPI DHAP Dihydroxyacetone Phosphate GDH α-GDH DHAP->GDH NADH NADH Gly3P Glycerol 3-Phosphate TK->G3P TPI->DHAP GDH->Gly3P NAD NAD+ NADH->NAD Decrease in Absorbance @ 340nm

Caption: Coupled assay pathway for D-Ribulose-5-Phosphate 3-Epimerase (RPE).

References

optimization of storage conditions for long-term stability of D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the optimal storage and handling of D-Ribulose (B119500) 5-phosphate (Ru5P) to ensure its long-term stability and integrity in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for D-Ribulose 5-phosphate?

For long-term stability, this compound, particularly as a solid sodium salt, should be stored at -20°C. Under these conditions, it has been shown to be stable for at least four years.[1] To minimize degradation, it is advisable to store it as a lyophilized powder in a desiccator.

Q2: Can I store this compound in solution? If so, what are the recommended conditions?

While solid-state storage is optimal, solutions of this compound can be prepared for immediate or short-term use. If you need to store it in solution, it is best to prepare aliquots in a suitable buffer (e.g., pH 7.0-7.5) and store them at -80°C. This minimizes the number of freeze-thaw cycles the solution is subjected to. Avoid long-term storage in solution, especially at 4°C or room temperature, as this can lead to degradation.

Q3: What is the known stability of this compound at different temperatures?

Quantitative data on the degradation rate of this compound at various temperatures is not extensively documented in publicly available literature. However, based on general knowledge of sugar phosphate (B84403) stability, the following can be inferred:

  • -80°C (in solution): Generally recommended for preserving the integrity of phosphorylated metabolites for long-term storage.

  • -20°C (solid): Proven stability for at least 4 years.[1]

  • 4°C (refrigerator): Short-term storage (hours to a few days) in a sterile, buffered solution may be acceptable, but degradation is expected over longer periods.

  • Room Temperature (20-25°C): Not recommended for storage. Significant degradation can occur in a relatively short period.

Q4: How does pH affect the stability of this compound?

The stability of phosphorylated sugars is pH-dependent. While specific data for this compound is limited, related sugar phosphates are known to be most labile in acidic conditions (around pH 4) due to acid-catalyzed hydrolysis of the phosphate ester bond. Neutral to slightly alkaline conditions (pH 7-8) are generally preferred for short-term storage in solution.

Q5: What are the potential degradation pathways for this compound?

This compound can degrade through both enzymatic and non-enzymatic pathways.

  • Enzymatic Degradation: In biological systems, this compound is an intermediate in the pentose (B10789219) phosphate pathway and can be enzymatically and reversibly converted to D-ribose 5-phosphate by ribose-5-phosphate (B1218738) isomerase or to D-xylulose (B119806) 5-phosphate by ribulose-phosphate 3-epimerase.[2][3]

  • Non-Enzymatic Degradation: Non-enzymatic degradation can occur through hydrolysis of the phosphate group, particularly under acidic conditions. Additionally, as a reducing sugar, it can undergo reactions such as isomerization and degradation, especially at elevated temperatures. Ferrous iron (Fe(II)) has been shown to catalyze the interconversion of pentose phosphate pathway intermediates in prebiotic chemical scenarios, suggesting a potential for metal-catalyzed degradation.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound stock solution.Prepare fresh solutions of this compound for each experiment. If using a frozen stock, ensure it has undergone minimal freeze-thaw cycles. Aliquot stock solutions to avoid repeated thawing of the entire batch.
Loss of biological activity in an enzyme assay using this compound as a substrate. The concentration of active this compound has decreased due to improper storage.Verify the storage conditions of your this compound. For long-term storage, use a solid form at -20°C. For solutions, store at -80°C in single-use aliquots. Consider quantifying the concentration of your this compound solution before use.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products (e.g., ribose 5-phosphate, xylulose 5-phosphate, or hydrolysis products).Analyze a freshly prepared standard of this compound to confirm its retention time. Optimize storage conditions to minimize degradation. Use analytical techniques like LC-MS/MS to identify potential degradation products.[5]
Precipitate formation in the this compound solution. The solubility limit has been exceeded, or the compound is interacting with components of the buffer.Ensure the concentration is within the solubility limits for the chosen solvent and temperature. If using a buffer containing divalent cations, be aware of potential precipitation of phosphate salts.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Solid (Sodium Salt)-20°C≥ 4 years[1]Store in a desiccator to protect from moisture.
Aqueous Solution-80°CShort to Medium-termPrepare in a suitable buffer (pH 7.0-7.5). Aliquot to minimize freeze-thaw cycles.
Aqueous Solution4°CVery Short-term (hours)Not recommended for storage beyond the duration of an experiment.
Aqueous SolutionRoom TemperatureNot RecommendedProne to rapid degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid, e.g., sodium salt)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity water or buffer to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex gently until the solid is completely dissolved.

  • If necessary, adjust the pH of the solution to the desired value (e.g., 7.5).

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Immediately flash-freeze the aliquots in liquid nitrogen and then transfer to -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To monitor the degradation of this compound under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution to be tested

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Appropriate HPLC column (e.g., anion-exchange or reversed-phase with an ion-pairing agent)

  • Mobile phase buffers as required for the chosen column and method

  • Freshly prepared this compound standard solution

Procedure:

  • Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours) of storage under the test conditions (e.g., 4°C or room temperature), take an aliquot of the this compound solution. If necessary, dilute the sample to fall within the linear range of the HPLC assay.

  • Standard Curve: Prepare a series of dilutions of the freshly prepared this compound standard to generate a standard curve for quantification.

  • HPLC Analysis:

    • Inject a fixed volume of the standard solutions and the test samples onto the HPLC system.

    • Run the appropriate gradient or isocratic method to separate this compound from potential degradation products.

    • Monitor the elution profile using the detector. This compound and its isomers (ribose 5-phosphate, xylulose 5-phosphate) can be quantified.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound in each chromatogram.

    • Use the standard curve to calculate the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound as a function of time to determine the degradation rate under the tested conditions.

    • Analyze for the appearance of new peaks, which may correspond to degradation products.

Visualizations

degradation_pathway Ru5P This compound R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase X5P D-Xylulose 5-Phosphate Ru5P->X5P Ribulose-phosphate 3-epimerase Degradation Degradation Products (e.g., hydrolysis) Ru5P->Degradation Non-enzymatic (e.g., acid hydrolysis)

Caption: Enzymatic and potential non-enzymatic degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results CheckStorage Review Storage Conditions of Ru5P Stock Start->CheckStorage StorageOK Storage Conditions Appear Optimal CheckStorage->StorageOK Yes StorageNotOK Improper Storage (Temp, pH, Freeze-Thaw) CheckStorage->StorageNotOK No OtherFactors Investigate Other Experimental Variables StorageOK->OtherFactors PrepareFresh Prepare Fresh Ru5P Solution & Aliquot StorageNotOK->PrepareFresh ReRun Re-run Experiment PrepareFresh->ReRun

Caption: Troubleshooting workflow for inconsistent results potentially due to this compound instability.

storage_recommendations cluster_long_term Long-Term Storage cluster_short_term Short-Term Storage (Solutions) cluster_avoid Conditions to Avoid Title This compound Storage Recommendations Solid Solid Form (Lyophilized Powder) Temp_20 -20°C Solid->Temp_20 Optimal Solution Aqueous Solution (Buffered, pH 7.0-7.5) Temp_80 -80°C in Aliquots Solution->Temp_80 Recommended Fridge 4°C (Refrigerator) RoomTemp Room Temperature FreezeThaw Multiple Freeze-Thaw Cycles

Caption: Logical diagram of recommended storage conditions for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of D-Ribulose 5-Phosphate Identification by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of metabolites are paramount. D-Ribulose (B119500) 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), plays a crucial role in cellular biosynthesis and redox balance. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) for the validation of D-Ribulose 5-phosphate identification against alternative analytical techniques, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for the identification and quantification of this compound. Its high mass accuracy and resolving power allow for the precise determination of the elemental composition of the molecule, distinguishing it from isobaric interferences.

An alternative to LC-MS for the analysis of volatile and semi-volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[1] For non-volatile compounds like sugar phosphates, a derivatization step is necessary to increase their volatility.[2]

Experimental Protocol: LC-HRMS Analysis of this compound

1. Sample Preparation (Cellular Extracts)

  • Metabolism Quenching: Rapidly aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to halt enzymatic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (v/v in water) to each culture plate. Scrape the cells and transfer the extract to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-HRMS analysis.

2. Liquid Chromatography Separation

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites like sugar phosphates.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and water with a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium carbonate, to maintain a stable pH.

  • Gradient Elution: A gradient from high to low organic solvent concentration is used to elute the polar compounds.

3. High-Resolution Mass Spectrometry Detection

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of phosphorylated compounds.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used to acquire accurate mass data.

  • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. The accurate mass of the [M-H]- ion of this compound (C5H10O8P-) is measured.

  • Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation. Key fragments for this compound include those corresponding to the loss of water and phosphate-related ions.

Alternative Validation Methods

To ensure the confident identification of this compound, orthogonal validation methods are recommended. These are independent analytical techniques that rely on different chemical or physical principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For sugar phosphates, a two-step derivatization process is required to make them amenable to GC analysis.[3]

1. Sample Preparation and Derivatization

  • Follow the same sample extraction and drying procedure as for LC-HRMS.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect the carbonyl group.

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.[3][4]

2. Gas Chromatography Separation

  • Column: A non-polar or semi-polar capillary column is used for the separation of the derivatized analytes.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points.

3. Mass Spectrometry Detection

  • Ionization: Electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for identification.

  • Mass Analyzer: A quadrupole or time-of-flight mass analyzer is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. It is a powerful tool for the unambiguous identification of compounds and can also be used for quantification.

1. Sample Preparation

  • Extract and dry the metabolites as described for LC-HRMS.

  • Reconstitution: Reconstitute the dried extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[5]

  • pH Adjustment: Adjust the pH of the sample to a specific value (e.g., pH 7.0) to ensure reproducible chemical shifts.[6]

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer is used to acquire the data.

  • Experiments: One-dimensional (1D) 1H and 31P NMR spectra are acquired to identify the characteristic signals of this compound. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to confirm the structure by identifying the connectivity between protons and carbons.

Enzymatic Assays

Enzymatic assays provide a functional validation of the presence and quantity of a specific metabolite by using an enzyme that specifically converts the target molecule. The product of the reaction is then measured, often spectrophotometrically.[7]

1. Sample Preparation

  • Extract metabolites from cells as previously described. The extract may need to be neutralized and diluted for the assay.

2. Assay Procedure

  • This compound can be measured in a coupled enzyme assay.[7]

  • First, this compound is converted to D-Xylulose (B119806) 5-phosphate by the enzyme ribulose-5-phosphate-3-epimerase.

  • The D-Xylulose 5-phosphate is then reacted with transketolase, and the subsequent products are measured through a series of enzymatic reactions that lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[7]

Quantitative Performance Comparison

The choice of analytical technique often depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. The following table summarizes the key quantitative performance characteristics of the described methods for the analysis of this compound.

FeatureHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEnzymatic Assays
Sensitivity High (fmol to pmol range)Very High (fmol range)Low (µmol to nmol range)Moderate to High (pmol to nmol range)
Selectivity High (based on accurate mass and fragmentation)Very High (based on retention time and mass spectrum)Very High (based on unique spectral signature)Very High (based on enzyme specificity)
Quantitative Accuracy Good to Excellent (with stable isotope internal standards)Good to Excellent (with stable isotope internal standards)Excellent (inherently quantitative)Good
Throughput HighModerateLowModerate to High
Sample Preparation ModerateComplex (derivatization required)SimpleSimple to Moderate
Structural Information Good (fragmentation provides clues)Good (fragmentation library matching)Excellent (unambiguous structure elucidation)None

Visualizations

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Validation cluster_data Data Analysis cell_culture Cell Culture quenching Metabolism Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction drying Drying extraction->drying reconstitution Reconstitution drying->reconstitution hrms LC-HRMS Analysis reconstitution->hrms Primary Identification gcms GC-MS Analysis reconstitution->gcms Orthogonal Validation nmr NMR Spectroscopy reconstitution->nmr Orthogonal Validation enzymatic Enzymatic Assay reconstitution->enzymatic Functional Validation identification Compound Identification hrms->identification gcms->identification nmr->identification quantification Quantification enzymatic->quantification identification->quantification comparison Method Comparison quantification->comparison

Caption: Experimental workflow for the validation of this compound identification.

Caption: The Pentose Phosphate Pathway highlighting this compound.

References

The Crossroads of Cancer Metabolism: A Comparative Analysis of D-Ribulose 5-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic intricacies of cancer reveals the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as a critical engine for tumor growth and survival. At the heart of this pathway lies D-Ribulose (B119500) 5-phosphate (Ru5P), a key intermediate whose metabolic fate is intricately linked to the anabolic and redox demands of malignant cells. This guide provides a comparative analysis of Ru5P metabolism across different cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

The PPP is a crucial branch of glucose metabolism that runs parallel to glycolysis.[1] In cancer cells, this pathway is often upregulated to meet the high demand for nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[2][3] NADPH is essential for antioxidant defense against the high levels of reactive oxygen species (ROS) characteristic of the tumor microenvironment and for reductive biosynthesis, such as fatty acid synthesis.[2][3] The other major product of the PPP, ribose-5-phosphate (B1218738) (R5P), is a fundamental building block for DNA and RNA, fueling the rapid proliferation of cancer cells.[4][5]

D-Ribulose 5-phosphate is the final product of the oxidative branch of the PPP, generated from 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase (6PGD).[3][4] From this juncture, Ru5P can be channeled into two key reactions in the non-oxidative branch of the PPP:

  • Isomerization to Ribose-5-phosphate (R5P): Catalyzed by Ribose-5-phosphate isomerase (RPI), this reaction provides the direct precursor for nucleotide synthesis.[4]

  • Epimerization to Xylulose-5-phosphate (Xu5P): Catalyzed by Ribulose-5-phosphate 3-epimerase (RPE), this reaction leads to intermediates that can re-enter the glycolytic pathway.[4][6]

The differential activity and expression of these enzymes, RPI and RPE, can therefore dictate the metabolic phenotype of a cancer cell, steering the flux of glucose carbons towards either proliferation (via R5P) or glycolysis and continued energy production (via Xu5P).

Comparative Analysis of Enzyme Expression and Metabolite Levels

While direct, comprehensive quantitative comparisons of this compound and its metabolizing enzymes across a wide range of cancer cell lines are not extensively documented in single studies, a synthesis of available literature indicates significant variations.

Cancer TypeKey FindingsReferences
Hepatocellular Carcinoma (HCC) Ribose-5-phosphate isomerase A (RPIA) is significantly overexpressed. RPIA overexpression promotes cell proliferation and tumor growth.[1][7]
Colorectal Cancer RPIA is significantly overexpressed. RPIA can activate β-catenin signaling, promoting cell proliferation.[1][7]
Lung Cancer 6PGD is critical for proliferation and tumorigenicity. Suppression of RPIA diminishes cellular proliferation and activates apoptosis and senescence.[4][7]
Breast Cancer Upregulation of 6PGD activity has been identified.[1]
Pancreatic Cancer Ribulose 5-Phosphate 3-Epimerase (RPE) has been detected and may be linked to K-ras signaling.[6][8]
Clear Cell Renal Cell Carcinoma (ccRCC) Higher levels of PPP intermediates, including ribose 5-phosphate and ribulose 5-phosphate/xylulose 5-phosphate, are observed. Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, is overexpressed.[9]

Signaling Pathways and Experimental Workflows

The metabolism of this compound is tightly regulated by major cancer-related signaling pathways. Understanding these connections is crucial for developing targeted therapies.

cluster_0 Upstream Regulation cluster_1 Pentose Phosphate Pathway (Oxidative Branch) cluster_2 This compound Metabolism cluster_3 Downstream Effects Oncogenes (e.g., K-Ras) Oncogenes (e.g., K-Ras) Glucose-6-Phosphate Glucose-6-Phosphate Oncogenes (e.g., K-Ras)->Glucose-6-Phosphate Upregulate Tumor Suppressors (e.g., p53) Tumor Suppressors (e.g., p53) Tumor Suppressors (e.g., p53)->Glucose-6-Phosphate Downregulate Growth Factors Growth Factors Growth Factors->Glucose-6-Phosphate Upregulate 6-Phosphogluconate 6-Phosphogluconate Glucose-6-Phosphate->6-Phosphogluconate G6PD This compound This compound 6-Phosphogluconate->this compound 6PGD Ribose-5-Phosphate Ribose-5-Phosphate This compound->Ribose-5-Phosphate RPIA Xylulose-5-Phosphate Xylulose-5-Phosphate This compound->Xylulose-5-Phosphate RPE Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Glycolysis Glycolysis Xylulose-5-Phosphate->Glycolysis Proliferation Proliferation Nucleotide Synthesis->Proliferation Energy Production Energy Production Glycolysis->Energy Production

Caption: Regulation of this compound metabolism by oncogenic signaling pathways.

A typical experimental workflow to analyze this compound metabolism in cancer cell lines involves several key steps.

Cancer Cell Culture Cancer Cell Culture Metabolite Extraction Metabolite Extraction Cancer Cell Culture->Metabolite Extraction Protein Extraction Protein Extraction Cancer Cell Culture->Protein Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Quantification of Ru5P Data Analysis & Comparison Data Analysis & Comparison LC-MS/MS Analysis->Data Analysis & Comparison Western Blot Western Blot Protein Extraction->Western Blot RPIA/RPE Expression Enzyme Activity Assay Enzyme Activity Assay Protein Extraction->Enzyme Activity Assay RPIA/RPE Activity Western Blot->Data Analysis & Comparison Enzyme Activity Assay->Data Analysis & Comparison

Caption: Experimental workflow for comparative analysis of this compound metabolism.

Experimental Protocols

1. Metabolite Extraction from Cancer Cell Lines

  • Objective: To extract intracellular metabolites, including this compound, for quantification.

  • Protocol:

    • Culture cancer cell lines to the desired confluence (typically 80-90%).

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10-15 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant containing the metabolites and store it at -80°C until analysis.

2. Quantification of this compound by LC-MS/MS

  • Objective: To accurately measure the concentration of this compound in cell extracts.

  • Methodology:

    • Chromatography: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a HILIC or anion-exchange column) to separate this compound from other metabolites.

    • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in negative ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the this compound parent ion to a specific daughter ion.

    • Quantification: Generate a standard curve using a pure this compound standard to determine the absolute concentration in the samples. Normalize the metabolite levels to the cell number or total protein content.

3. Western Blot Analysis of RPIA and RPE

  • Objective: To compare the protein expression levels of Ribose-5-phosphate isomerase A (RPIA) and Ribulose-5-phosphate 3-epimerase (RPE) in different cancer cell lines.

  • Protocol:

    • Prepare total protein lysates from the cultured cancer cells.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for RPIA and RPE.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.

4. Enzyme Activity Assays

  • Objective: To measure the enzymatic activity of RPIA and RPE.

  • RPIA Activity Assay (Isomerase):

    • This assay can be performed by coupling the production of Ribose-5-phosphate to a reaction that can be monitored spectrophotometrically. For example, the conversion of R5P to phosphoribosyl pyrophosphate (PRPP) by PRPP synthetase can be coupled to a reaction that consumes NADH.

  • RPE Activity Assay (Epimerase):

    • The activity of RPE can be measured using an enzyme-coupled spectrophotometric assay.[10][11] The production of xylulose 5-phosphate is monitored by its conversion to glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate by transketolase.[10] The subsequent reactions lead to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[10]

    • Reaction Mixture Example: 2 mM of this compound, 50 mM glycylglycine (B550881) (pH 7.7), 0.001 mg cocarboxylase/thiamine pyrophosphate, 0.0625 mM NADH, 0.01 U transketolase, 0.01 U of α-glycerophosphate dehydrogenase/triosephosphate isomerase, 7.5 mM MgCl2, and the enzyme sample.[10]

Conclusion

The metabolism of this compound represents a critical node in the metabolic reprogramming of cancer cells. The differential expression and activity of the enzymes RPIA and RPE across various cancer cell lines highlight the diverse strategies employed by tumors to sustain their growth and combat oxidative stress. A thorough comparative analysis of this metabolic junction, utilizing the experimental approaches outlined in this guide, will be instrumental in identifying novel therapeutic targets and developing more effective anti-cancer strategies. By dissecting the intricacies of the Pentose Phosphate Pathway, the scientific community can pave the way for innovative treatments that exploit the metabolic vulnerabilities of cancer.

References

distinguishing between D-Ribulose 5-phosphate and its L-isomer using chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and separation of stereoisomers are critical for understanding biological processes and ensuring the efficacy and safety of therapeutic agents. D-Ribulose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the reduction of oxidative stress.[1][2] The presence and role of its unnatural enantiomer, L-Ribulose 5-phosphate, are less understood, making the ability to distinguish between these two isomers essential for advanced metabolic studies and drug discovery.

The separation of sugar phosphate isomers presents a significant analytical challenge due to their high polarity and structural similarity.[3][4] This guide provides a comprehensive comparison of methodologies for distinguishing between this compound and its L-isomer, with a primary focus on chiral high-performance liquid chromatography (HPLC). We present a detailed, albeit developmental, experimental protocol based on established principles of chiral separation of related compounds, alongside guidance for data interpretation and method optimization.

Challenges in Sugar Phosphate Enantioseparation

Direct chiral separation of highly polar and flexible molecules like sugar phosphates is often difficult. Standard reversed-phase HPLC methods are typically insufficient to resolve enantiomers. The presence of the phosphate group adds to the challenge, often leading to poor retention and peak shape on many stationary phases. To overcome these hurdles, two primary strategies are employed:

  • Derivatization: Chemical modification of the sugar phosphate can enhance its interaction with a chiral stationary phase (CSP) and improve its chromatographic properties. This approach has been successfully used for the chiral separation of other sugar metabolites.

  • Specialized Chiral Stationary Phases: Polysaccharide-based CSPs have shown broad applicability in resolving a wide range of chiral compounds and can be a powerful tool for the direct separation of enantiomers.[5][6][7]

Proposed Experimental Protocol: Chiral HPLC with Derivatization

The following protocol outlines a systematic approach to developing a chiral HPLC method for the separation of D- and L-Ribulose 5-phosphate. This method involves a derivatization step to improve the chromatographic behavior of the analytes.

Sample Preparation and Derivatization

Given the challenges with direct separation, a pre-column derivatization step is recommended. A two-step derivatization involving oximation followed by propionylation has been shown to be effective for improving the retention and separation of sugar phosphates in reversed-phase liquid chromatography.[8][9]

Materials:

  • This compound standard

  • L-Ribulose 5-phosphate standard (if available, otherwise racemic mixture)

  • Methoxylamine hydrochloride

  • Pyridine

  • Propionic anhydride (B1165640)

  • Methylimidazole

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Oximation:

    • Dissolve 1-5 mg of the ribulose 5-phosphate sample in 100 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine.

    • Incubate the mixture at 60°C for 60 minutes.

  • Propionylation:

    • To the oximated sample, add 200 µL of a 1:1 (v/v) mixture of propionic anhydride and methylimidazole.

    • Incubate at 37°C for 30 minutes.

  • Quenching and Extraction:

    • Add 500 µL of water to the reaction mixture.

    • Vortex for 1 minute.

    • Add 500 µL of chloroform (B151607) and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Carefully collect the upper aqueous layer containing the derivatized sugar phosphates.

    • Dry the sample under a stream of nitrogen and reconstitute in the initial mobile phase for HPLC analysis.

Chiral HPLC Conditions

The following are recommended starting conditions for method development. Optimization will likely be necessary.

ParameterRecommended Starting Condition
HPLC System Standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector
Chiral Column Polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak AD)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a linear gradient from 5% to 50% B over 30 minutes.
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 254 nm (if derivatization imparts UV activity) or ESI-MS in negative ion mode
Method Optimization

The separation of enantiomers is highly sensitive to chromatographic conditions. The following parameters should be systematically varied to achieve baseline resolution (Rs > 1.5):

  • Mobile Phase Composition: Vary the gradient slope and the initial and final percentages of the organic modifier (Acetonitrile). Isocratic elution may also be explored.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Column Temperature: Temperature can have a significant impact on chiral recognition. Evaluate a range from 10°C to 40°C.

  • Mobile Phase Additives: For polysaccharide-based CSPs, small amounts of additives like diethylamine (B46881) (DEA) can sometimes improve peak shape, though this may be less relevant with derivatized samples.

Data Presentation and Comparison

A successful chiral separation method should provide distinct retention times for the D- and L-isomers, allowing for their individual quantification. The following table should be used to summarize the performance of the optimized method.

ParameterThis compoundL-Ribulose 5-PhosphateAcceptance Criteria
Retention Time (t_R) Record valueRecord valueConsistent t_R
Resolution (R_s) \multicolumn{2}{c}{Calculate value}R_s > 1.5
Tailing Factor (T_f) Record valueRecord value0.8 < T_f < 1.5
Limit of Detection (LOD) Determine valueDetermine valueApplication-dependent
Limit of Quantitation (LOQ) Determine valueDetermine valueApplication-dependent

Experimental Workflow and Logic Diagrams

To visualize the experimental process and the logic of method development, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Ribulose 5-Phosphate (D, L, or mixture) Derivatization Oximation & Propionylation Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction DryReconstitute Dry & Reconstitute in Mobile Phase Extraction->DryReconstitute Injection Inject Sample DryReconstitute->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Figure 1. Experimental workflow for the chiral separation of D/L-Ribulose 5-phosphate.

G Start Initial Method (Polysaccharide CSP) Opt_MobilePhase Optimize Mobile Phase Composition Start->Opt_MobilePhase Opt_Temp Optimize Temperature Opt_MobilePhase->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow ResolutionCheck Resolution > 1.5? Opt_Flow->ResolutionCheck ResolutionCheck->Opt_MobilePhase No FinalMethod Validated Chiral Separation Method ResolutionCheck->FinalMethod Yes

Figure 2. Logical workflow for chiral HPLC method development.

Alternative and Complementary Methods

While chiral HPLC is a powerful technique for the separation of enantiomers, it is important to consider other potential methods, although their application to Ribulose 5-phosphate is not well-documented.

  • Enzymatic Assays: Many enzymes exhibit high stereospecificity. If an enzyme that specifically metabolizes either D- or L-Ribulose 5-phosphate is available, it could be used to develop a highly specific assay. For example, D-ribulose-5-phosphate 3-epimerase catalyzes the interconversion of this compound and D-xylulose 5-phosphate, but its activity on the L-isomer is not reported.[10]

  • Chiral Capillary Electrophoresis (CE): CE with chiral selectors in the running buffer is another high-resolution technique for separating enantiomers.

  • Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: Derivatizing the enantiomeric mixture with a chiral agent can produce diastereomers that are distinguishable by NMR spectroscopy.[11]

Conclusion

References

kinetic comparison of enzymes acting on D-Ribulose 5-phosphate and other pentose phosphates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the kinetic properties and experimental protocols for enzymes acting on D-Ribulose (B119500) 5-Phosphate and other pentose (B10789219) phosphates.

The pentose phosphate (B84403) pathway (PPP) is a crucial metabolic route for the synthesis of NADPH and the precursors for nucleotide biosynthesis. Central to this pathway are several enzymes that interconvert various pentose phosphates, including D-Ribulose 5-Phosphate (Ru5P). Understanding the kinetic differences between these enzymes is vital for elucidating metabolic regulation and for the development of therapeutic agents targeting this pathway. This guide provides a comparative analysis of the kinetic parameters of four key enzymes: Ribose-5-Phosphate Isomerase (RPI), Ribulose-5-Phosphate 3-Epimerase (RPE), Transketolase (TKT), and Transaldolase (TAL).

Kinetic Parameters of Pentose Phosphate Pathway Enzymes

The efficiency and substrate affinity of enzymes are quantitatively described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km value is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the kinetic parameters for RPI, RPE, TKT, and TAL from various sources, acting on their respective pentose phosphate substrates.

EnzymeEC NumberOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ribose-5-Phosphate Isomerase A (RpiA) 5.3.1.6Escherichia coliD-Ribose 5-Phosphate3.1 ± 0.22100 ± 3006.8 x 10⁵
Trypanosoma bruceiD-Ribose 5-Phosphate0.94 ± 0.1110.3 ± 0.61.1 x 10⁴
Trypanosoma bruceiThis compound0.18 ± 0.0219.8 ± 0.81.1 x 10⁵
Ribulose-5-Phosphate 3-Epimerase (RPE) 5.1.3.1Trypanosoma cruzi (TcRPE2)This compound0.45 ± 0.0813.7 ± 0.83.0 x 10⁴
Transketolase (TKT) 2.2.1.1Human (recombinant)D-Xylulose (B119806) 5-Phosphate0.042 ± 0.005--
Human (recombinant)D-Ribose 5-Phosphate0.21 ± 0.03--
Rat LiverD-Ribose 5-Phosphate0.3--
Rat LiverD-Xylulose 5-Phosphate0.5--
Transaldolase (TAL) 2.2.1.2Methanocaldococcus jannaschiiD-Fructose 6-Phosphate0.64 ± 0.04--
Methanocaldococcus jannaschiiD-Erythrose 4-Phosphate0.0156 ± 0.0028--
Methanocaldococcus jannaschiiD-Ribose 5-Phosphate2.2 ± 0.2--
Rat LiverD-Erythrose 4-Phosphate0.13--
Rat LiverD-Fructose 6-Phosphate0.30 - 0.35--

Signaling Pathways and Experimental Workflows

The enzymes discussed are key players in the non-oxidative phase of the pentose phosphate pathway. This pathway is interconnected with glycolysis and plays a central role in cellular metabolism. The following diagram illustrates the core reactions involving this compound and other pentose phosphates.

PentosePhosphatePathway Ru5P This compound R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-Phosphate Isomerase (RPI) X5P D-Xylulose 5-Phosphate Ru5P->X5P Ribulose-5-Phosphate 3-Epimerase (RPE) S7P Sedoheptulose 7-Phosphate R5P->S7P Transketolase (TKT) G3P Glyceraldehyde 3-Phosphate X5P->G3P Transketolase (TKT) F6P Fructose 6-Phosphate G3P->F6P Transaldolase (TAL) Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose 4-Phosphate S7P->E4P Transaldolase (TAL) F6P->Glycolysis

Fig. 1: Key enzymatic reactions in the non-oxidative pentose phosphate pathway.

Experimental Protocols

The kinetic parameters presented in this guide are typically determined using spectrophotometric assays. These assays monitor the change in absorbance of a specific compound over time, which is directly proportional to the rate of the enzymatic reaction.

Ribose-5-Phosphate Isomerase (RPI) Assay

This assay directly measures the conversion of D-Ribose 5-Phosphate to this compound.

  • Principle: The formation of the ketose, this compound, results in an increase in absorbance at 290 nm.[1]

  • Reagents:

    • 50 mM Tris-HCl buffer, pH 7.5

    • D-Ribose 5-Phosphate (substrate)

    • Purified Ribose-5-Phosphate Isomerase

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and varying concentrations of D-Ribose 5-Phosphate.

    • Initiate the reaction by adding a known amount of purified RPI enzyme.

    • Monitor the increase in absorbance at 290 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine Km and kcat by fitting the initial velocity data to the Michaelis-Menten equation.

Ribulose-5-Phosphate 3-Epimerase (RPE) Assay

This is a coupled spectrophotometric assay that measures the conversion of this compound to D-Xylulose 5-Phosphate.

  • Principle: The product, D-Xylulose 5-Phosphate, is used in a series of coupled reactions catalyzed by Transketolase, Triosephosphate Isomerase, and α-Glycerophosphate Dehydrogenase. The final step involves the oxidation of NADH to NAD⁺, which leads to a decrease in absorbance at 340 nm.[2][3]

  • Reagents:

    • 58 mM Glycylglycine buffer, pH 7.7

    • 1.7 mM this compound (substrate)

    • 1.7 mM D-Ribose 5-Phosphate

    • 0.002% (w/v) Cocarboxylase (Thiamine Pyrophosphate)

    • 15 mM MgCl₂

    • 0.13 mM β-NADH

    • 0.5 units α-Glycerophosphate Dehydrogenase

    • 5 units Triosephosphate Isomerase

    • 0.5 units Transketolase

    • Purified Ribulose-5-Phosphate 3-Epimerase

  • Procedure:

    • Combine all reagents except the RPE enzyme in a cuvette and incubate to establish a baseline.

    • Initiate the reaction by adding the purified RPE enzyme.

    • Monitor the decrease in absorbance at 340 nm at 25°C.

    • The rate of NADH oxidation is proportional to the RPE activity.

Transketolase (TKT) Assay

This is a coupled assay that measures the activity of Transketolase.

  • Principle: Transketolase catalyzes the conversion of D-Xylulose 5-Phosphate and D-Ribose 5-Phosphate to Sedoheptulose 7-Phosphate and Glyceraldehyde 3-Phosphate. The Glyceraldehyde 3-Phosphate is then converted to dihydroxyacetone phosphate by Triosephosphate Isomerase, which is subsequently reduced by α-Glycerophosphate Dehydrogenase, leading to the oxidation of NADH.[4][5]

  • Reagents:

    • Assay buffer (e.g., 50 mM Glycylglycine, pH 7.6)

    • D-Xylulose 5-Phosphate (donor substrate)

    • D-Ribose 5-Phosphate (acceptor substrate)

    • Thiamine Pyrophosphate (TPP) and MgCl₂ (cofactors)

    • NADH

    • Triosephosphate Isomerase (coupling enzyme)

    • α-Glycerophosphate Dehydrogenase (coupling enzyme)

    • Purified Transketolase

  • Procedure:

    • Prepare a reaction mixture containing all components except the Transketolase enzyme.

    • Start the reaction by adding a known amount of purified Transketolase.

    • Monitor the decrease in absorbance at 340 nm.

    • Vary the concentration of one substrate while keeping the other constant to determine the Km for each.

Transaldolase (TAL) Assay

This is a coupled spectrophotometric assay to determine Transaldolase activity.

  • Principle: Transaldolase catalyzes the reaction between D-Fructose 6-Phosphate and D-Erythrose 4-Phosphate to produce Sedoheptulose 7-Phosphate and Glyceraldehyde 3-Phosphate. The Glyceraldehyde 3-Phosphate is then measured through a coupled system with Triosephosphate Isomerase and α-Glycerophosphate Dehydrogenase, monitoring NADH oxidation.[6][7]

  • Reagents:

    • 50 mM Imidazole buffer, pH 7.5

    • 5 mM D-Fructose 6-Phosphate

    • 100 µM D-Erythrose 4-Phosphate

    • 100 µM NADH

    • 5 units Triosephosphate Isomerase

    • 5 units α-Glycerophosphate Dehydrogenase

    • Purified Transaldolase

  • Procedure:

    • Set up the reaction mixture with all components except Transaldolase in a cuvette.

    • Initiate the reaction by adding the purified Transaldolase enzyme.

    • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 50°C).

    • Calculate the initial velocity and determine kinetic parameters by varying substrate concentrations.

References

cross-validation of D-Ribulose 5-phosphate quantification methods (e.g., LC-MS vs enzymatic assay)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to D-Ribulose (B119500) 5-Phosphate Quantification: LC-MS vs. Enzymatic Assays

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is critical for understanding cellular processes and for the development of novel therapeutics. D-Ribulose 5-phosphate (Ru5P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2][3][4] The choice of analytical method for Ru5P quantification can significantly influence experimental outcomes. This guide provides an objective comparison of two widely used techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

At a Glance: LC-MS vs. Enzymatic Assay for this compound

The selection between LC-MS and enzymatic assays for this compound quantification is contingent upon the specific requirements of the study, such as the need for specificity, throughput, and the available budget and expertise.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Enzyme-catalyzed reaction leading to a detectable signal (e.g., change in absorbance).
Specificity High; capable of distinguishing Ru5P from its isomers, Ribose 5-phosphate (R5P) and Xylulose 5-phosphate (Xu5P).[5]Generally high for the target enzyme, but potential for cross-reactivity with isomers.
Sensitivity (LOD) High (low µM to nM range).[6]Moderate (typically low µM range).
Linearity Wide dynamic range (typically 3-5 orders of magnitude).[7]Narrower linear range, dependent on enzyme kinetics.[8]
Precision (CV) Good to Excellent (Intra-assay CV <10%, Inter-assay CV <15%).[9][10]Good (Intra-assay CV <10%, Inter-assay CV <15% generally acceptable).[9][10]
Throughput Lower; sequential sample analysis.Higher; amenable to multi-well plate formats.[8]
Sample Preparation More complex, often requiring metabolite extraction and removal of interfering substances.[8]Simpler, often involving cell lysis.[8]
Cost (Initial) High; significant investment in instrumentation.[8]Lower; requires a standard spectrophotometer or plate reader.[8]
Cost (Per Sample) Can be lower for large batches due to multiplexing capabilities.Can be higher due to the cost of specific enzymes and reagents.
Expertise Required High; requires specialized training for operation, method development, and data analysis.[8]Moderate; protocols are generally straightforward to follow.

Methodology Deep Dive

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a robust analytical technique that combines the separation power of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[8] For Ru5P analysis, this method offers exceptional specificity, which is crucial for distinguishing it from its isomers, R5P and Xu5P, which often coexist in biological samples.[5][6]

Advantages:

  • High Specificity: The ability to separate isomers and isobars ensures that the measured signal is exclusively from the analyte of interest.[5]

  • High Sensitivity: LC-MS can detect and quantify very low concentrations of metabolites.[6][7]

  • Multiplexing Capability: It allows for the simultaneous measurement of multiple metabolites in a single analytical run, providing a broader view of the metabolic landscape.[8]

Limitations:

  • Complex Sample Preparation: Biological samples necessitate extraction procedures to eliminate proteins, salts, and other matrix components that can interfere with the analysis.[8]

  • Matrix Effects: The sample matrix can sometimes impact the ionization of the target analyte, leading to signal suppression or enhancement and affecting quantification accuracy.[8]

  • High Initial Cost and Expertise: The required instrumentation is expensive, and its operation and data analysis demand specialized knowledge.[8]

Enzymatic Assay

Enzymatic assays for Ru5P typically employ a coupled enzyme system. For instance, this compound 3-epimerase can convert Ru5P to D-xylulose (B119806) 5-phosphate. This product can then be used in a series of subsequent enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[11][12]

Advantages:

  • High Throughput: Enzymatic assays are well-suited for high-throughput screening in 96-well or 384-well plate formats.[8]

  • Simpler Workflow: Sample preparation is generally less complex compared to LC-MS.[8]

  • Lower Initial Cost: The necessary equipment, such as a microplate reader, is more affordable than an LC-MS system.[8]

Limitations:

  • Potential for Interference: Other substances in the sample lysate could potentially interfere with the activity of the enzymes in the coupled reaction or with the detection signal.[8] Endogenous NADH or substances that absorb at 340 nm can also interfere.[12]

  • Indirect Measurement: The assay measures the change in NADH concentration, not Ru5P directly. Any factor that affects the activity of the coupling enzymes will influence the results.[8]

  • Narrower Dynamic Range: The linear range of the assay is constrained by enzyme kinetics and substrate saturation.[8]

Visualizing the Processes

To better understand the biological context and the experimental processes, the following diagrams have been generated.

The Pentose Phosphate Pathway and this compound cluster_nadph NADPH Production G6P Glucose 6-phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P This compound PG->Ru5P 6PGD R5P Ribose 5-phosphate Ru5P->R5P RPI Xu5P Xylulose 5-phosphate Ru5P->Xu5P RPE Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolysis Intermediates R5P->Glycolysis Xu5P->Glycolysis NADP1 NADP+ NADPH1 NADPH NADP1->NADPH1 NADP2 NADP+ NADPH2 NADPH NADP2->NADPH2

Figure 1: The Pentose Phosphate Pathway showing the central role of this compound.

Experimental Workflow for Cross-Validation cluster_lcms LC-MS Analysis cluster_enzymatic Enzymatic Assay start Biological Sample (e.g., cell culture, tissue) split Sample Splitting start->split extraction_lcms Metabolite Extraction (e.g., with cold methanol) split->extraction_lcms Aliquot 1 lysis Cell Lysis split->lysis Aliquot 2 analysis_lcms LC-MS/MS Analysis extraction_lcms->analysis_lcms quant_lcms Quantification (based on standard curve) analysis_lcms->quant_lcms comparison Data Comparison and Method Validation quant_lcms->comparison assay Coupled Enzymatic Reaction (e.g., in 96-well plate) lysis->assay quant_enzymatic Quantification (e.g., absorbance change at 340nm) assay->quant_enzymatic quant_enzymatic->comparison

Figure 2: Experimental workflow for the cross-validation of LC-MS and enzymatic assays.

Experimental Protocols

The following are generalized protocols and may require optimization based on the specific instrumentation, reagents, and sample type.

LC-MS Protocol for this compound

This protocol is a general guideline and requires optimization for specific LC-MS systems and biological matrices.

  • Sample Preparation (Metabolite Extraction):

    • Homogenize tissue samples or pellet cells.

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.

  • Chromatographic Separation:

    • Column: A column suitable for polar analytes, such as an anion-exchange or HILIC column.

    • Mobile Phase A: An aqueous buffer, for example, 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content to elute polar compounds.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: Typically 2-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sugar phosphates.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Transitions: Monitor specific precursor-to-product ion transitions for Ru5P and an internal standard.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a this compound standard.

    • Normalize the peak area of Ru5P to the peak area of a stable isotope-labeled internal standard.

    • Calculate the concentration in the samples based on the standard curve.

Enzymatic Assay Protocol for this compound

This protocol is based on a coupled enzyme system and is adapted for a 96-well plate format.[11][12]

  • Sample Preparation (Cell Lysis):

    • Harvest and wash cells.

    • Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100) on ice.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant for the assay. Determine the total protein concentration for normalization.

  • Assay Reagents:

    • Assay Buffer: e.g., 50 mM Glycylglycine buffer, pH 7.7.

    • Substrate/Cofactor Mix: Containing NADH, MgCl₂, and cocarboxylase (B7798076) (thiamine pyrophosphate).

    • Coupling Enzymes Mix: Containing transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.[11][12]

    • Initiating Enzyme: this compound 3-epimerase.

  • Assay Procedure:

    • Add the assay buffer, sample (or standard), substrate/cofactor mix, and coupling enzymes mix to the wells of a 96-well plate.

    • Incubate for a short period to allow for the consumption of any endogenous interfering substrates.

    • Initiate the reaction by adding the this compound 3-epimerase.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the rate of NADH consumption (change in A340 per minute) for each sample and standard.

    • Determine the concentration of Ru5P in the samples from the standard curve and normalize to the protein concentration of the lysate.

Conclusion

The choice between LC-MS and enzymatic assays for the quantification of this compound is determined by the specific goals of the research. For targeted, high-specificity analysis, particularly when distinguishing between isomers or when analyzing a limited number of samples, LC-MS is the superior method.[8] Its high sensitivity and capacity for multiplexing make it ideal for in-depth metabolic profiling. Conversely, for high-throughput screening of numerous samples where cost and speed are primary concerns, enzymatic assays offer a practical and reliable alternative.[8] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for generating accurate and reproducible data in metabolic research.

References

comparative metabolomics of pentose phosphate pathway intermediates under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the comparative metabolomics of the pentose (B10789219) phosphate (B84403) pathway (PPP) reveals significant alterations in its intermediate metabolites under various cellular conditions, from cancerous states and drug resistance to oxidative stress. This guide provides an objective comparison of these changes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding and targeting this critical metabolic pathway.

The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. Its primary roles are to produce NADPH, which is vital for redox balance and biosynthetic reactions, and to generate precursors for nucleotide synthesis.[1] Alterations in the flux and intermediate concentrations of the PPP are increasingly recognized as hallmarks of various diseases and cellular stress responses. This guide synthesizes findings from multiple metabolomic studies to present a comparative analysis of PPP intermediates under different conditions.

Quantitative Comparison of Pentose Phosphate Pathway Intermediates

The following tables summarize the quantitative and qualitative changes observed in the levels of key pentose phosphate pathway intermediates under different experimental conditions. Direct comparison of absolute concentrations across different studies is challenging due to variations in analytical methods and experimental setups. Therefore, the data is primarily presented as relative changes.

Condition 1: Cancer vs. Normal Tissue

A common feature of many cancer cells is the upregulation of the PPP to support rapid proliferation and combat oxidative stress.[1] A study on clear cell-renal cell carcinoma (ccRCC) demonstrated a significant increase in the levels of several PPP intermediates in tumor tissue compared to adjacent normal tissue.[2]

Table 1: Relative Abundance of PPP Intermediates in Clear Cell-Renal Cell Carcinoma (ccRCC) vs. Normal Renal Cells [2]

MetaboliteRelative Abundance in ccRCC vs. Normal Cells
Sedoheptulose-7-phosphateSignificantly Higher
Ribose-5-phosphateSignificantly Higher
Ribulose-5-phosphate / Xylulose-5-phosphateSignificantly Higher

Data is presented as relative amounts, indicating a significant increase in the levels of these intermediates in tumor tissues.[2]

Condition 2: Drug Resistance in Cancer Cells

The development of multi-drug resistance (MDR) in cancer is a significant clinical challenge. Studies have indicated that alterations in cellular metabolism, including the PPP, can contribute to this phenomenon. An investigation into a multi-drug-resistant human T-lymphoblastoid cell line (CEM-VBL100) compared to its drug-sensitive parental line (CCRI-CEM) revealed an activated PPP in the resistant cells.[3]

Table 2: Pentose Phosphate Pathway Activity in Drug-Resistant vs. Drug-Sensitive Leukemic T-Cells [3]

ParameterDrug-Resistant (CEM-VBL100) vs. Drug-Sensitive (CCRI-CEM)
2-deoxyglucose 6-phosphate accumulationMuch lower in resistant cells
Glucose 6-phosphate dehydrogenase (G6PDH) activityHigher in resistant cells

Lower accumulation of 2-deoxyglucose 6-phosphate suggests a more active PPP, shunting the glucose analog through the pathway. This is supported by the observed higher activity of the rate-limiting enzyme G6PDH.[3]

Condition 3: Genetic Perturbation in Bacteria

To understand the functional role of the PPP, studies often involve the genetic modification of key enzymes. In a study on Staphylococcus aureus, a mutation in the 6-phosphogluconolactonase gene (pgl), which is part of the oxidative phase of the PPP, led to complex reprogramming of the pathway's intermediates.[4]

Table 3: Relative Abundance of PPP Intermediates in S. aureus pgl Mutant vs. Wild-Type [4]

MetaboliteRelative Abundance in pgl Mutant vs. Wild-Type
Sedoheptulose-7-phosphateReduced
Ribose-5-phosphateSignificantly Increased
Erythrose-4-phosphateSignificantly Increased

This data, derived from a heatmap analysis, indicates a metabolic bottleneck and rerouting within the PPP upon the disruption of a key enzyme.[4]

Experimental Protocols

The accurate quantification of pentose phosphate pathway intermediates is crucial for comparative metabolomic studies. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Metabolite Extraction and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a generalized procedure for the analysis of PPP intermediates from biological samples.[5]

  • Sample Preparation and Metabolite Extraction:

    • Biological samples (cells or tissues) are rapidly quenched to halt metabolic activity, often using liquid nitrogen or cold methanol.

    • Metabolites are extracted using a solvent mixture, typically a combination of methanol, acetonitrile, and water, to precipitate proteins and solubilize polar metabolites.

    • The extract is then centrifuged to remove cell debris and proteins, and the supernatant containing the metabolites is collected.

  • LC-MS/MS Analysis:

    • The metabolite extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separation of the highly polar and structurally similar sugar phosphates is typically achieved using a reversed-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC).

    • The mass spectrometer is operated in negative ion mode, and specific precursor-to-product ion transitions for each PPP intermediate are monitored using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

  • Data Analysis:

    • The peak areas of the endogenous metabolites are compared to those of stable isotope-labeled internal standards to achieve accurate quantification.

    • Data is normalized to the sample amount (e.g., cell number or tissue weight).

Protocol 2: Enzymatic Activity Assays

This protocol describes the general procedure for measuring the activity of a key PPP enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH).[3]

  • Cell Lysate Preparation:

    • Cells are harvested and washed with a suitable buffer.

    • Cell pellets are resuspended in a lysis buffer and disrupted by sonication or freeze-thaw cycles.

    • The lysate is centrifuged to remove cell debris, and the supernatant (cytosolic fraction) is collected.

  • Activity Assay:

    • The assay is performed in a reaction buffer containing the substrates for G6PDH: glucose-6-phosphate and NADP+.

    • The reaction is initiated by adding the cell lysate to the reaction mixture.

    • The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation:

    • The enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

    • Activity is typically expressed as units per milligram of protein.

Visualizing the Pentose Phosphate Pathway and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 Glycolysis Glycolysis G6P->Glycolysis PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 X5P Xylulose-5-Phosphate Ru5P->X5P R5P Ribose-5-Phosphate Ru5P->R5P S7P Sedoheptulose-7-Phosphate X5P->S7P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase R5P->S7P Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis E4P Erythrose-4-Phosphate S7P->E4P Transaldolase S7P->F6P E4P->F6P G3P Glyceraldehyde-3-Phosphate E4P->G3P F6P->Glycolysis G3P->S7P G3P->E4P G3P->Glycolysis

Caption: The Pentose Phosphate Pathway and its major intermediates.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quenching Metabolic Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Result Comparative Metabolite Profile Statistical_Analysis->Result

References

D-Ribulose 5-Phosphate: A Comparative Guide to its Validation as a Biomarker for Specific Metabolic States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Ribulose (B119500) 5-phosphate as a biomarker for specific metabolic states, particularly in cancer and conditions of oxidative stress. We will explore its performance in comparison to other potential biomarkers and provide supporting experimental data and detailed methodologies.

Introduction to D-Ribulose 5-Phosphate and the Pentose (B10789219) Phosphate (B84403) Pathway

This compound is a key intermediate metabolite in the pentose phosphate pathway (PPP), a crucial branch of glucose metabolism.[1] The PPP has two main functions: to produce NADPH, which is essential for maintaining redox balance and for reductive biosynthesis, and to generate precursors for nucleotide and nucleic acid synthesis.[2] Given its central role, alterations in the levels of this compound and other PPP metabolites can reflect significant changes in cellular metabolic states, making it a promising biomarker candidate.

This compound as a Biomarker in Cancer

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the hallmarks of this reprogramming is an increased flux through the pentose phosphate pathway. This provides the necessary building blocks for DNA and RNA synthesis and enhances the production of NADPH to counteract the increased oxidative stress associated with rapid metabolism and cell division.

Comparative Analysis of PPP Metabolites in Clear Cell-Renal Cell Carcinoma (ccRCC)

A metabolomic analysis of human clear cell-renal cell carcinoma (ccRCC) tissue compared to adjacent normal renal tissue revealed a significant upregulation of the pentose phosphate pathway.[3]

MetaboliteRelative Abundance in ccRCC vs. Normal Tissue
This compound / Xylulose 5-phosphate Significantly Higher
Sedoheptulose 7-phosphateSignificantly Higher
Ribose 5-phosphateSignificantly Higher

Data is presented as a summary of findings from metabolomic analysis of human tissue samples.[3]

These findings indicate a clear increase in the levels of key PPP intermediates, including this compound (measured as an isobar with Xylulose 5-phosphate), in ccRCC tumors. This suggests that this compound could serve as a biomarker for this specific cancer type. The elevated levels of these metabolites are indicative of an increased PPP activity to support the high anabolic and redox demands of the tumor cells.[3]

Alternative Biomarkers for Altered Cancer Metabolism

While this compound shows promise, other metabolites and enzymes within the PPP and related pathways are also considered as potential cancer biomarkers.

  • Sedoheptulose 7-phosphate: Another PPP intermediate that is significantly elevated in ccRCC.[3]

  • Ribose 5-phosphate: The direct precursor for nucleotide synthesis, also found at higher levels in ccRCC.[3]

  • Glucose-6-phosphate dehydrogenase (G6PD): The rate-limiting enzyme of the PPP. Increased expression and activity of G6PD are observed in various cancers and are associated with poor prognosis.[3]

The choice of the most suitable biomarker may depend on the specific cancer type and the analytical platform available. A multi-marker panel, including this compound and other PPP-related molecules, could provide a more robust and accurate assessment of the metabolic state of a tumor.

This compound as a Biomarker for Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The PPP plays a critical role in cellular defense against oxidative stress by being the primary source of NADPH.[4] NADPH is essential for the regeneration of the antioxidant glutathione (B108866) (GSH) from its oxidized form (GSSG) by glutathione reductase.

This compound in Response to Oxidative Stress

Under conditions of oxidative stress, the demand for NADPH increases, leading to an upregulation of the oxidative branch of the PPP. This results in an increased production of this compound. Therefore, elevated levels of this compound can be indicative of an active response to oxidative stress.[4]

Alternative Biomarkers for Oxidative Stress

The most established biomarkers for assessing oxidative stress are directly related to the NADPH-dependent antioxidant systems.

  • NADPH/NADP+ Ratio: A decrease in this ratio is a direct indicator of increased oxidative stress, as NADPH is consumed to regenerate antioxidants.[5][6][7][8]

  • GSH/GSSG Ratio: A lower ratio of reduced to oxidized glutathione is a classic indicator of oxidative stress.

  • Malondialdehyde (MDA): A product of lipid peroxidation, MDA levels increase under oxidative stress.

Performance Comparison
BiomarkerAdvantagesDisadvantages
This compound Reflects the flux through the primary NADPH-producing pathway. Can be measured by mass spectrometry.Less direct measure of oxidative stress compared to NADPH/NADP+ ratio. Can be influenced by other metabolic demands.
NADPH/NADP+ Ratio Direct and sensitive indicator of cellular reducing power.Can be technically challenging to measure accurately due to the labile nature of these molecules.[5][6][7][8]
GSH/GSSG Ratio Well-established and widely used biomarker for oxidative stress.Can be influenced by factors other than PPP activity.

Measuring this compound in conjunction with the NADPH/NADP+ ratio can provide a more comprehensive picture of the cellular response to oxidative stress, indicating both the demand for and the production of reducing equivalents.

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway

The following diagram illustrates the central position of this compound in the pentose phosphate pathway.

PentosePhosphatePathway Pentose Phosphate Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG 6PGL Ru5P This compound PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P Ribose 5-Phosphate Ru5P->R5P RPI X5P Xylulose 5-Phosphate Ru5P->X5P RPE Nucleotide Nucleotide Synthesis R5P->Nucleotide S7P Sedoheptulose 7-Phosphate X5P->S7P TKT G3P Glyceraldehyde 3-Phosphate X5P->G3P TKT E4P Erythrose 4-Phosphate S7P->E4P TALDO F6P Fructose 6-Phosphate S7P->F6P TALDO E4P->F6P TKT Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis BiomarkerValidationWorkflow Biomarker Validation Workflow Sample Sample Collection (e.g., Tissue, Plasma) Extraction Metabolite Extraction Sample->Extraction Quantification LC-MS/MS or GC-MS Quantification Extraction->Quantification Data Data Analysis Quantification->Data Comparison Comparison with Alternative Biomarkers Data->Comparison Validation Clinical Validation Comparison->Validation

References

comparing the inhibitory effects of different compounds on D-Ribulose 5-phosphate-utilizing enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds on key enzymes that utilize D-Ribulose 5-phosphate, a central intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is critical for cellular biosynthesis and redox balance, making its enzymes attractive targets for therapeutic intervention in various diseases, including infections and cancer. This document focuses on two such enzymes: Ribose-5-phosphate isomerase (Rpi) and Ribulose-5-phosphate-3-epimerase (RPE).

Executive Summary

Significant progress has been made in identifying and characterizing inhibitors of Ribose-5-phosphate isomerase (Rpi), particularly the type B isoform found in pathogens like Mycobacterium tuberculosis. In contrast, the discovery of specific, potent small-molecule inhibitors for Ribulose-5-phosphate-3-epimerase (RPE) is less advanced, representing a key area for future research. This guide synthesizes the available quantitative data for Rpi inhibitors, details the experimental methodologies for assessing enzyme inhibition, and provides a visual representation of a typical inhibitory assay workflow.

Ribose-5-Phosphate Isomerase (Rpi) Inhibitors: A Quantitative Comparison

Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate. Two main types of Rpi exist: RpiA and RpiB. RpiB is a validated drug target in several pathogenic organisms. A number of competitive inhibitors targeting RpiB have been developed and characterized. The inhibitory potencies of these compounds are summarized in the table below.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Compound Type
5-phospho-D-ribonateM. tuberculosis RpiB9 µM[1][2][3]Competitive Inhibitor
4-phospho-D-erythronohydroxamic acid (4PEH)M. tuberculosis RpiB57 µM (Kₘ)[4]Competitive Inhibitor
4-phospho-D-erythronate (4PEA)M. tuberculosis RpiB1.7 mM[4]Competitive Inhibitor
5-phospho-D-ribonohydroxamic acidE. coli RpiBCompetitive Inhibitor[2][3]Competitive Inhibitor
N-(5-phospho-D-ribonoyl)-methylamineE. coli RpiBEfficient Inhibitor[2][3]Competitive Inhibitor

Note: Lower Kᵢ values indicate higher inhibitory potency.

Ribulose-5-Phosphate-3-Epimerase (RPE) Inhibitors: An Area for Development

Ribulose-5-phosphate-3-epimerase (RPE) catalyzes the reversible epimerization of D-ribulose-5-phosphate to D-xylulose-5-phosphate. Despite its crucial role in the pentose phosphate pathway and the Calvin cycle, there is a notable lack of specific and potent small-molecule inhibitors reported in the scientific literature. Some studies have shown that the enzyme's activity can be affected by non-specific agents. For instance, RPE from E. coli is susceptible to inactivation by hydrogen peroxide, a reactive oxygen species[5]. However, targeted inhibitors with well-defined inhibitory constants (IC₅₀ or Kᵢ) are yet to be extensively documented. This highlights a significant opportunity for drug discovery and development efforts aimed at this essential enzyme.

Experimental Protocols

The determination of the inhibitory effects of compounds on this compound-utilizing enzymes is primarily achieved through enzyme assays. Below are detailed protocols for assessing the activity of Ribose-5-phosphate isomerase.

Direct Spectrophotometric Assay for Ribose-5-Phosphate Isomerase (Rpi)

This continuous assay monitors the formation of D-ribulose-5-phosphate from D-ribose-5-phosphate by measuring the increase in absorbance at 290 nm, as the ketopentose product absorbs UV light at this wavelength while the aldopentose substrate does not[6][7].

Materials:

  • Purified Ribose-5-Phosphate Isomerase (Rpi)

  • D-ribose-5-phosphate (R5P) solution (substrate)

  • Inhibitor compound stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[7]

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the desired concentration of the inhibitor.

  • Add the D-ribose-5-phosphate substrate to the reaction mixture.

  • Initiate the reaction by adding a small volume of the purified Rpi enzyme solution and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 290 nm over time.

  • The initial linear rate of the reaction (ΔA/Δt) is proportional to the enzyme activity.

  • To determine the IC₅₀ value, the assay is performed with a fixed substrate concentration and a range of inhibitor concentrations.

  • To determine the Kᵢ value and the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.

Coupled Enzyme Assay for Ribulose-5-Phosphate-3-Epimerase (RPE)

This is a continuous spectrophotometric assay that couples the epimerase reaction to other enzymatic reactions that ultimately result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified Ribulose-5-Phosphate-3-Epimerase (RPE)

  • D-ribulose-5-phosphate (Ru5P) solution (substrate)

  • Inhibitor compound stock solution

  • Assay Buffer: 250 mM Glycylglycine, pH 7.7[8]

  • D-ribose-5-phosphate (R5P)

  • Cocarboxylase (Thiamine Pyrophosphate)

  • Magnesium Chloride (MgCl₂)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme solution

  • Transketolase (TK) enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, Ru5P, R5P, cocarboxylase, MgCl₂, NADH, α-GDH/TPI, and TK.

  • Add the desired concentration of the inhibitor to the test cuvette.

  • Initiate the reaction by adding the purified RPE enzyme solution.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the RPE activity.

  • The inhibitory effect of the compound is determined by comparing the reaction rate in the presence and absence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an enzyme inhibition assay, from preparation to data analysis.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor) mix Mix Reagents (Buffer, Inhibitor) prep_reagents->mix prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction (Add Enzyme) prep_enzyme->initiate_reaction add_substrate Add Substrate mix->add_substrate add_substrate->initiate_reaction monitor Monitor Reaction (e.g., Spectrophotometry) initiate_reaction->monitor calc_rate Calculate Reaction Rate monitor->calc_rate plot_data Plot Data (e.g., Rate vs. [Inhibitor]) calc_rate->plot_data determine_ic50_ki Determine IC50 / Ki plot_data->determine_ic50_ki

A generalized workflow for conducting an enzyme inhibition assay.

Conclusion

The comparative analysis of inhibitors for this compound-utilizing enzymes reveals a disparity in the progress of drug discovery efforts. While a portfolio of potent competitive inhibitors has been identified for Ribose-5-phosphate isomerase, particularly the pathogenic type B isoform, the landscape for Ribulose-5-phosphate-3-epimerase inhibitors remains largely unexplored. The data and protocols presented in this guide offer a valuable resource for researchers working on the pentose phosphate pathway and highlight the urgent need for screening and development of novel inhibitors for RPE. Such efforts could unveil new therapeutic strategies for a range of human diseases.

References

A Comparative Guide to Purity Assessment of D-Ribulose 5-Phosphate Standards by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of D-Ribulose 5-phosphate (Ru5P) standards against other analytical techniques. Supporting experimental data and detailed methodologies are presented to assist researchers in making informed decisions for their specific applications.

Introduction to this compound and the Importance of Purity

This compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH.[1][2] As a crucial biochemical standard, the accuracy of its purity assessment is paramount for reliable experimental outcomes in metabolic research, enzyme kinetics, and drug discovery. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise and accurate purity determination of organic compounds, including phosphorylated sugars.[3][4]

Principle of Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[3] For purity assessment, a certified internal standard with a known purity is added to the sample containing the analyte. By comparing the integral of a well-resolved signal from the analyte with that of the internal standard, the purity of the analyte can be calculated with high accuracy and traceability to the International System of Units (SI).[5] Both proton (¹H) and phosphorus-31 (³¹P) NMR can be utilized for the analysis of this compound.

Experimental Workflow for Purity Assessment by NMR

The general workflow for determining the purity of a this compound standard using qNMR is outlined below.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in D2O weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_spectrum Acquire ¹H or ³¹P NMR spectrum transfer->acquire_spectrum process_data Process spectrum (phasing, baseline correction) acquire_spectrum->process_data integrate_signals Integrate analyte and standard signals process_data->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

A generalized workflow for the purity assessment of this compound by qNMR.

Detailed Experimental Protocols

¹H qNMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal detection.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

ParameterValueRationale
Pulse Programzg30A standard 30-degree pulse sequence is used to ensure a shorter relaxation delay can be used.
SolventD₂OThis compound is water-soluble.
Temperature298 KStandard temperature for analysis.
Relaxation Delay (d1)≥ 5 x T₁Crucial for accurate quantification; must be at least five times the longest spin-lattice relaxation time (T₁) of the signals of interest.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Acquisition Time (aq)~3-4 sTo ensure good digital resolution.
Spectral Width~12 ppmTo cover the entire proton chemical shift range.

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

³¹P qNMR Spectroscopy

Sample Preparation:

The sample preparation is similar to that for ¹H qNMR. A phosphorus-containing certified reference material (e.g., phosphonoacetic acid) can be used as the internal standard.[5]

NMR Acquisition Parameters (Example for a 500 MHz spectrometer):

ParameterValueRationale
Pulse Programzgig30Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
Decoupling¹H decouplingTo simplify the spectrum by removing ¹H-¹³P couplings.
SolventD₂OThis compound is water-soluble.
Temperature298 KStandard temperature for analysis.
Relaxation Delay (d1)≥ 5 x T₁Essential for accurate quantification.
Number of Scans64-256More scans are often needed for ³¹P NMR due to its lower gyromagnetic ratio compared to ¹H.
Spectral Width~50 ppmTo encompass the chemical shift range of organic phosphates.

Data Processing and Purity Calculation:

The data processing and purity calculation follow the same principles as for ¹H qNMR, using the appropriate parameters for the ³¹P nucleus in the purity equation.

Comparison of NMR with Other Analytical Methods

The purity of this compound standards is often assessed by High-Performance Liquid Chromatography (HPLC). The following table compares the key performance aspects of qNMR and HPLC.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, RI, or ELSD.
Traceability Directly traceable to SI units through certified internal standards.[5]Requires a reference standard of the analyte for quantification.
Selectivity High, with excellent signal dispersion, especially in ³¹P NMR.Good, but can be challenging for isomers and compounds lacking a chromophore.
Accuracy & Precision High accuracy and precision (typically <1% RSD).[5]Good, but can be influenced by factors like column performance and detector response.
Sample Preparation Simple dissolution of the sample and internal standard.May require derivatization for compounds without a UV chromophore.
Analysis Time Longer per sample due to the need for long relaxation delays for accurate quantification.Generally faster for routine analysis.
Sample Throughput Lower compared to HPLC.Higher, suitable for large numbers of samples.
Information Content Provides structural information, allowing for the identification of impurities.Primarily provides quantitative data on separated components.
Destructive Non-destructive; the sample can be recovered.Destructive.

Quantitative Data Summary

The following table presents typical data for the purity assessment of this compound standards.

Parameter¹H qNMR³¹P qNMRHPLC-UV/ELSD
Typical Purity (%) >95%>95%≥90% - ≥95%
Common Impurities Residual solvents (e.g., ethanol, methanol, acetone), water, related sugars.Inorganic phosphate, other phosphorylated sugars.Related sugars, degradation products.
Limit of Quantification ~0.1%~0.1%Dependent on detector and chromophore (can be lower for UV-active impurities).
Precision (RSD) <1%<1%1-2%
Accuracy HighHighGood, dependent on the reference standard.

Signaling Pathway and Logical Relationships

The purity of a this compound standard directly impacts the accuracy of studies involving the pentose phosphate pathway.

PentosePhosphatePathway cluster_pathway Pentose Phosphate Pathway cluster_application Research Applications G6P Glucose-6-Phosphate Ru5P D-Ribulose-5-Phosphate G6P->Ru5P NADPH NADPH G6P->NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Ru5P->NADPH EnzymeKinetics Enzyme Kinetics Ru5P->EnzymeKinetics MetabolicStudies Metabolic Flux Analysis Ru5P->MetabolicStudies Nucleotides Nucleotide Synthesis R5P->Nucleotides DrugDiscovery Drug Discovery Nucleotides->DrugDiscovery NADPH->DrugDiscovery

The central role of this compound in the Pentose Phosphate Pathway and its research applications.

Conclusion

Quantitative NMR spectroscopy offers a robust, accurate, and non-destructive method for the purity assessment of this compound standards. Both ¹H and ³¹P qNMR provide high precision and direct traceability to SI units, making them excellent primary methods for the certification of reference materials. While HPLC is a valuable technique for routine quality control due to its higher throughput, qNMR provides the advantage of simultaneous structural confirmation and quantification without the need for an identical reference standard of the analyte. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the information needed. For the highest level of confidence in the purity of this compound standards, a combination of orthogonal methods such as qNMR and HPLC is recommended.

References

A Comparative Structural Analysis of Ribose-5-Phosphate Isomerases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Ribose-5-Phosphate (B1218738) Isomerases (Rpi) from different species. We delve into the structural and kinetic differences between the two main classes of Rpi, RpiA and RpiB, offering valuable insights for enzymology studies and therapeutic development.

Ribose-5-phosphate isomerase (EC 5.3.1.6) is a crucial enzyme in central metabolism, catalyzing the reversible isomerization of D-ribose-5-phosphate (R5P) to D-ribulose-5-phosphate (Ru5P). This reaction is a key step in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle, making Rpi essential for the synthesis of nucleotides, nucleic acids, and certain amino acids.[1][2] Interestingly, two distinct, non-homologous classes of Rpi have evolved to catalyze this same reaction: RpiA and RpiB.[2][3] This convergent evolution presents a fascinating case study in enzyme mechanics and offers potential avenues for selective drug targeting, as the RpiB class is found in many pathogenic bacteria and protozoa but is absent in humans.[3][4]

Structural and Functional Diversity of RpiA and RpiB

RpiA is the most widespread form of the enzyme, found in all domains of life.[2] Structurally, RpiA typically forms homodimers or homotetramers.[2][5] The active site of RpiA is located in a cleft at the interface of the subunits and contains highly conserved acidic and basic residues that participate in a proton transfer mechanism.[2][6]

In contrast, RpiB is primarily found in bacteria and some lower eukaryotes.[3][4] It shares no sequence or structural similarity with RpiA.[2] RpiB enzymes are also typically oligomeric, forming dimers or tetramers.[7] Their active site architecture and catalytic mechanism differ significantly from RpiA, often employing a metal-independent, cysteine-mediated proton abstraction.[8]

Comparative Kinetic Performance

The kinetic parameters of Rpi from various species have been characterized, revealing a range of substrate affinities and catalytic efficiencies. Below is a summary of key kinetic data for RpiA and RpiB from different organisms.

EnzymeSpeciesSubstrateKm (mM)kcat (s-1)Specific Activity (U/mg)Reference
RpiA Escherichia coliD-Ribose-5-Phosphate3.12100Not Reported[6][9]
RpiA Spinacia oleracea (Spinach)D-Ribose-5-Phosphate1.8Not Reported~250[5]
RpiB Mycobacterium tuberculosisD-Ribose-5-Phosphate1.0 - 3.7120Not Reported[10]
RpiB Trypanosoma bruceiD-Ribose-5-Phosphate12.515.6Not Reported[11]
RpiB Trypanosoma cruziD-Ribose-5-Phosphate4.510.3Not Reported[12]

Note: The specific activity values can vary depending on the purity of the enzyme preparation and the assay conditions. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Structural Insights from the Protein Data Bank

The three-dimensional structures of numerous Rpi enzymes have been solved, providing a wealth of information for comparative analysis. These structures, available in the Protein Data Bank (PDB), reveal the molecular basis for the differences in catalysis and substrate specificity between RpiA and RpiB.

EnzymeSpeciesPDB IDOligomeric StateKey Active Site ResiduesReference
RpiA Escherichia coli1KS2DimerAsp81, Asp84, Lys94, Glu103[6][13]
RpiA Homo sapiens6Z2IDimer(Homology model)[14]
RpiA Plasmodium falciparum2F8MDimer(Conserved with E. coli)
RpiB Mycobacterium tuberculosis1USLDimerCys76, His10, His131
RpiB Escherichia coli1NN4Tetramer (dimer of dimers)Cys66, Asp9, Thr68, His99, His134[7]
RpiB Trypanosoma cruzi3K7ODimerCys69, His10, His132[12]

Experimental Protocols

Expression and Purification of His-tagged Ribose-5-Phosphate Isomerase

This protocol describes a general method for the expression and purification of a His-tagged Rpi from E. coli.

A. Expression:

  • Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the His-tagged Rpi.

  • Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

B. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged Rpi with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove imidazole.

  • Concentrate the protein if necessary and store at -80°C.

Spectrophotometric Enzyme Activity Assay

The activity of Rpi can be determined by monitoring the formation of ribulose-5-phosphate from ribose-5-phosphate. Ru5P has a higher molar absorptivity at 290 nm than R5P.

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 100 mM D-ribose-5-phosphate (R5P) stock solution

  • Purified Rpi enzyme

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 900 µL of assay buffer and 50 µL of the 100 mM R5P stock solution (final concentration 5 mM).

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the purified Rpi enzyme solution. The final enzyme concentration should be in the linear range of the assay.

  • Immediately start monitoring the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

  • The concentration of Ru5P formed can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of Ru5P at 290 nm (approximately 72 M-1cm-1), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[15]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a ribose-5-phosphate isomerase.

ExperimentalWorkflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization gene_cloning Gene Cloning into Expression Vector transformation Transformation into E. coli gene_cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression cell_lysis Cell Lysis (Sonication) expression->cell_lysis Harvested Cells clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom dialysis Dialysis & Concentration affinity_chrom->dialysis sds_page Purity Analysis (SDS-PAGE) dialysis->sds_page Purified Protein activity_assay Enzyme Activity Assay (Spectrophotometry) dialysis->activity_assay structural_analysis Structural Analysis (X-ray Crystallography) dialysis->structural_analysis kinetic_analysis Kinetic Parameter Determination activity_assay->kinetic_analysis

Caption: Experimental workflow for Rpi characterization.

This guide provides a foundational understanding of the comparative structural and functional aspects of ribose-5-phosphate isomerases. The provided data and protocols serve as a valuable resource for researchers investigating this important enzyme family, with implications for both fundamental enzymology and the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of D-Ribulose 5-phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for research, scientific, and drug development professionals on the proper and safe disposal of D-Ribulose 5-phosphate, addressing conflicting safety information to ensure laboratory and environmental safety.

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental integrity. For this compound, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, the disposal procedure requires careful consideration due to conflicting safety classifications from various chemical suppliers. This guide provides comprehensive, step-by-step procedures for its disposal, empowering laboratory personnel to make informed decisions that prioritize safety.

Conflicting Hazard Classifications: A Critical Consideration

A review of safety data sheets (SDS) for this compound, specifically the disodium (B8443419) salt with CAS number 18265-46-8, reveals a critical discrepancy in its hazard classification. While several suppliers classify the compound as non-hazardous, others identify it as an irritant to the skin, eyes, and respiratory system. This conflicting information necessitates a cautious approach to its disposal.

Table 1: Comparison of Hazard Classifications for this compound (CAS 18265-46-8)

SupplierHazard ClassificationGHS PictogramHazard Statements
Thermo Fisher ScientificNot considered hazardousNone requiredNone
Carl RothDoes not meet criteria for classificationNone requiredNone
Cayman ChemicalNot classifiedNoneNone
Sigma-Aldrich Skin Irrit. 2, Eye Irrit. 2, STOT SE 3WarningH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
PubChem Skin Irrit. 2, Eye Irrit. 2, STOT SE 3WarningH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Given this discrepancy, it is imperative for laboratory personnel to consult the specific SDS for the product in their possession and to contact their institution's Environmental Health and Safety (EHS) department for guidance. In the absence of definitive information, it is prudent to handle and dispose of this compound as a potentially hazardous (irritant) substance.

Disposal Protocol 1: Procedure for this compound Classified as Non-Hazardous

This protocol is applicable only if the safety data sheet for your specific product explicitly states that it is not a hazardous substance.

Experimental Protocol: Non-Hazardous Disposal
  • Confirmation of Non-Hazardous Status : Verify from the manufacturer's SDS that the this compound is not classified as hazardous.

  • Consult Local Regulations : Check with your institution's EHS department to confirm if drain disposal of non-hazardous, water-soluble biochemicals is permitted.[2][3]

  • Preparation for Disposal (if drain disposal is approved) :

    • Ensure the this compound is fully dissolved in water.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Drain Disposal Procedure :

    • Turn on the cold water tap to a steady flow.

    • Slowly pour the aqueous solution of this compound down the drain.

    • Continue to run copious amounts of water for at least one to two minutes to thoroughly flush the drainage system.[4]

  • Solid Waste Disposal :

    • If disposing of the solid directly (where permitted for non-hazardous waste), ensure it is in a securely sealed and clearly labeled container.[3]

    • Place the container in the designated non-hazardous laboratory waste stream as directed by your EHS department.

  • Empty Container Disposal :

    • Rinse the empty container with water three times. The rinsate can be disposed of down the drain.

    • Deface the original label and dispose of the empty container in the regular laboratory glass or plastic recycling, as appropriate.

Disposal Protocol 2: Procedure for this compound Classified as Hazardous (Irritant)

This protocol should be followed if the safety data sheet for your product indicates that it is an irritant (H315, H319, H335) or if there is any uncertainty about its hazard classification.

Experimental Protocol: Hazardous (Irritant) Waste Disposal
  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical safety goggles, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

  • Waste Collection :

    • Solid Waste : Collect unused or waste this compound in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Contaminated Materials : Any items contaminated with this compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the hazardous waste container.[5]

  • Labeling :

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard ("Irritant").

    • Include the contact information of the generating laboratory and the date of accumulation.

  • Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.[6]

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of the hazardous waste through regular trash or down the drain.[5]

  • Spill Management :

    • In case of a spill, avoid creating dust.

    • Carefully sweep the solid material into a hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Summary of Disposal Procedures

Table 2: Key Information for this compound Disposal

ParameterNon-Hazardous ClassificationHazardous (Irritant) Classification
Primary Disposal Method Drain disposal of aqueous solutions (if permitted by local regulations) or collection as non-hazardous solid waste.[2][3]Collection for professional hazardous waste disposal.[6]
Personal Protective Equipment Lab coat, safety glasses, gloves.Lab coat, chemical safety goggles, chemical-resistant gloves, potential respiratory protection.
Waste Container Sealed and labeled container for non-hazardous waste.Sealed, compatible, and clearly labeled hazardous waste container.
Labeling Requirements "Non-Hazardous Waste," "this compound.""Hazardous Waste," "this compound," "Irritant."
Regulatory Compliance Adherence to local EHS guidelines for non-hazardous waste.[5]Adherence to institutional and national hazardous waste regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound for Disposal sds Consult Safety Data Sheet (SDS) for your specific product start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_hazardous_path Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_path No hazardous_path Hazardous (Irritant) Disposal Protocol is_hazardous->hazardous_path Yes / Uncertain consult_ehs_non_haz Consult Institutional EHS for drain disposal permission non_hazardous_path->consult_ehs_non_haz collect_haz Follow Protocol 2: Collect as Hazardous Waste hazardous_path->collect_haz drain_disposal Drain Disposal Permitted? consult_ehs_non_haz->drain_disposal follow_drain_protocol Follow Protocol 1: Drain Disposal drain_disposal->follow_drain_protocol Yes collect_non_haz Collect as Non-Hazardous Solid Waste drain_disposal->collect_non_haz No end End of Disposal Process follow_drain_protocol->end collect_non_haz->end ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_haz->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of D-Ribulose 5-phosphate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound disodium (B8443419) salt is generally not classified as a hazardous substance, it is crucial to follow standard laboratory safety practices to minimize exposure.[1][2][3] For compounds like the sodium salt, which may have associated hazards such as skin and eye irritation or respiratory effects, more stringent precautions are advised. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety goggles.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a high risk of splashing.[2][4]
Hand Protection Disposable nitrile gloves.Provides adequate protection against incidental contact. For prolonged or direct contact, consider double-gloving or using more robust chemical-resistant gloves.[2][4]
Body Protection Laboratory coat.A fire-resistant lab coat is recommended. Ensure it is clean, fully buttoned, and worn at all times in the laboratory.[4]
Respiratory Protection N95 respirator or equivalent.Required when handling the powder form, especially in areas with inadequate ventilation or when there is a likelihood of dust formation.

Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For powdered forms, the use of a chemical fume hood is strongly recommended to minimize the inhalation of dust particles.[3][4]

  • Preventing Dust Formation: As the compound is often in powder form, care should be taken to avoid generating dust.[2][4]

  • Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[4] Avoid contact with skin, eyes, and clothing.[2]

Storage:

  • Temperature: Store in a freezer at -20°C.[5]

  • Conditions: Keep the container tightly closed and store in a dry place.[1][3]

  • Incompatibilities: Keep away from food, drink, and animal feedingstuffs.[1][3]

Disposal Plan

Dispose of this compound as chemical waste, even if it is not classified as hazardous, to ensure environmental safety and compliance with local regulations.

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste this compound in a clearly labeled and securely sealed container. The label should include the full chemical name.

  • Waste Segregation: Store the waste container with other non-hazardous solid chemical waste, following your institution's specific waste management guidelines.

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust during cleanup.[2] Ensure the area is well-ventilated and that appropriate PPE is worn during the cleanup process.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh this compound (Minimize Dust) C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Workspace E->F Proceed to Cleanup G Dispose of Waste in Labeled Container F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

References

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